molecular formula C17H22O6 B15559052 Mono-carboxy-isooctyl Phthalate-d4

Mono-carboxy-isooctyl Phthalate-d4

Cat. No.: B15559052
M. Wt: 326.38 g/mol
InChI Key: RCOGHDLTLRKQOP-NECLWFIRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-carboxy-isooctyl Phthalate-d4 is a useful research compound. Its molecular formula is C17H22O6 and its molecular weight is 326.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22O6

Molecular Weight

326.38 g/mol

IUPAC Name

2-(8-carboxyoctan-2-yloxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C17H22O6/c1-12(8-4-2-3-5-11-15(18)19)23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10,12H,2-5,8,11H2,1H3,(H,18,19)(H,20,21)/i6D,7D,9D,10D

InChI Key

RCOGHDLTLRKQOP-NECLWFIRSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Mono-carboxy-isooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-carboxy-isooctyl phthalate-d4 (MCIOP-d4) is the deuterium-labeled form of Mono-carboxy-isooctyl phthalate (B1215562) (MCIOP), a significant secondary, oxidized metabolite of the high-molecular-weight phthalate, Di-isononyl phthalate (DiNP). Due to its chemical stability and structural similarity to the native metabolite, MCIOP-d4 serves as an invaluable internal standard for analytical quantification. Its primary application is in human biomonitoring studies to accurately measure exposure to DiNP, a widely used plasticizer. The use of a stable isotope-labeled standard such as MCIOP-d4 is crucial for correcting analytical variability, including matrix effects and inconsistencies in sample preparation, thereby ensuring the precision and accuracy of results obtained via sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While the principal application of MCIOP-d4 lies within toxicology and environmental health for exposure assessment, its relevance to drug development is primarily contextual. The analytical methodologies it supports are foundational to ensuring the safety and purity of pharmaceutical products. Phthalate analysis is critical for detecting and quantifying leachable impurities from container closure systems and manufacturing components, a key aspect of drug safety assessment.

Chemical and Physical Properties

MCIOP-d4 is characterized by the incorporation of four deuterium (B1214612) atoms onto the benzene (B151609) ring of the MCIOP molecule. This labeling minimally alters its chemical properties while providing a distinct mass-to-charge ratio for mass spectrometric detection.

PropertyValueReference
Analyte Name This compound[1]
Molecular Formula C₁₇H₁₈D₄O₆[1]
Molecular Weight 326.38 g/mol [1]
Unlabeled CAS Number 898544-09-7[1]
Isotope Labeling Deuterium (D)[1]
Product Type Metabolite; Stable Isotope Labeled[1]
Purity >95% (HPLC)[1]
Storage Temperature -20°C[1]

Metabolism of Di-isononyl Phthalate (DiNP)

The metabolic pathway of DiNP is a multi-step process that primarily occurs in the human body following ingestion. The parent diester, DiNP, is not typically excreted in urine. Instead, it undergoes extensive metabolism.

The initial step is a Phase I hydrolysis , where esterase enzymes cleave one of the isononyl ester bonds to form the primary metabolite, mono-isononyl phthalate (MiNP).[2] MiNP is a minor urinary metabolite and is susceptible to external contamination, making it a less reliable biomarker of exposure.[3]

Subsequently, MiNP undergoes further Phase I oxidation reactions. The alkyl side chain is oxidized to produce several secondary metabolites, which are more reliable biomarkers.[3] These include:

  • Mono-hydroxy-isononyl phthalate (MHiNP)

  • Mono-oxo-isononyl phthalate (MOiNP)

  • Mono-carboxy-isooctyl phthalate (MCIOP) [4]

These oxidized metabolites can then undergo Phase II conjugation , primarily glucuronidation, to increase their water solubility and facilitate their excretion in the urine.[4] MCIOP has been identified as one of the major urinary metabolites of DiNP.[3]

G cluster_phase1 Phase I Metabolism cluster_oxidized Key Oxidized Metabolites cluster_phase2 Phase II Metabolism cluster_excretion Excretion DiNP Di-isononyl Phthalate (DiNP) MiNP Mono-isononyl Phthalate (MiNP) DiNP->MiNP Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites MiNP->Oxidized_Metabolites Oxidation (ω & ω-1) MHiNP Mono-hydroxy-isononyl phthalate (MHiNP) MOiNP Mono-oxo-isononyl phthalate (MOiNP) MCIOP Mono-carboxy-isooctyl phthalate (MCIOP) Conjugates Glucuronide Conjugates MHiNP->Conjugates Conjugation (Glucuronidation) MOiNP->Conjugates Conjugation (Glucuronidation) MCIOP->Conjugates Conjugation (Glucuronidation) Urine Urinary Excretion Conjugates->Urine

Metabolic pathway of Di-isononyl Phthalate (DiNP) in humans.

Synthesis of this compound

Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, the synthesis of deuterated oxidized phthalate metabolites is generally achieved by adapting established methods for their unlabeled counterparts. One referenced approach involves the acylation of an appropriate ω-hydroxy benzyl (B1604629) ester or carboxylate with a ring-deuterated phthalic anhydride (B1165640) (phthalic anhydride-d4).[5] This general strategy suggests a multi-step chemical synthesis process to first construct the deuterated phthalic anhydride and the isooctyl side chain with the terminal carboxyl group, followed by their condensation.

Experimental Protocols

The quantification of MCIOP in biological matrices, typically urine, is performed using isotope dilution LC-MS/MS, with MCIOP-d4 as the internal standard. Below is a detailed experimental protocol adapted from established methodologies for phthalate metabolite analysis.[6][7][8]

Materials and Reagents
Sample Preparation: Enzymatic Deconjugation and Solid-Phase Extraction (SPE)
  • Sample Aliquoting : Transfer 100-200 µL of urine into a clean autosampler vial.[7][9]

  • Internal Standard Spiking : Add a precise volume of the MCIOP-d4 internal standard solution to each sample, calibrator, and quality control sample. This step is crucial for accurate quantification.[6]

  • Enzymatic Hydrolysis : To deconjugate the glucuronidated metabolites, add 245 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase solution.[6]

  • Incubation : Gently vortex the mixture and incubate at 37°C for 90 minutes to 2 hours.[8][10]

  • SPE Column Conditioning : Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading : Load the incubated urine sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elution : Elute the phthalate metabolites with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of the initial mobile phase.

LC-MS/MS Analysis
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • Analytical Column : A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase : A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic or acetic acid to improve ionization.[9]

  • Gradient Elution : A typical gradient starts with a low percentage of the organic mobile phase, which is then linearly increased to elute the more hydrophobic analytes.[6]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[8]

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for MCIOP and MCIOP-d4.[6]

G cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample (100-200 µL) Spike Spike with MCIOP-d4 (Internal Standard) Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elute Elution & Reconstitution SPE->Elute LC HPLC / UHPLC Separation (C18 Column) Elute->LC MS Tandem Mass Spectrometry (ESI-, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Workflow for urinary MCIOP analysis using MCIOP-d4.

Quantitative Data

The following tables summarize urinary concentrations of DiNP metabolites from various human biomonitoring studies. These values provide a baseline for typical exposure levels in the general population.

Table 1: Urinary Concentrations of DiNP Metabolites in U.S. Adults (n=129) Data from Silva et al. (2007)[3]

MetaboliteDetection Frequency (%)Geometric Mean (ng/mL)95th Percentile (ng/mL)Maximum (ng/mL)
MCIOP 972.530.5310.8
MHiNP 1004.143.7202.7
MOiNP 982.020.4145.6
MiNP 0---

Table 2: Urinary Concentrations of DiNP Metabolites in Swedish Pregnant Women (n=196) Data from Bornehag et al. (2015), adapted from table.[11]

MetaboliteDetection Frequency (%)Geometric Mean (ng/mL)95th Percentile (ng/mL)
MCIOP 1008.861
MHiNP 10011.066
MOiNP 1006.842

Conclusion

This compound is an essential analytical tool for the accurate assessment of human exposure to the plasticizer DiNP. Its use as an internal standard in LC-MS/MS methods is a cornerstone of modern human biomonitoring. While its direct application in drug development is not established, the toxicological data and exposure assessments it facilitates are critical for the broader context of pharmaceutical safety, particularly concerning the evaluation of potential endocrine-disrupting chemicals that may be present as leachables in drug products. The methodologies outlined in this guide provide a robust framework for researchers and scientists engaged in the precise quantification of phthalate metabolites.

References

The Sentinel Molecule: A Technical Guide to Mono-carboxy-isooctyl Phthalate-d4 in Biomonitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Mono-carboxy-isooctyl Phthalate-d4 (MCiOP-d4) in the biomonitoring of human exposure to Di-isooctyl phthalate (B1215562) (DIOP). As a stable, isotopically labeled internal standard, MCiOP-d4 is indispensable for the accurate and precise quantification of its unlabeled counterpart, Mono-carboxy-isooctyl Phthalate (MCiOP), a key urinary metabolite of DIOP. This guide provides a comprehensive overview of the metabolic pathways, analytical methodologies, and data interpretation relevant to the use of MCiOP-d4 in exposure assessment studies.

Introduction: The Significance of Phthalate Biomonitoring

Phthalates, a class of synthetic chemicals, are widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[1] Human exposure to phthalates is ubiquitous due to their presence in a vast array of consumer products, including food packaging, medical devices, flooring, and personal care items.[1] Concerns over the potential adverse health effects of phthalates, including endocrine disruption and reproductive toxicity, have spurred the need for accurate methods to assess human exposure.[2]

Biomonitoring, the direct measurement of chemicals or their metabolites in human tissues and fluids, provides an integrated measure of exposure from all sources.[3][4] For non-persistent chemicals like phthalates, which are rapidly metabolized and excreted, urine is the preferred biological matrix for assessing recent exposure.[3][5] The measurement of phthalate metabolites, rather than the parent compounds, is the standard approach due to the potential for sample contamination with the parent phthalates during collection and analysis.[4]

The Metabolic Journey: From DIOP to MCiOP

Di-isooctyl phthalate (DIOP) is a high-molecular-weight phthalate that undergoes a two-phase metabolic process in the human body. The initial step involves the hydrolysis of one of the ester linkages of DIOP by lipases, primarily in the gut, to form Mono-isooctyl Phthalate (MIOP). This primary metabolite is then subject to further oxidative metabolism, leading to the formation of several secondary metabolites. One of the prominent secondary metabolites is Mono-carboxy-isooctyl Phthalate (MCiOP), which is formed through the oxidation of the alkyl side chain of MIOP. These metabolites can be conjugated with glucuronic acid before being excreted in the urine.[6]

DIOP_Metabolism DIOP Di-isooctyl Phthalate (DIOP) MIOP Mono-isooctyl Phthalate (MIOP) DIOP->MIOP Hydrolysis Oxidative_Metabolism Oxidative Metabolism (Phase I) MIOP->Oxidative_Metabolism MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP) Oxidative_Metabolism->MCiOP Conjugation Glucuronidation (Phase II) MCiOP->Conjugation Urinary_Excretion Urinary Excretion Conjugation->Urinary_Excretion

Figure 1: Metabolic pathway of Di-isooctyl Phthalate (DIOP).

The Analytical Cornerstone: MCiOP-d4 as an Internal Standard

The accurate quantification of MCiOP in urine is achieved through the use of isotope dilution mass spectrometry, a powerful analytical technique that relies on the use of a stable, isotopically labeled internal standard. This compound (MCiOP-d4) serves as this crucial internal standard. In MCiOP-d4, four hydrogen atoms on the phthalate ring are replaced with deuterium (B1214612) atoms. This substitution results in a molecule that is chemically identical to the native MCiOP but has a higher molecular weight.

During sample analysis, a known amount of MCiOP-d4 is added to each urine sample before any sample preparation steps. Because MCiOP-d4 behaves identically to the endogenous MCiOP throughout the entire analytical process (extraction, purification, and ionization), any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native MCiOP and the deuterated MCiOP-d4 based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, a highly accurate and precise quantification of the MCiOP concentration in the original sample can be achieved, effectively correcting for any analytical variability.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Urine_Sample Urine Sample (containing MCiOP) Add_IS Addition of MCiOP-d4 Internal Standard Urine_Sample->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE HPLC HPLC Separation SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Ratio Measure Ratio of MCiOP / MCiOP-d4 MSMS->Ratio Quantify Quantify MCiOP Concentration Ratio->Quantify

Figure 2: Experimental workflow for MCiOP analysis.

Experimental Protocols: A Step-by-Step Guide

The following is a generalized experimental protocol for the quantification of MCiOP in human urine using MCiOP-d4 as an internal standard, based on methodologies employed by the Centers for Disease Control and Prevention (CDC).[2]

4.1. Materials and Reagents

  • Native analytical standard of Mono-carboxy-isooctyl Phthalate (MCiOP)

  • Isotopically labeled internal standard: this compound (MCiOP-d4)

  • β-glucuronidase (from E. coli)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

4.2. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • Pipette a 100 µL aliquot of each urine sample into a clean polypropylene (B1209903) tube.

  • Add a known amount of the MCiOP-d4 internal standard solution to each sample.

  • Add 50 µL of ammonium acetate buffer (pH 6.5) to each sample.

  • Add 10 µL of β-glucuronidase enzyme solution to each sample to deconjugate the glucuronidated metabolites.

  • Incubate the samples at 37°C for 2 hours.

  • After incubation, acidify the samples with formic acid.

4.3. Solid-Phase Extraction (SPE)

  • Condition the SPE cartridges with methanol (B129727) followed by water.

  • Load the prepared urine samples onto the SPE cartridges.

  • Wash the cartridges with a water/methanol solution to remove interferences.

  • Elute the analytes (MCiOP and MCiOP-d4) from the cartridges using acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

4.4. HPLC-ESI-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both MCiOP and MCiOP-d4.

Data Presentation: Quantitative Insights from Biomonitoring Studies

The concentration of MCiOP in human urine can vary depending on factors such as age, sex, geography, and lifestyle. The following table summarizes data from various biomonitoring studies, providing a snapshot of typical exposure levels.

Study/ReportPopulationSample SizeAnalyteDetection Frequency (%)Geometric Mean (ng/mL)95th Percentile (ng/mL)
NHANES 2015-2016[3]U.S. General Population-Mono(carboxyisooctyl) phthalate (MCOP)---
Lower Limit of Detection (LLOD)
CDC[3]--Mono(carboxyisoctyl) phthalate (URXCOP)--0.3

Conclusion and Future Directions

The use of this compound as an internal standard is fundamental to the reliable biomonitoring of human exposure to Di-isooctyl phthalate. The analytical methodologies described in this guide, particularly isotope dilution HPLC-ESI-MS/MS, provide the sensitivity and specificity required to detect low levels of MCiOP in human urine. Continued biomonitoring efforts are essential to track exposure trends, identify vulnerable populations, and inform public health policies aimed at reducing exposure to potentially harmful phthalates. Future research should focus on expanding the availability of reference materials and standardizing analytical methods across laboratories to ensure data comparability and enhance the robustness of exposure and risk assessments.

References

Mono-carboxy-isooctyl Phthalate (MCIOP): A Definitive Biomarker for Phthalate Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-carboxy-isooctyl phthalate (B1215562) (MCIOP) has emerged as a critical biomarker for assessing human exposure to di-isononyl phthalate (DINP), a high molecular weight phthalate plasticizer commonly used in a wide array of consumer and industrial products. Historically, exposure to DINP was assessed by measuring its primary hydrolytic metabolite, mono-isononyl phthalate (MINP). However, extensive research has demonstrated that MINP is a minor metabolite in humans, often found at concentrations near or below the limit of detection in urine samples.[1][2] In contrast, MCIOP, a secondary oxidative metabolite, is detected at significantly higher frequencies and concentrations, making it a more sensitive and reliable biomarker of DINP exposure.[1][2][3] This technical guide provides a comprehensive overview of MCIOP as a biomarker, including its metabolic pathway, quantitative data from human biomonitoring studies, and detailed experimental protocols for its analysis.

Metabolic Pathway of Di-isononyl Phthalate (DINP)

DINP, a complex mixture of branched-chain dialkyl phthalate isomers, undergoes a two-phase metabolic process in the body.[1][2] Initially, DINP is hydrolyzed to its primary monoester metabolite, MINP. Subsequently, MINP undergoes further oxidation to form several secondary metabolites, including MCIOP, mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP).[1][2][4] These oxidative metabolites are the major urinary excretion products of DINP in both rats and humans.[1][2] The metabolic conversion of DINP to its urinary metabolites is depicted in the signaling pathway diagram below.

DINP_Metabolism DINP Di-isononyl Phthalate (DINP) MINP Mono-isononyl Phthalate (MINP) (Primary Metabolite) DINP->MINP Hydrolysis Oxidative_Metabolites Secondary Oxidative Metabolites MINP->Oxidative_Metabolites Oxidation (Phase I) MCIOP Mono-carboxy-isooctyl Phthalate (MCIOP) Oxidative_Metabolites->MCIOP MHINP Mono-hydroxy-isononyl Phthalate (MHINP) Oxidative_Metabolites->MHINP MOINP Mono-oxo-isononyl Phthalate (MOINP) Oxidative_Metabolites->MOINP Urine Urinary Excretion MCIOP->Urine MHINP->Urine MOINP->Urine

Caption: Metabolic pathway of DINP to its primary and secondary metabolites.

Quantitative Data on Urinary MCIOP Concentrations

Numerous human biomonitoring studies have quantified the urinary concentrations of MCIOP and other DINP metabolites. These studies consistently show that oxidative metabolites like MCIOP are present in a vast majority of the population and at higher concentrations than the primary metabolite, MINP. A summary of quantitative data from a key study is presented below.

Study Population & Sample Size Metabolite Detection Frequency (%) Geometric Mean (ng/mL) Concentration Range (ng/mL) Reference
Anonymous Adults (n=129)MINP0Not ApplicableNot Detected[1][2]
Anonymous Adults (n=129)MCIOP 978.6< LOD - 310.8[1]
Anonymous Adults (n=129)MHINP10011.41.4 - 202.7[1]
Anonymous Adults (n=129)MOINP871.2< LOD - 201.7[1]
Korean Children (n=unknown)MCOP (MCIOP) Not Specified1.6Not Specified[5]
U.S. Children (n=unknown)MCOP (MCIOP) Not Specified11.1Not Specified[5]

LOD: Limit of Detection

Health Implications of MCIOP Exposure

Emerging research has begun to explore the potential health effects associated with exposure to DINP, as indicated by urinary MCIOP levels. Studies have suggested a positive correlation between MCIOP concentrations and systolic blood pressure in adolescents and adults.[6] Conversely, higher MCIOP levels in infants have been negatively associated with weight gain.[6] Additionally, prenatal exposure to MCIOP has been linked to changes in placental gene expression.[5] These findings underscore the importance of accurate exposure assessment using reliable biomarkers like MCIOP to further investigate the health consequences of DINP.

Experimental Protocol: Quantification of Urinary MCIOP by LC-MS/MS

The following protocol provides a detailed methodology for the analysis of MCIOP and other phthalate metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Standards: Analytical standards of MCIOP and its corresponding isotope-labeled internal standard (e.g., ¹³C₄-MCIOP).

  • Enzyme: β-glucuronidase from E. coli.[7]

  • Buffers: 1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

  • Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water; 0.1% acetic acid or formic acid in water and acetonitrile.[2]

  • Solid-Phase Extraction (SPE): C18 or equivalent SPE cartridges.

Sample Preparation
  • Urine Sample Collection and Storage: Collect spot urine samples in polypropylene (B1209903) containers. Store samples at -20°C or lower until analysis.

  • Internal Standard Spiking: Thaw urine samples to room temperature. To a 100-200 µL aliquot of urine, add a mixture of isotope-labeled internal standards, including ¹³C₄-MCIOP.

  • Enzymatic Hydrolysis:

    • Add 245 µL of 1 M ammonium acetate buffer (pH 6.5).[2]

    • Add 5 µL of β-glucuronidase solution (e.g., 200 U/mL).[2]

    • Gently vortex the mixture.

    • Incubate at 37°C for 1-2 hours to deconjugate the glucuronidated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with acetonitrile or another suitable organic solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[8]

    • Mobile Phase A: 0.1% acetic acid or formic acid in water.[2]

    • Mobile Phase B: 0.1% acetic acid or formic acid in acetonitrile.[2]

    • Gradient Elution: Start with a low percentage of mobile phase B (e.g., 5%), and gradually increase to a high concentration (e.g., 100%) over several minutes to separate the analytes.[2]

    • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor ion to product ion transitions for MCIOP and its internal standard.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for urinary MCIOP determination.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Spiking Internal Standard Spiking Urine_Sample->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for urinary MCIOP analysis.

Mono-carboxy-isooctyl phthalate is a robust and sensitive biomarker for assessing human exposure to di-isononyl phthalate. Its high detection frequency and concentration in urine, relative to the primary metabolite MINP, provide a more accurate estimation of internal exposure. The detailed analytical methodology presented in this guide, utilizing LC-MS/MS, offers a reliable approach for the quantification of MCIOP in human biomonitoring studies. The continued use of MCIOP as a primary biomarker will be crucial for advancing our understanding of the potential health risks associated with DINP exposure and for informing public health and regulatory decisions.

References

Environmental Occurrence of Mono-carboxy-isooctyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-carboxy-isooctyl phthalate (B1215562) (MCiOP) is a secondary metabolite of di-isononyl phthalate (DiNP), a high-molecular-weight phthalate widely used as a plasticizer in a variety of consumer and industrial products.[1] As DiNP can leach from these products into the environment, the presence of its metabolites, including MCiOP, in various environmental compartments is a growing concern. This technical guide provides a comprehensive overview of the current knowledge on the environmental occurrence of MCiOP, detailing analytical methodologies for its detection and discussing its potential toxicological implications.

Environmental Occurrence

Quantitative data on the environmental occurrence of Mono-carboxy-isooctyl Phthalate (MCiOP) in key environmental matrices such as water, soil, sediment, and air is currently limited in publicly available scientific literature. While numerous studies have focused on the parent compounds, like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), and their primary monoester metabolites, specific monitoring data for secondary metabolites like MCiOP are less common.

Studies on the broader class of phthalate esters have demonstrated their ubiquitous presence in the environment. For instance, total phthalate concentrations in surface water have been reported to range from 313 to 1,640 ng/L, and in sediments from 2 to 1,438 ng/g dry weight.[2] While these studies provide context for phthalate contamination, they do not offer specific concentration ranges for MCiOP. The lack of extensive monitoring data for MCiOP highlights a significant data gap in understanding the complete environmental fate and exposure risks associated with DiNP plasticizers.

Experimental Protocols for Analysis

The determination of MCiOP in environmental samples typically involves a multi-step process encompassing sample extraction, cleanup, and instrumental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity for polar and thermally labile compounds like phthalate metabolites.[3][4][5][6]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting and concentrating phthalate metabolites from aqueous samples.[7][8][9] The following provides a generalized protocol for the extraction of MCiOP from water samples.

1. Cartridge Conditioning:

  • A C18 SPE cartridge is typically used for the extraction of non-polar to moderately polar compounds.[7]

  • The cartridge is first conditioned with a solvent such as methanol (B129727) to activate the stationary phase.

  • This is followed by equilibration with reagent water or a buffer to prepare the cartridge for the sample matrix.

2. Sample Loading:

  • The water sample, previously acidified, is passed through the conditioned SPE cartridge at a controlled flow rate.

  • The analytes of interest, including MCiOP, are retained on the sorbent material.

3. Washing:

  • The cartridge is washed with a weak solvent to remove interfering substances that are not strongly retained.

4. Elution:

  • A stronger organic solvent, such as ethyl acetate (B1210297) or methanol, is used to elute the retained analytes from the cartridge.[9]

5. Concentration and Reconstitution:

  • The eluate is then concentrated, often under a gentle stream of nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Separation:

  • A reversed-phase C18 column is commonly employed for the separation of phthalate metabolites.

  • A gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with a formic acid additive) and an organic component (e.g., methanol or acetonitrile) is typically used to achieve optimal separation.

Mass Spectrometric Detection:

  • Electrospray ionization (ESI) in negative ion mode is often used for the detection of phthalate metabolites.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for MCiOP.

Signaling Pathways and Toxicological Implications

The toxicological effects of MCiOP are not as extensively studied as those of its parent compound, DiNP, or other more prevalent phthalate metabolites. However, research on phthalate monoesters, in general, suggests that they can act as endocrine-disrupting chemicals, primarily through their interaction with nuclear receptors.[6][10][11]

One of the key signaling pathways implicated in the toxicological effects of some phthalate monoesters is the peroxisome proliferator-activated receptor (PPAR) pathway.[6][10][11] PPARs are a group of nuclear receptors that play a crucial role in lipid metabolism and homeostasis.[12] Activation of PPARα and PPARγ by certain phthalate monoesters has been observed in in vitro studies.[2][10][11] Such activation can lead to downstream effects on gene expression related to lipid metabolism and adipogenesis. While direct evidence for MCiOP's interaction with PPARs is limited, its structural similarity to other PPAR-activating phthalate metabolites suggests this as a potential mechanism of action that warrants further investigation.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Water) Acidification Acidification Sample->Acidification SPE_Loading Sample Loading Acidification->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (C18) SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution with Organic Solvent SPE_Washing->SPE_Elution Concentration Concentration & Reconstitution SPE_Elution->Concentration LC_Separation Liquid Chromatography (LC) Separation Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Analytical Workflow for MCiOP Determination

signaling_pathway MCiOP MCiOP PPAR PPAR (e.g., PPARγ) MCiOP->PPAR Binds to and Activates RXR RXR PPAR->RXR Forms Heterodimer with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism, Adipogenesis) PPRE->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response

Hypothesized PPAR Signaling Pathway for MCiOP

References

The Metabolic Gauntlet: A Technical Guide to the Human Biotransformation of High-Molecular-Weight Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

High-molecular-weight phthalates (HMWPs), such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) and diisononyl phthalate (DiNP), are ubiquitous environmental compounds due to their extensive use as plasticizers. Understanding their metabolic fate in humans is critical for assessing exposure, predicting toxicity, and developing strategies to mitigate potential health risks. This technical guide provides an in-depth overview of the metabolic pathways of HMWPs, detailed experimental protocols for their analysis, quantitative excretion data, and visualization of the key biological processes.

Core Metabolic Pathway of High-Molecular-Weight Phthalates

The human metabolism of HMWPs is a multi-phase process designed to increase their water solubility and facilitate excretion. It begins with hydrolysis in the gut and other tissues, followed by extensive oxidative metabolism (Phase I), and concludes with conjugation (Phase II), primarily glucuronidation.

Phase I: Hydrolysis and Oxidation

Upon ingestion, HMWP diesters are rapidly hydrolyzed by nonspecific lipases and carboxylesterases in the intestine and other tissues into their respective monoester metabolites.[1][2][3] For example, DEHP is converted to mono(2-ethylhexyl) phthalate (MEHP). These monoesters are considered the primary bioactive metabolites.[2]

Unlike low-molecular-weight phthalates, the monoesters of HMWPs undergo further extensive oxidative metabolism.[2][4][5] The long alkyl side chains are hydroxylated and subsequently oxidized by cytochrome P450 enzymes into various secondary metabolites.[1] For DEHP, this results in a suite of oxidized metabolites, including mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP) and mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), which can be further oxidized to form carboxylated metabolites like mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) and mono-[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP).[6] These oxidized metabolites are often found in much higher concentrations in urine than the primary monoester, making them more sensitive biomarkers of exposure.[4][6][7]

A similar pathway is observed for other HMWPs like DiNP, which is metabolized to mono-isononyl phthalate (MINP) and then to its oxidative metabolites, including mono-hydroxyisononyl phthalate (OH-MiNP), mono-oxoisononyl phthalate (oxo-MiNP), and mono-carboxyisooctyl phthalate (cx-MiNP or MCOP).[8][9][10]

Phase II: Glucuronidation

The final step in the detoxification pathway is the conjugation of the monoester and its oxidized metabolites with glucuronic acid.[11][12] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver and intestine, to form highly water-soluble glucuronide conjugates that are readily excreted in the urine.[8][13] Key enzymes involved in the glucuronidation of MEHP include UGT1A3, UGT1A9, UGT2B4, and UGT2B7.[8] The majority of phthalate metabolites are excreted in this conjugated form.[11][12]

Figure 1: Generalized metabolic pathway of HMWPs in humans.

Quantitative Excretion of HMWP Metabolites

Quantitative analysis of urinary metabolites is essential for exposure assessment. Studies involving single oral doses of labeled HMWPs have provided valuable data on the proportion of each metabolite excreted.

Table 1: Urinary Excretion of Di(2-ethylhexyl) phthalate (DEHP) Metabolites in Humans (Data from a single oral dose study. Percentages represent the fraction of the initial dose recovered in urine within 44-48 hours.)

Metabolite AbbreviationMetabolite Name% of Dose Excreted in UrineReference
MEHPmono(2-ethylhexyl) phthalate7.3%[14]
5OH-MEHPmono(2-ethyl-5-hydroxyhexyl) phthalate24.7%[14]
5oxo-MEHPmono(2-ethyl-5-oxohexyl) phthalate14.9%[14]
5cx-MEPPmono(2-ethyl-5-carboxypentyl) phthalate~70% (sum of 4 oxidized metabolites)[6]
2cx-MMHPmono[2-(carboxymethyl)hexyl] phthalate~70% (sum of 4 oxidized metabolites)[6]

Table 2: Urinary Excretion of Diisononyl Phthalate (DiNP) Metabolites in Humans (Data from a single oral dose study. Percentages represent the fraction of the initial dose recovered in urine within 48 hours.)

Metabolite AbbreviationMetabolite Name% of Dose Excreted in UrineReference
MINPmono-iso-nonylphthalate2.2%[8]
OH-MINPmono-hydroxyisononyl phthalate20.2%[8]
oxo-MINPmono-oxoisononyl phthalate10.6%[8]
cx-MiNP (MCOP)mono-carboxyisooctyl phthalate10.7%[8]

Interaction with Signaling Pathways: PPAR Activation

Phthalate monoesters, particularly those from HMWPs, are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[11][12][14] These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and inflammation. The activation of PPARα and PPARγ by metabolites like MEHP is a key mechanism of toxicological concern.[12][13] Activation of PPARs leads to the heterodimerization with the Retinoid X Receptor (RXR), binding to PPAR Response Elements (PPREs) in the promoter regions of target genes, and subsequent modulation of gene expression.[11] Downstream targets include genes involved in fatty acid transport and binding, such as Fatty Acid Binding Protein 4 (Fabp4) and CD36.[6]

PPAR_Signaling cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) cluster_nucleus Nucleus MEHP Phthalate Monoester (e.g., MEHP) PPAR PPARα / PPARγ MEHP->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binds to Target_Genes Target Gene Expression (e.g., Fabp4, Cd36) PPRE->Target_Genes Regulates Response Altered Lipid Metabolism & Glucose Homeostasis Target_Genes->Response Leads to

Figure 2: Phthalate metabolite activation of the PPAR signaling pathway.

Experimental Protocols

The quantitative analysis of phthalate metabolites in human urine is the gold standard for exposure assessment. The following protocol outlines a typical workflow using enzymatic hydrolysis followed by solid-phase extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Urinary Phthalate Metabolites by LC-MS/MS

1. Sample Preparation and Spiking:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Transfer 100-950 µL of urine into a clean glass tube.[2][15]

  • Add a mixture of stable isotope-labeled internal standards (e.g., ¹³C-labeled metabolites) to each sample, quality control (QC), and standard. This is crucial for isotope dilution quantification, which corrects for matrix effects and variations in extraction recovery.[1]

2. Enzymatic Hydrolysis (Deconjugation):

  • The majority of phthalate metabolites are excreted as glucuronide conjugates. To measure the total metabolite concentration, these conjugates must be cleaved.

  • Add an ammonium (B1175870) acetate (B1210297) buffer (e.g., 1 M, pH 6.5) to the sample.[2]

  • Add β-glucuronidase enzyme (from E. coli is common as it is largely free of sulfatase activity).[1] A typical amount is 5 µL of a 200 U/mL solution.[2]

  • Vortex the mixture gently.

  • Incubate the samples in a shaking water bath at 37°C for 90 minutes to 2 hours to allow for complete hydrolysis.[2][16]

3. Solid-Phase Extraction (SPE):

  • SPE is used to clean up the sample matrix and concentrate the analytes of interest. This can be performed manually or using an automated system.[17]

  • Conditioning: Condition an SPE cartridge (e.g., C18 or other suitable reversed-phase sorbent) by sequentially passing methanol, acetonitrile (B52724), and an acidic buffer (e.g., phosphate (B84403) buffer, pH 2.0) through it.[2]

  • Loading: Acidify the hydrolyzed urine sample (e.g., with phosphate or formic acid solution) and load it onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a weak solvent (e.g., 0.1 M formic acid, followed by water) to remove hydrophilic interferences like salts and urea.[2]

  • Drying: Dry the cartridge thoroughly under a vacuum or a stream of nitrogen to remove all residual water.[1]

  • Elution: Elute the target phthalate metabolites from the cartridge using an organic solvent, such as acetonitrile and/or ethyl acetate.[2][18]

4. Evaporation and Reconstitution:

  • Evaporate the collected eluent to complete dryness under a gentle stream of nitrogen, often at an elevated temperature (e.g., 55°C).[1][2]

  • Reconstitute the dry residue in a small, precise volume (e.g., 200 µL) of the initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% acetic acid).[2][18]

5. LC-MS/MS Analysis:

  • Chromatography: Inject the reconstituted sample into an HPLC or UHPLC system. Separate the metabolites on a reversed-phase analytical column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic or acetic acid) and an organic component (e.g., acetonitrile with 0.1% acid).[1][19]

  • Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for each native analyte and its corresponding internal standard.[2][19]

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Analyte Extraction & Concentration cluster_analysis Instrumental Analysis Urine 1. Urine Sample Collection (100-1000 µL) Spike 2. Spike with Isotope-Labeled Internal Standards Urine->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Hydrolysis->SPE Evap 5. Evaporation to Dryness (Nitrogen Stream) SPE->Evap Recon 6. Reconstitution (in LC Mobile Phase) Evap->Recon LCMS 7. LC-MS/MS Analysis (Gradient Elution, ESI-, MRM) Recon->LCMS Data 8. Data Processing (Quantification via Isotope Dilution) LCMS->Data

Figure 3: Standard workflow for urinary phthalate metabolite analysis.

Conclusion

The human metabolism of high-molecular-weight phthalates is a complex, multi-step process involving initial hydrolysis to bioactive monoesters, extensive secondary oxidation, and subsequent glucuronidation to facilitate urinary excretion. The resulting oxidative metabolites are the most abundant and reliable biomarkers for assessing human exposure. These metabolites can interact with critical cellular signaling pathways, such as PPARs, providing a plausible mechanism for their observed toxicological effects. The analytical methods outlined here, centered on LC-MS/MS, provide the sensitivity and specificity required for robust biomonitoring and are fundamental tools for researchers in toxicology, epidemiology, and drug development.

References

Di-isooctyl Phthalate (DIOP) Exposure: A Technical Guide to Associated Health Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-isooctyl phthalate (B1215562) (DIOP) is a high molecular weight phthalate ester utilized primarily as a plasticizer. While considered to have low acute toxicity, a growing body of evidence indicates potential health risks associated with exposure, particularly concerning reproductive and developmental health. This technical guide provides a comprehensive overview of the current scientific understanding of the health effects of DIOP, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. Key findings indicate that DIOP exhibits antiandrogenic properties, leading to disruptions in male reproductive development in animal models. Furthermore, recent in vitro and in vivo studies suggest that DIOP can induce cellular toxicity through the generation of oxidative stress, implicating the PI3K/AKT and MAPK signaling pathways. This guide synthesizes the available data to serve as a resource for researchers and professionals in toxicology and drug development.

Toxicokinetics and Metabolism

DIOP is metabolized in the body to its monoester, mono-isooctyl phthalate (MIOP), and other oxidative metabolites, which are then primarily excreted through urine and feces. The rate and route of excretion have been shown to vary across different species. In humans, DIOP is rapidly metabolized and its metabolites are detectable in urine shortly after exposure[1]. Animal studies in rats, dogs, and pigs have demonstrated near-complete excretion of DIOP and its metabolites within 4 to 21 days following dietary administration, with no significant tissue accumulation observed[1].

Health Effects

Acute and Localized Toxicity

DIOP demonstrates low acute oral and dermal toxicity.[2] Studies in rodents have reported high oral LD50 values.[2] Dermal exposure to high concentrations of DIOP can result in skin irritation.[2] There is currently inadequate evidence to conclusively determine its potential for acute inhalation toxicity, ocular irritation, or as a sensitizer.[2]

Table 1: Acute Toxicity of Di-isooctyl Phthalate (DIOP)

SpeciesRouteEndpointValueReference
MouseOralLD502769 mg/kg[2]
RatOralLD50>22,000 mg/kg[2]
MouseOralLD50>22,000 mg/kg[2]
RabbitDermalLD50>3160 mg/kg[2]
Reproductive and Developmental Toxicity

A significant body of research has focused on the reproductive and developmental effects of DIOP, identifying it as an endocrine disruptor with antiandrogenic activity.[1][3] In utero exposure in rats has been shown to disrupt male reproductive development.

A key study by Saillenfait et al. (2013) investigated the effects of DIOP exposure in pregnant rats and their offspring.[1] The findings from this and other relevant studies are summarized in the table below.

Table 2: Reproductive and Developmental Effects of DIOP in Rats

Dose (g/kg/day)Gestational Day of ExposureObserved EffectsReference
16-20Significant increase in resorptions[1]
0.5 and 16-20Reduction in fetal weights[1]
16-20Malpositioned testes in fetuses[1]
0.5 and 16-20Supernumerary lumbar ribs and ossification delay[1]
0.1 and above12-19Reduced fetal testicular testosterone (B1683101)[1]
0.512-21Abnormalities of the reproductive system (hypospadias, non-scrotal testes, hypospermatogenesis) in a few adult males[1]
112-21High incidence of reproductive system abnormalities in adult males[1]
  • Test Animals: Time-mated female Sprague-Dawley rats.

  • Administration: Di-isooctyl phthalate (DIOP) administered by oral gavage.

  • Dosage: Doses of 0, 0.1, 0.5, and 1 g/kg/day were administered. The control group received the vehicle (e.g., corn oil).

  • Exposure Period: Gestation days 6-20 for general developmental toxicity endpoints, and gestation days 12-19 or 12-21 for specific assessments of reproductive development.

  • Maternal Monitoring: Daily monitoring of clinical signs, body weight, and food consumption.

  • Fetal Examination: At termination (e.g., gestation day 21), dams are euthanized, and uterine contents are examined. Endpoints include the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Hormone Analysis: Fetal testicular testosterone levels are measured from testes collected from male fetuses.

  • Postnatal Assessment: A separate cohort of male offspring exposed in utero are raised to adulthood to assess for reproductive tract abnormalities.

experimental_workflow cluster_prenatal Prenatal Exposure Phase cluster_fetal_exam Fetal Examination cluster_postnatal Postnatal Assessment Time-mated Rats Time-mated Rats Dosing (GD 6-20) Dosing (GD 6-20) Time-mated Rats->Dosing (GD 6-20) DIOP via gavage Maternal Monitoring Maternal Monitoring Dosing (GD 6-20)->Maternal Monitoring Daily Termination (GD 21) Termination (GD 21) Maternal Monitoring->Termination (GD 21) Uterine Examination Uterine Examination Termination (GD 21)->Uterine Examination Fetal Weight Fetal Weight Uterine Examination->Fetal Weight Malformation Analysis Malformation Analysis Uterine Examination->Malformation Analysis Testosterone Assay Testosterone Assay Uterine Examination->Testosterone Assay Dosing (GD 12-21) Dosing (GD 12-21) Birth and Weaning Birth and Weaning Dosing (GD 12-21)->Birth and Weaning Adult Offspring Adult Offspring Birth and Weaning->Adult Offspring Reproductive Tract Analysis Reproductive Tract Analysis Adult Offspring->Reproductive Tract Analysis steroidogenesis_disruption cluster_leydig Leydig Cell Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Male Reproductive Development Male Reproductive Development Testosterone->Male Reproductive Development DIOP DIOP CYP11A1 CYP11A1 DIOP->CYP11A1 Inhibition 3β-HSD 3β-HSD DIOP->3β-HSD Inhibition CYP17A1 CYP17A1 DIOP->CYP17A1 Inhibition 17β-HSD 17β-HSD DIOP->17β-HSD Inhibition Reduced Testosterone Reduced Testosterone DIOP->Reduced Testosterone Impaired Male Reproductive Development Impaired Male Reproductive Development Reduced Testosterone->Impaired Male Reproductive Development oxidative_stress_pathway cluster_cell Cellular Response DIOP DIOP ROS Increased ROS DIOP->ROS PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Modulation MAPK MAPK Pathway ROS->MAPK Modulation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition (disrupted by DIOP) MAPK->Apoptosis Activation

References

Technical Guide: Certificate of Analysis for Mono-carboxy-isooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quality and characteristics of Mono-carboxy-isooctyl Phthalate-d4 (MCIOP-d4), a critical isotopically labeled internal standard used in bioanalytical studies. The data and methodologies presented are based on a representative Certificate of Analysis (CoA) and established analytical practices for the certification of chemical reference materials.

Compound Identity and Specifications

This compound is the deuterated form of a secondary metabolite of Di(isooctyl) phthalate (B1215562) (DIOP). As a stable isotope-labeled internal standard, it is essential for the accurate quantification of the corresponding unlabeled metabolite in biological matrices by isotope dilution mass spectrometry.[1][2]

Identifier Value
Product Name This compound
Synonyms 2-(((8-Carboxyoctan-2-yl)oxy)carbonyl)benzoic Acid-d4
Molecular Formula C₁₇H₁₈D₄O₆
Molecular Weight 326.38 g/mol
CAS Number Not Available (Unlabeled: 898544-09-7)
Structure

Quantitative Analysis Summary

The following tables summarize the quantitative data typically found on a Certificate of Analysis for a high-purity certified reference material.

Table 2.1: Purity and Isotopic Enrichment
Parameter Specification Result Method
Chemical Purity >95%97.45%HPLC
Isotopic Purity >95%99.4%Mass Spectrometry
Elemental Analysis Conforms to C₁₇H₁₈D₄O₆%C: 62.50, %H: 7.45Combustion Analysis
Table 2.2: Mass Spectrometry Isotopic Distribution
Isotopologue Normalized Intensity
d₀0.01%
d₁0.00%
d₂0.30%
d₃1.68%
d₄98.00%
Table 2.3: Physical and Chemical Properties
Property Result
Appearance White to Off-White Solid
Solubility Chloroform (Slightly), Methanol (Slightly)
Long Term Storage -20°C, Inert atmosphere
Specific Rotation 0.0° (c = 0.2, Methanol)

Metabolic Pathway of Parent Compound

Mono-carboxy-isooctyl Phthalate is a metabolite of the widely used plasticizer Di(isooctyl) phthalate (DIOP). Understanding its metabolic fate is crucial for designing toxicokinetic and exposure studies. The primary metabolic pathway involves enzymatic hydrolysis followed by oxidation.[3]

Metabolic Pathway of Di(isooctyl) phthalate DIOP Di(isooctyl) phthalate (DIOP) MIOP Mono-isooctyl Phthalate (MIOP) DIOP->MIOP Phase I: Hydrolysis (Esterases/Lipases) MCIOP Mono-carboxy-isooctyl Phthalate (MCIOP) MIOP->MCIOP Phase I: ω-Oxidation Excretion Glucuronide Conjugates (Urine/Feces Excretion) MCIOP->Excretion Phase II: Glucuronidation CRM Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Characterization & Value Assignment cluster_2 Phase 3: Quality Control & Certification Synthesis Synthesis of MCIOP-d4 Purification Purification (e.g., Column Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, HRMS) Purification->Identity Purity Purity Assessment (HPLC, Elemental Analysis) Identity->Purity Isotopic Isotopic Purity (HRMS) Purity->Isotopic Homogeneity Homogeneity Testing Isotopic->Homogeneity Stability Stability Assessment (Long-term & Accelerated) Homogeneity->Stability Certificate Issuance of Certificate of Analysis Stability->Certificate

References

Commercial Suppliers and Technical Guide for Mono-carboxy-isooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Mono-carboxy-isooctyl Phthalate-d4 (MCIOP-d4) is a critical analytical standard. This deuterated form of a secondary metabolite of di-isooctyl phthalate (B1215562) (DIOP) is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of its non-labeled counterpart in biological matrices. This guide provides an in-depth overview of commercial suppliers, technical data, and a representative experimental protocol for its use.

Commercial Availability

Several reputable suppliers offer this compound for research purposes. The following table summarizes the offerings from prominent vendors.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
Santa Cruz Biotechnology, Inc. This compoundsc-220148--
LGC Standards This compoundTRC-M525592-2.5MG>95% (HPLC)2.5 mg, 25 mg
Toronto Research Chemicals (TRC) This compoundM525592>95%-
MedChemExpress This compoundHY-113110S-1 mg, 5 mg
Cayman Chemical This compound-≥95%-

Technical Data

The chemical and physical properties of this compound are crucial for its application as an internal standard.

PropertyValue
Molecular Formula C₁₇H₁₈D₄O₆
Molecular Weight 326.38 g/mol
CAS Number Not available
Alternate CAS Number 898544-09-7 (for unlabeled)
Appearance White to Off-White Solid
Storage Temperature -20°C
Solubility Chloroform (Slightly), Methanol (B129727) (Slightly)
Purity Typically >95%

The Role of Deuterated Standards in Quantitative Analysis

Deuterated internal standards are the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their utility stems from the fact that their chemical and physical properties are nearly identical to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.

Experimental Protocol: Quantification of Mono-carboxy-isooctyl Phthalate in Urine

The following is a representative protocol for the analysis of Mono-carboxy-isooctyl Phthalate (MCIOP) in human urine using MCIOP-d4 as an internal standard. This method is based on common practices for phthalate metabolite analysis.

Materials and Reagents
  • Mono-carboxy-isooctyl Phthalate (MCIOP) analytical standard

  • This compound (MCIOP-d4) internal standard

  • β-glucuronidase (from Helix pomatia)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1.0 mL of each urine sample, calibration standard, and quality control (QC) sample into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add a known amount of MCIOP-d4 internal standard solution to each tube (except for blank matrix samples).

  • Enzymatic Deconjugation: Phthalate metabolites in urine are often present as glucuronide conjugates. To cleave this bond, add 50 µL of β-glucuronidase solution and 200 µL of ammonium acetate buffer to each sample. Incubate the samples at 37°C for 2 hours.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with 3 mL of methanol followed by 3 mL of water.

    • Load the enzyme-digested urine samples onto the cartridges.

    • Wash the cartridges with 3 mL of water to remove interferences.

    • Elute the analytes with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor to product ion transitions for both MCIOP and MCIOP-d4 would need to be optimized. For example:

      • MCIOP: [M-H]⁻ → fragment ion

      • MCIOP-d4: [M-H]⁻ → fragment ion (with a 4 Da mass shift from the unlabeled analyte)

Data Analysis
  • Integrate the peak areas for both the MCIOP and MCIOP-d4 MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of MCIOP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Phthalate Metabolism and Toxicological Pathways

Di-isooctyl phthalate (DIOP) is metabolized in the body to its monoester, Mono-isooctyl Phthalate (MIOP), which can then undergo further oxidation to form Mono-carboxy-isooctyl Phthalate (MCIOP). Phthalates and their metabolites are known endocrine disruptors and have been associated with a range of adverse health effects. The toxicological mechanisms are complex and can involve multiple signaling pathways.

Phthalate_Metabolism_and_Toxicity DIOP Di-isooctyl Phthalate (DIOP) MIOP Mono-isooctyl Phthalate (MIOP) DIOP->MIOP Phase I Metabolism MCIOP Mono-carboxy-isooctyl Phthalate (MCIOP) MIOP->MCIOP Oxidation Excretion Urinary Excretion MCIOP->Excretion Phthalate_Metabolites Phthalate Metabolites MCIOP->Phthalate_Metabolites Receptor_Binding Receptor Binding (e.g., PPARs) Phthalate_Metabolites->Receptor_Binding Signaling_Pathways Signaling Pathways Receptor_Binding->Signaling_Pathways Nrf2 Nrf2 Pathway Signaling_Pathways->Nrf2 NFkB NF-κB Pathway Signaling_Pathways->NFkB PI3K_AKT PI3K/AKT Pathway Signaling_Pathways->PI3K_AKT Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis PI3K_AKT->Apoptosis Adverse_Outcomes Adverse Health Outcomes Oxidative_Stress->Adverse_Outcomes Inflammation->Adverse_Outcomes Apoptosis->Adverse_Outcomes

Caption: Metabolism of DIOP and potential downstream toxicological signaling pathways of its metabolites.

Experimental_Workflow Sample_Collection Urine Sample Collection Spiking Spike with MCIOP-d4 (Internal Standard) Sample_Collection->Spiking Deconjugation Enzymatic Deconjugation (β-glucuronidase) Spiking->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: A typical experimental workflow for the quantification of MCIOP in urine.

Methodological & Application

Application Note: Quantitative Analysis of Mono-carboxy-isooctyl Phthalate-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-carboxy-isooctyl phthalate (B1215562) (MCiOP) is a primary metabolite of the plasticizer di-isononyl phthalate (DINP), which is widely used in a variety of consumer products. Human exposure to DINP and its metabolites is of growing concern due to potential endocrine-disrupting effects. Accurate and sensitive quantification of MCiOP in biological matrices is crucial for assessing human exposure and conducting toxicological studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of MCiOP, utilizing its deuterated internal standard, Mono-carboxy-isooctyl Phthalate-d4 (MCiOP-d4), to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation (Human Urine)

A simple "dilute and shoot" method is employed for the preparation of human urine samples, minimizing sample handling and potential for contamination.

Protocol:

  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the internal standard working solution (MCiOP-d4 in 50:50 acetonitrile:water).

  • Vortex the mixture for 10 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column, providing good retention and peak shape for MCiOP and its internal standard.

LC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.020
1.020
8.095
10.095
10.120
15.020
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode is used for detection and quantification. The use of a deuterated internal standard corrects for matrix effects and variations in instrument response.

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The specific precursor and product ions, along with optimized collision energies and declustering potentials, are critical for the selective and sensitive detection of MCiOP and MCiOP-d4.

Table 2: Optimized MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
MCiOP 321.1121.02540
MCiOP-d4 (Internal Standard) 325.2121.02540

Data Presentation

The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of Mono-carboxy-isooctyl Phthalate. The data demonstrates the method's suitability for sensitive and reliable quantification in a relevant concentration range.

Table 3: Quantitative Method Performance

ParameterResult
Linearity (r²) > 0.995
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) < 10%

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the analytical method, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Urine Sample Collection Centrifugation Centrifugation SampleCollection->Centrifugation Dilution Dilution with IS Centrifugation->Dilution Vortexing Vortexing Dilution->Vortexing Injection LC Injection Vortexing->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using IS Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of MCiOP.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the relationship between the parent compound, its metabolite, and the analytical approach.

logical_relationship DINP Di-isononyl Phthalate (DINP) (Parent Compound) Metabolism Human Metabolism DINP->Metabolism MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP) (Metabolite) Metabolism->MCiOP Analysis LC-MS/MS Analysis (Quantification) MCiOP->Analysis

Caption: Logical relationship from parent compound to analytical quantification.

Application Notes and Protocols for Sample Preparation in Phthalate Metabolite Analysis of Urine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Comprehensive Guide to Urine Sample Preparation for Accurate Phthalate (B1215562) Metabolite Quantification

[City, State] – December 6, 2025 – To support researchers, scientists, and drug development professionals in the crucial area of environmental health and toxicology, this document provides detailed application notes and standardized protocols for the preparation of urine samples for the analysis of phthalate metabolites. Accurate measurement of these metabolites is essential for assessing human exposure to phthalates, a class of chemicals widely used as plasticizers that are of increasing public health concern.

This guide outlines the most common and effective sample preparation techniques, including enzymatic hydrolysis, solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the "dilute-and-shoot" method. Detailed experimental protocols, quantitative performance data, and visual workflow diagrams are provided to ensure reliable and reproducible results.

Introduction

Phthalates are rapidly metabolized in the body and their metabolites, which can be found in urine, are reliable biomarkers of exposure.[1][2] As many of these metabolites are excreted as glucuronide conjugates, a deconjugation step is often necessary to measure the total concentration.[3] The choice of sample preparation method is critical and depends on the desired sensitivity, sample throughput, and available instrumentation.

Phthalate Metabolism Overview

Upon entering the body, phthalate diesters are first hydrolyzed to their corresponding monoesters.[4][5] Low molecular weight (LMW) phthalates are primarily excreted as these monoesters. High molecular weight (HMW) phthalates can undergo further oxidation to produce oxidative metabolites, which, along with the monoesters, can be conjugated with glucuronic acid before urinary excretion.[4][6]

Phthalate_Metabolism cluster_exposure Exposure cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Phthalate_Diesters Phthalate Diesters (e.g., DEHP, DBP) Monoesters Monoester Metabolites (e.g., MEHP, MBP) Phthalate_Diesters->Monoesters Hydrolysis (Lipases, Esterases) Oxidative_Metabolites Oxidative Metabolites (from HMW Phthalates) Monoesters->Oxidative_Metabolites Oxidation (HMW only) Glucuronide_Conjugates Glucuronide Conjugates Monoesters->Glucuronide_Conjugates Glucuronidation Urine Urine Monoesters->Urine Direct (LMW) Oxidative_Metabolites->Glucuronide_Conjugates Glucuronidation Glucuronide_Conjugates->Urine

Phthalate Metabolism Pathway

Experimental Protocols

Herein are detailed protocols for the most widely used urine sample preparation methods for phthalate metabolite analysis.

Protocol 1: Enzymatic Hydrolysis of Glucuronidated Metabolites

This is a common first step for many analytical methods to ensure the measurement of total (free and conjugated) phthalate metabolites.

Materials:

  • Urine sample

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)[3]

  • β-glucuronidase (from E. coli)[7]

  • Isotope-labeled internal standards

  • Centrifuge tubes (polypropylene)

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1.0 mL of urine into a polypropylene (B1209903) centrifuge tube.

  • Add a solution of isotope-labeled internal standards corresponding to the target analytes.

  • Add 245 µL of 1 M ammonium acetate buffer (pH 6.5).[3]

  • Add 5 µL of β-glucuronidase solution (e.g., from E. coli K12).[3][7]

  • Vortex the mixture gently.

  • Incubate the sample at 37°C for 90 minutes to 2 hours.[8]

  • After incubation, stop the enzymatic reaction by adding a small volume of acid (e.g., 10 µL of formic acid) or by proceeding directly to the extraction step.[9]

  • The sample is now ready for extraction via SPE, LLE, or for the "dilute-and-shoot" method.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for the cleanup and concentration of phthalate metabolites from urine.[2][10][11]

SPE_Workflow Start Start: Hydrolyzed Urine Sample Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (e.g., Water) to remove interferences Load->Wash Elute 4. Elute Metabolites (e.g., Acetonitrile) Wash->Elute Evaporate 5. Evaporate Eluate (Nitrogen stream) Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute End Analysis by LC-MS/MS Reconstitute->End

Solid-Phase Extraction Workflow

Materials:

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to go dry.[9]

  • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.5 mL of water to remove hydrophilic interferences.[9]

  • Elution: Elute the phthalate metabolites from the cartridge with 1 mL of acetonitrile into a clean collection tube.[9]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the initial mobile phase for LC-MS/MS analysis.[9]

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that can be adapted for phthalate metabolite analysis.

Materials:

  • Hydrolyzed urine sample (from Protocol 1)

  • Extraction solvent (e.g., a mixture of n-hexane and ethyl ether)

  • Centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 2 mL of the hydrolyzed urine sample into a screw-cap centrifuge tube.

  • Add 4 mL of the extraction solvent (e.g., dichloromethane (B109758) or a mixture of n-hexane and ethyl ether).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge for 1 minute at approximately 3500 rpm to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 2-5) with a fresh aliquot of extraction solvent for improved recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 4: "Dilute-and-Shoot"

This method is the simplest and fastest, involving direct injection of a diluted urine sample. It is suitable for high-throughput screening but may suffer from lower sensitivity and higher matrix effects.

Materials:

  • Hydrolyzed urine sample (from Protocol 1)

  • Water or initial mobile phase for dilution

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Take the hydrolyzed urine sample.

  • Perform a dilution (e.g., 1:4 or 1:9) with HPLC-grade water or the initial mobile phase.

  • Vortex the diluted sample to ensure homogeneity.

  • Transfer the diluted sample to an autosampler vial.

  • Directly inject the sample into the LC-MS/MS system.

Data Presentation

The following tables summarize the quantitative performance data for various sample preparation methods from published literature.

Table 1: Performance of Solid-Phase Extraction (SPE) Methods

Metabolite(s)Number of AnalytesLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Various160.11 - 0.90-~100[7][8][12]
Various80.015 - 0.0480.050 - 0.16080.2 - 99.7[2]
Various180.03 - 1.4--[13]
MMP, MEP, MBzP, BPA40.10.369.8 - 105.3[9]
MBP, MEHP20.31.094.6 - 105.3[9]
Various22low ng/mL range-High[14]

Table 2: Performance of Liquid-Liquid Extraction (LLE) and "Dilute-and-Shoot" Methods

MethodMetabolite(s)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Air-Assisted LLE150.01 - 0.050.03 - 0.1790 - 110[9]
"Dilute-and-Shoot"VariousGenerally higher than SPE/LLEGenerally higher than SPE/LLENot ApplicableConceptual

(Note: Detailed quantitative data for "Dilute-and-Shoot" methods for a wide range of phthalate metabolites is less commonly published due to the method's susceptibility to matrix effects, which are sample-dependent.)

Conclusion

The selection of an appropriate sample preparation method is a critical step in the accurate analysis of phthalate metabolites in urine. Solid-phase extraction offers excellent cleanup and concentration, leading to low detection limits and high recovery rates.[2][10][11][12] Liquid-liquid extraction provides a viable alternative, while the "dilute-and-shoot" method offers the highest throughput for screening purposes, albeit with potential compromises in sensitivity and accuracy due to matrix effects. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for laboratories involved in human biomonitoring and toxicological research.

References

Application Note and Protocol: Solid-Phase Extraction for Urinary Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalates are synthetic chemicals widely used as plasticizers in numerous consumer and industrial products.[1] Human exposure to phthalates is widespread, and there is growing concern about their potential adverse health effects, including endocrine disruption.[1][2] Biomonitoring of phthalate (B1215562) exposure is crucial for assessing the body burden of these environmental chemicals and understanding potential health risks. This is typically achieved by measuring the concentrations of their metabolites in urine.[1][2][3] This approach is preferred because the parent phthalates are rapidly metabolized, and measuring the metabolites provides a more accurate assessment of internal exposure while minimizing the risk of sample contamination from external sources.[1]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of phthalate metabolites from human urine for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates enzymatic deconjugation to measure total (free and conjugated) metabolite concentrations and the use of isotope-labeled internal standards to ensure accuracy and precision.[2]

Principle of the Method

The analytical method involves enzymatic hydrolysis of glucuronidated phthalate metabolites, followed by solid-phase extraction to isolate and concentrate the analytes from the urine matrix. The purified extracts are then analyzed by LC-MS/MS, a highly sensitive and selective technique.[2][4] Isotope dilution is employed by adding stable isotope-labeled internal standards to the urine samples before any preparation steps, which corrects for analyte loss during sample processing and for matrix effects during analysis.[2]

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of the target phthalate metabolites and their corresponding ¹³C-labeled or deuterated internal standards.[2]

  • Enzymes: β-glucuronidase/arylsulfatase (from Helix pomatia).[2]

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and formic acid.[2]

  • Buffers: Ammonium (B1175870) acetate (B1210297).[2]

  • SPE Cartridges: Silica-based bonded C18 (e.g., 200 mg, 3 mL) or polymeric sorbents (e.g., Bond Elut Plexa).[5][6]

  • Urine Samples: Human urine collected in polypropylene (B1209903) containers and stored at -80 °C until analysis.[2][7]

Sample Preparation
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Aliquot 1.0 mL of urine into a clean polypropylene tube.[2]

  • Internal Standard Spiking: Add a mixture of isotope-labeled internal standards to each urine sample.[2]

  • Enzymatic Deconjugation:

    • Add 245 µL of 1 M ammonium acetate buffer (pH 6.5).[1][7]

    • Add 5 µL of β-glucuronidase solution (e.g., 200 U/mL).[1][7]

    • Vortex the mixture gently.[1]

    • Incubate the samples at 37 °C for 90 minutes in a shaking water bath.[7]

  • Enzyme Activity Termination: After incubation, add 10 µL of formic acid to each sample to stop the enzymatic reaction.[5]

Solid-Phase Extraction (SPE)

The SPE procedure can be performed manually or using an automated system for increased throughput and reproducibility.[8][9]

  • Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.[5]

  • Sample Loading: Load the pre-treated urine samples onto the conditioned SPE cartridges.[2][5]

  • Washing: Wash the cartridges with 1.5 mL of water to remove interfering substances.[2][5]

  • Elution: Elute the phthalate metabolites with 1 mL of acetonitrile.[2][5]

Evaporation and Reconstitution
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[2][5]

  • Reconstitution: Reconstitute the dry residue in 150 µL of 0.1% acetic acid in an acetonitrile/water mixture (1:9, v/v).[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then linearly increased to a high concentration to ensure optimal separation of the metabolites.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1][2] Specific precursor and product ion transitions are monitored for each analyte and its corresponding internal standard.

Data Presentation

The following tables summarize typical quantitative data for the analysis of urinary phthalate metabolites using this method. Values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Common Urinary Phthalate Metabolites and their Parent Compounds.

MetaboliteAbbreviationParent Phthalate
Monoethyl phthalateMEPDiethyl phthalate (DEP)
Mono-n-butyl phthalateMBPDi-n-butyl phthalate (DBP)
Mono-isobutyl phthalateMiBPDiisobutyl phthalate (DiBP)
Monobenzyl phthalateMBzPButylbenzyl phthalate (BBzP)
Mono(2-ethylhexyl) phthalateMEHPDi(2-ethylhexyl) phthalate (DEHP)
Mono(2-ethyl-5-hydroxyhexyl) phthalateMEHHPDi(2-ethylhexyl) phthalate (DEHP)
Mono(2-ethyl-5-oxohexyl) phthalateMEOHPDi(2-ethylhexyl) phthalate (DEHP)
Mono(3-carboxypropyl) phthalateMCPPDi-n-octyl phthalate (DOP)

Table 2: Method Performance Data for Selected Phthalate Metabolites.

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
MEP0.11 - 0.30.3 - 1.0~100
MBP0.11 - 0.30.3 - 1.077.9 - 97.7[10]
MiBP0.11 - 0.30.3 - 1.0~100
MBzP0.11 - 0.30.3 - 1.0~100
MEHP0.11 - 0.30.3 - 1.0~100
MEHHP0.11 - 0.90[4][11]0.3 - 3.0~100
MEOHP0.11 - 0.90[4][11]0.3 - 3.0~100
MCPP0.11 - 0.90[4][11]0.3 - 3.0~100

Note: The limits of detection for a method for 18 phthalate metabolites were in the range of 0.03–1.4 ng/mL.[3] Another study reported LODs between 0.3 and 1.1 µg/L.[10] A method for eight metabolites reported LODs of 0.015-0.048 ng/mL and LOQs of 0.050-0.160 ng/mL.[6] Recovery rates for a range of phthalate monoesters and diesters were between 77.9% and 97.7%.[10] Another study reported recoveries of more than 75% for all phthalate monoesters.[12]

Visualization

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine 1. Urine Sample (1 mL) Spike 2. Spike with Internal Standards Urine->Spike Deconjugate 3. Enzymatic Deconjugation (β-glucuronidase) Spike->Deconjugate Terminate 4. Terminate Reaction (Formic Acid) Deconjugate->Terminate Load 6. Load Sample Terminate->Load Load onto conditioned cartridge Condition 5. Condition SPE Cartridge (Methanol, Water) Wash 7. Wash (Water) Elute 8. Elute Analytes (Acetonitrile) Evaporate 9. Evaporate to Dryness Elute->Evaporate Collect Eluate Reconstitute 10. Reconstitute Evaporate->Reconstitute LCMS 11. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Solid-Phase Extraction of Urinary Phthalate Metabolites.

References

Application Notes and Protocols for the Quantitative Assay of Mono-carboxy-isooctyl Phthalate (MCIOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-carboxy-isooctyl phthalate (B1215562) (MCIOP) is a primary metabolite of the plasticizer di-iso-octyl phthalate (DIOP). Given the widespread use of phthalates in consumer products, there is a growing need to accurately quantify their metabolites in biological and environmental matrices to assess human exposure and understand their potential health effects. Phthalates are known endocrine disruptors that can interfere with hormonal signaling pathways. This document provides a detailed protocol for the quantitative analysis of MCIOP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Potential Signaling Pathways Affected by Phthalates

Phthalates and their metabolites can exert their biological effects through various signaling pathways. As endocrine-disrupting chemicals (EDCs), they can mimic or antagonize the actions of endogenous hormones. The diagram below illustrates some of the key signaling pathways potentially disrupted by phthalates. Phthalates can interact with nuclear receptors such as the Estrogen Receptor (ER), Androgen Receptor (AR), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to altered gene expression.[1][2] They may also influence other signaling cascades, including the PI3K/Akt/FoxO1 and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[3][4]

Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_receptors Receptor Binding cluster_signaling Downstream Signaling Phthalate Phthalate (e.g., MCIOP) Phthalate_in Phthalate Phthalate->Phthalate_in Cellular Uptake ER Estrogen Receptor (ER) Phthalate_in->ER AR Androgen Receptor (AR) Phthalate_in->AR PPARg PPARγ Phthalate_in->PPARg PI3K_Akt PI3K/Akt/FoxO1 Pathway Phthalate_in->PI3K_Akt Modulation NFkB NF-κB Pathway Phthalate_in->NFkB Modulation Gene_Expression Altered Gene Expression ER->Gene_Expression Dimerization & Nuclear Translocation AR->Gene_Expression Dimerization & Nuclear Translocation PPARg->Gene_Expression Heterodimerization & Nuclear Translocation Biological_Effects Biological Effects (e.g., Endocrine Disruption, Inflammation, Altered Metabolism) Gene_Expression->Biological_Effects Leads to PI3K_Akt->Biological_Effects Impacts NFkB->Biological_Effects Impacts

Caption: Phthalate signaling pathway disruption.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of MCIOP using the described LC-MS/MS method. These values are provided for guidance and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Parameters for MCIOP Analysis

ParameterValue
AnalyteMono-carboxy-isooctyl Phthalate (MCIOP)
Precursor Ion (m/z)321
Product Ion (m/z)173
Ionization ModeNegative Electrospray Ionization (ESI-)
Internal StandardMono-carboxy-isooctyl Phthalate-d4 (MCIOP-d4)

Data based on a multi-class environmental chemical analysis method.[5]

Table 2: Method Performance Characteristics

ParameterTypical Value
Calibration Curve Range0.1 - 100 ng/mL
Linearity (r²)> 0.99
Limit of Detection (LOD)0.03 - 0.1 ng/mL
Limit of Quantification (LOQ)0.1 - 0.3 ng/mL
Accuracy (% Bias)± 15%
Precision (% RSD)< 15%
Recovery85 - 115%

These are typical performance characteristics for LC-MS/MS methods for phthalate metabolites and should be established during method validation.[5][6][7][8]

Experimental Protocols

A robust and reliable analytical method is crucial for the accurate quantification of MCIOP. The following protocol details a method based on solid-phase extraction (SPE) followed by LC-MS/MS analysis.

Experimental Workflow

The overall workflow for the quantitative analysis of MCIOP is depicted in the diagram below. The process begins with sample collection, followed by the addition of an internal standard and enzymatic deconjugation. The sample is then subjected to solid-phase extraction for cleanup and concentration. Finally, the extracted sample is analyzed by LC-MS/MS.

Experimental_Workflow cluster_spe SPE Steps Start Start Sample_Collection 1. Sample Collection (e.g., Urine, Serum) Start->Sample_Collection IS_Spike 2. Internal Standard Spiking (MCIOP-d4) Sample_Collection->IS_Spike Enzymatic_Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) IS_Spike->Enzymatic_Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Conditioning a. Conditioning Evaporation 5. Evaporation & Reconstitution Loading b. Sample Loading Washing c. Washing Elution d. Elution LC_MS_Analysis 6. LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: MCIOP quantitative analysis workflow.

Detailed Methodology

1. Materials and Reagents

  • Mono-carboxy-isooctyl Phthalate (MCIOP) analytical standard

  • This compound (MCIOP-d4) internal standard

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Phosphate (B84403) buffer (pH 6.5)

  • Biological matrix (e.g., human urine, serum)

2. Standard Solution Preparation

  • Prepare a stock solution of MCIOP (1 mg/mL) in methanol.

  • Prepare a stock solution of MCIOP-d4 (1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with methanol:water (50:50, v/v) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Prepare a working internal standard solution (e.g., 100 ng/mL) in methanol:water (50:50, v/v).

3. Sample Preparation

  • Sample Thawing and Aliquoting: Thaw frozen biological samples (e.g., 1 mL of urine or serum) at room temperature. Vortex mix and aliquot into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add a known amount of the MCIOP-d4 internal standard working solution to each sample, calibrator, and quality control (QC) sample.

  • Enzymatic Deconjugation (for urine samples): Add 500 µL of phosphate buffer (pH 6.5) and 10 µL of β-glucuronidase/arylsulfatase to each urine sample. Incubate at 37°C for at least 2 hours to deconjugate the glucuronidated and sulfated metabolites.[5][9]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate MCIOP from other matrix components (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • MCIOP: 321 -> 173[5]

      • MCIOP-d4: 325 -> 177 (or appropriate transition for the specific labeled standard).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis and Quantification

  • Integrate the peak areas for MCIOP and MCIOP-d4.

  • Calculate the peak area ratio of MCIOP to MCIOP-d4.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of MCIOP in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Mono-carboxy-isooctyl Phthalate (MCIOP) in biological samples using LC-MS/MS. Adherence to this protocol, including proper sample preparation and the use of an internal standard, will enable researchers, scientists, and drug development professionals to obtain accurate and reliable data for assessing exposure to DIOP and for studying the potential biological effects of its metabolites. The provided diagrams and tables serve as valuable resources for understanding the underlying principles and for implementing the method in a laboratory setting.

References

Application Notes and Protocols for the Use of Mono-carboxy-isooctyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-carboxy-isooctyl phthalate (B1215562) (MCiOP) is an oxidative metabolite of diisononyl phthalate (DINP), a widely used plasticizer. The quantification of MCiOP in biological matrices such as urine is a key method for assessing human exposure to DINP. To ensure the accuracy and reliability of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential. Mono-carboxy-isooctyl Phthalate-d4 (MCiOP-d4) serves as an ideal internal standard for the quantification of MCiOP. Its chemical and physical properties are nearly identical to the native analyte, allowing it to co-elute during chromatography and exhibit similar ionization efficiency. This effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to precise and accurate quantification.

This document provides detailed application notes and protocols for the use of MCiOP-d4 as an internal standard in the analysis of MCiOP in biological samples.

Principle of the Method: Isotope Dilution Mass Spectrometry

The quantification of MCiOP is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of MCiOP-d4 is added to the sample prior to any sample preparation steps. The sample is then processed, and the analyte (MCiOP) and the internal standard (MCiOP-d4) are analyzed by LC-MS/MS. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method corrects for any loss of analyte during sample preparation and for any signal suppression or enhancement caused by the sample matrix.

Experimental Protocols

Materials and Reagents
  • Standards:

    • Mono-carboxy-isooctyl Phthalate (MCiOP) analytical standard

    • This compound (MCiOP-d4) internal standard

  • Enzymes:

    • β-glucuronidase from Helix pomatia or recombinant source

  • Solvents:

    • HPLC-grade methanol (B129727)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (LC-MS grade)

  • Buffers:

  • Sample Preparation Supplies:

Preparation of Standard and Internal Standard Solutions
  • MCiOP-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh a precise amount of MCiOP-d4 and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • MCiOP Stock Solution (1 mg/mL): Prepare a stock solution of the native MCiOP standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of both the internal standard and the native standard by diluting the stock solutions with an appropriate solvent (e.g., 50% methanol in water). The concentration of the working solutions should be optimized based on the expected concentration range of the analyte in the samples and the sensitivity of the instrument. A typical internal standard spiking solution concentration is in the range of 10-100 ng/mL.

Sample Preparation: Human Urine
  • Sample Aliquoting: Thaw frozen urine samples to room temperature. Vortex the samples to ensure homogeneity. Pipette a 1.0 mL aliquot of each urine sample into a clean polypropylene tube.

  • Internal Standard Spiking: Add a precise volume of the MCiOP-d4 working solution to each urine sample, quality control sample, and calibration standard.

  • Enzymatic Hydrolysis: To deconjugate glucuronidated metabolites, add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase (e.g., from Helix pomatia) to each sample.[1] Vortex gently to mix.

  • Incubation: Incubate the samples at 37°C for at least 2 hours.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of water.

    • Loading: After incubation, acidify the samples with formic acid and load them onto the conditioned SPE cartridges.

    • Washing: Wash the cartridges with 3 mL of water to remove interfering substances.

    • Elution: Elute the analytes with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for MCiOP and MCiOP-d4 should be optimized by infusing the individual standard solutions into the mass spectrometer. Based on the molecular weight of MCiOP (322.35 g/mol ) and MCiOP-d4 (326.38 g/mol ), the following are proposed MRM transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MCiOP 321.1To be determinedTo be optimized
MCiOP-d4 325.1To be determinedTo be optimized

Note: The specific product ions and collision energies must be empirically determined on the instrument being used.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of MCiOP using MCiOP-d4 as an internal standard. These values are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
MCiOP0.25 ng/mL[2]0.75 ng/mL

Table 2: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)
MCiOP0.5 - 100> 0.995

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low1.51.4596.7< 10
Medium2524.196.4< 8
High7576.2101.6< 5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample (1 mL) Spike Spike with MCiOP-d4 Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid Phase Extraction Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for the quantification of MCiOP in urine.

Signaling Pathway (Logical Relationship)

signaling_pathway DINP Diisononyl Phthalate (DINP) (Exposure) Metabolism Metabolism in the body DINP->Metabolism MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP) (Analyte) Metabolism->MCiOP LCMS LC-MS/MS Detection MCiOP->LCMS MCiOP_d4 This compound (Internal Standard) MCiOP_d4->LCMS Quantification Accurate Quantification LCMS->Quantification

Caption: Logical relationship for MCiOP quantification using MCiOP-d4.

References

Application Note & Protocol: High-Sensitivity Detection of Mono-carboxy-isooctyl Phthalate-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-carboxy-isooctyl phthalate (B1215562) (MCIOP) is a metabolite of the plasticizer di-isooctyl phthalate (DIOP). Monitoring its levels in biological matrices is crucial for assessing human exposure to DIOP and understanding its potential health effects. Stable isotope-labeled internal standards, such as Mono-carboxy-isooctyl Phthalate-d4 (MCIOP-d4), are essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the detection of MCIOP-d4 using LC-MS/MS, including recommended instrument settings, sample preparation procedures, and data analysis workflows.

Experimental

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical for removing interferences from complex biological matrices like urine or plasma.

Protocol:

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine), add 50 µL of a β-glucuronidase solution to deconjugate the glucuronidated metabolites. Incubate the sample at 37°C for 2 hours.

  • Internal Standard Spiking: Spike the sample with an appropriate concentration of MCIOP-d4 solution.

  • Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is performed using a reverse-phase C18 column to resolve the analyte from other matrix components.[1][2]

  • Column: C18 reverse-phase column (e.g., 150 mm × 2.1 mm, 5 µm particle size)[1]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C[1]

Table 1: Liquid Chromatography Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
Mass Spectrometry (MS)

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection.

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 4000 V

  • Drying Gas Temperature: 300 °C

  • Drying Gas Flow: 4 L/min

  • Nebulizer Pressure: 50 psig

Table 2: Mass Spectrometry MRM Settings for MCIOP-d4

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
MCIOP-d4 (Quantifier)295.2137.1150-20
MCIOP-d4 (Qualifier)295.2181.1150-15

Note: The precursor and product ions for MCIOP-d4 are predicted based on the structure of phthalate monoesters and the addition of four deuterium (B1214612) atoms. The optimal collision energies may require empirical determination on the specific instrument being used.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Deconjugation Enzymatic Deconjugation (β-glucuronidase) Sample->Deconjugation Spiking Spike with MCIOP-d4 Internal Standard Deconjugation->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for MCIOP-d4 analysis.

Detailed Protocol

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of MCIOP-d4 in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a blank biological matrix with known amounts of MCIOP-d4.

2. Sample Preparation Procedure:

  • Aliquot 1 mL of each sample, standard, blank, and QC into labeled microcentrifuge tubes.

  • Add 50 µL of β-glucuronidase solution to all tubes except the standards.

  • Incubate at 37°C for 2 hours.

  • Add the internal standard solution to all samples, blanks, and QCs (excluding the internal standard stock itself).

  • Proceed with the Solid-Phase Extraction protocol as described in the "Experimental" section.

3. LC-MS/MS System Setup and Analysis:

  • Equilibrate the LC system with the initial mobile phase conditions for at least 30 minutes.

  • Set up the mass spectrometer with the parameters outlined in Table 2.

  • Create a sequence table in the instrument control software including the calibration standards, QCs, blanks, and unknown samples.

  • Inject the samples and acquire the data.

4. Data Analysis and Quantification:

  • Process the acquired data using the instrument's software.

  • Integrate the peak areas for the quantifier MRM transition of MCIOP-d4.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of MCIOP-d4 in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Ensure that the results for the QC samples are within the acceptable accuracy and precision limits (typically ±15%).

References

Application Note: High-Throughput Quantification of Phthalate Biomarkers in Human Urine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products, leading to ubiquitous human exposure.[1][2][3] Concerns over their potential endocrine-disrupting properties and other adverse health effects have necessitated accurate and sensitive methods for assessing human exposure.[1][2][4] The most reliable method for evaluating phthalate (B1215562) exposure is through the quantification of their metabolites in biological matrices, with urine being the preferred non-invasive sample type.[1][5][6] Phthalate monoesters and their further oxidized metabolites are the primary biomarkers of exposure.[1][6] This application note provides detailed protocols for the quantification of common phthalate biomarkers in human urine using two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Analytical Approaches

Both LC-MS/MS and GC-MS/MS are robust and widely used techniques for the quantification of phthalate metabolites. LC-MS/MS is often preferred for its ability to analyze a wide range of metabolites without the need for derivatization, offering high sensitivity and throughput.[1][7] GC-MS/MS, while often requiring a derivatization step to improve the volatility and chromatographic behavior of the analytes, provides excellent separation efficiency and is a well-established technique for environmental and biological monitoring.[4][8]

Experimental Workflow

The general workflow for the analysis of phthalate biomarkers in urine involves sample collection, preparation, instrumental analysis, and data processing. A schematic of this workflow is presented below.

Phthalate Biomarker Analysis Workflow cluster_pre_analysis Pre-Analytical cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting SampleCollection Urine Sample Collection SampleStorage Storage at -70°C SampleCollection->SampleStorage SampleThawing Sample Thawing & Vortexing SampleStorage->SampleThawing InternalStandard Addition of Internal Standards SampleThawing->InternalStandard EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase) InternalStandard->EnzymaticHydrolysis SPE Solid-Phase Extraction (SPE) EnzymaticHydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Direct Injection GCMS GC-MS/MS Analysis (with Derivatization) Evaporation->GCMS Derivatization DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition Quantification Quantification & Data Review DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for phthalate biomarker analysis in urine.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS/MS methods for the quantification of selected phthalate biomarkers.

Table 1: Performance of LC-MS/MS Method for Phthalate Biomarker Quantification

AnalyteAbbreviationParent PhthalateLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Mono-methyl phthalateMMPDimethyl phthalate0.31.0
Mono-ethyl phthalateMEPDiethyl phthalate0.31.0
Mono-n-butyl phthalateMnBPDi-n-butyl phthalate1.03.0
Mono-benzyl phthalateMBzPBenzylbutyl phthalate0.31.0
Mono-(2-ethylhexyl) phthalateMEHPDi-(2-ethylhexyl) phthalate1.03.0
Mono-(2-ethyl-5-hydroxyhexyl) phthalateMEHHPDi-(2-ethylhexyl) phthalate0.1 - 0.90.3 - 2.0
Mono-(2-ethyl-5-oxohexyl) phthalateMEOHPDi-(2-ethylhexyl) phthalate0.1 - 0.90.3 - 2.0

Note: LOD and LOQ values are approximate and can vary depending on the specific instrumentation and laboratory conditions.

Table 2: Performance of GC-MS/MS Method for Phthalate Biomarker Quantification

AnalyteAbbreviationParent PhthalateLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Mono-methyl phthalateMMPDimethyl phthalate0.02 - 0.100.06 - 0.30
Mono-ethyl phthalateMEPDiethyl phthalate0.02 - 0.100.06 - 0.30
Mono-n-butyl phthalateMnBPDi-n-butyl phthalate0.01 - 0.050.03 - 0.15
Mono-benzyl phthalateMBzPBenzylbutyl phthalate0.02 - 0.100.06 - 0.30
Mono-(2-ethylhexyl) phthalateMEHPDi-(2-ethylhexyl) phthalate0.01 - 0.050.03 - 0.15

Note: LOD and LOQ values are approximate and can vary depending on the specific instrumentation and laboratory conditions. These values often reflect the performance after a derivatization step.

Experimental Protocols

Protocol 1: Quantification of Phthalate Metabolites in Urine by LC-MS/MS

This protocol describes an automated method using online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[9][10]

1. Materials and Reagents

2. Sample Preparation

  • Thaw urine samples to room temperature and vortex for 30 seconds.

  • To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of urine.[9]

  • Add 10 µL of the internal standard spiking solution.

  • Add 50 µL of β-glucuronidase solution in ammonium acetate buffer (pH 6.5).

  • Incubate the mixture at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.[10]

  • Centrifuge the samples at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Sciex API 5500 Triple Quadrupole or equivalent

  • Analytical Column: C18, 2.1 x 100 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4. Data Analysis

  • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

  • The calibration curve should be prepared in a matrix similar to the samples (e.g., synthetic urine) and processed through the entire sample preparation procedure.

Protocol 2: Quantification of Phthalate Metabolites in Urine by GC-MS/MS

This protocol involves offline SPE, derivatization, and analysis by GC-MS/MS.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Hexane, GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

2. Sample Preparation

  • Follow steps 1-5 from the LC-MS/MS sample preparation protocol.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of reagent grade water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 3 mL of acetonitrile.

  • Evaporation and Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS/MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole or equivalent

  • Analytical Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 min

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4. Data Analysis

  • Quantify the concentration of each derivatized analyte using the same principles as described for the LC-MS/MS method.

Conclusion

The described LC-MS/MS and GC-MS/MS methods provide sensitive, specific, and reliable quantification of phthalate biomarkers in human urine. The choice of method will depend on the specific analytes of interest, required sensitivity, available instrumentation, and desired sample throughput. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and scientists involved in human biomonitoring and toxicological studies.

References

Application Note and Protocol for the Quantification of Phthalate Metabolites in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Due to their ubiquitous presence, there is a growing concern about human exposure and the potential adverse health effects, including endocrine disruption and reproductive toxicity. The measurement of phthalate (B1215562) monoester metabolites in biological matrices such as serum is a reliable method for assessing human exposure. These metabolites are the direct products of the in-vivo hydrolysis of parent phthalate diesters.[1][2]

This application note provides a detailed protocol for the quantitative analysis of various phthalate metabolites in human serum samples using a robust and sensitive method based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The protocol includes procedures for sample preparation, enzymatic hydrolysis, solid-phase extraction (SPE), and instrumental analysis.

Experimental Protocols

This protocol is a compilation of established methods for the analysis of phthalate metabolites in human serum.[1][4][5]

Reagents and Materials
  • Standards: Analytical standards of phthalate metabolites and their corresponding stable isotope-labeled internal standards.

  • Enzymes: β-glucuronidase from E. coli or other suitable sources.[1][4]

  • Solvents and Reagents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, formic acid, acetic acid, ammonium (B1175870) acetate (B1210297), and phosphoric acid.[1][4]

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent.[4]

  • Other materials: Polypropylene tubes, glass vials, vortex mixer, sonicator, incubator, and an automated SPE system (optional, but recommended for higher throughput and reproducibility).[3][4]

Sample Preparation

Proper sample handling is critical to prevent contamination and ensure accurate results.

  • Serum Collection and Initial Treatment: Immediately after collection, serum samples should be treated to denature enzymes that could hydrolyze contaminant phthalate diesters, which would artificially inflate the metabolite concentrations.[1][2][6]

    • To 1.0 mL of human serum, add 125 µL of 1 M phosphoric acid.[1]

    • Vortex mix and sonicate the sample for 10 minutes.[1]

  • Internal Standard Spiking:

    • Spike the acid-treated serum with a solution containing the stable isotope-labeled internal standards for each target analyte. This isotope dilution technique corrects for variations in extraction recovery and matrix effects.[1]

Enzymatic Deconjugation

Phthalate metabolites in the body are often conjugated with glucuronic acid to facilitate excretion. To measure the total concentration, these conjugates must be cleaved.

  • pH Adjustment: Adjust the pH of the sample to approximately 6.5, which is optimal for β-glucuronidase activity, by adding ammonium acetate buffer.[1][4] A typical buffer is prepared by dissolving 38.6 g of ammonium acetate in 200 mL of HPLC-grade water and adjusting the pH to 6.5 with glacial acetic acid.[4]

  • Enzyme Addition: Add β-glucuronidase enzyme to the buffered serum sample.[1][4] To monitor the enzyme activity, an aqueous solution of 4-methylumbelliferyl glucuronide (4-MeUmb-glu) can be added to all samples.[4]

  • Incubation: Incubate the samples at 37°C for 90 minutes to allow for the complete hydrolysis of the glucuronidated metabolites.[1]

Solid-Phase Extraction (SPE)

SPE is employed to clean up the sample and concentrate the analytes of interest. An automated SPE system is recommended to improve reproducibility.[3][4]

  • Column Conditioning: Condition the Oasis HLB SPE cartridges with 2 mL of methanol followed by 1 mL of 0.1 M formic acid.[4]

  • Sample Loading: Dilute the deconjugated serum sample with 5 mL of 0.1 M formic acid and load it onto the conditioned SPE cartridge at a flow rate of 0.5 mL/min.[4]

  • Washing: Wash the cartridge with 1 mL of water and then with 2 mL of 10% methanol in water to remove interfering substances.[4]

  • Elution: Elute the phthalate metabolites from the cartridge with 0.5 mL of acetonitrile at a flow rate of 0.5 mL/min.[4]

LC-MS/MS Analysis

The eluted sample is then analyzed by LC-MS/MS for the quantification of phthalate metabolites.

  • Chromatographic Separation:

    • LC Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phases: The mobile phases generally consist of an aqueous phase (e.g., 0.1% acetic acid in water) and an organic phase (e.g., 0.1% acetic acid in acetonitrile).[4]

    • Gradient Elution: A non-linear gradient from a high aqueous percentage to a high organic percentage is used to separate the metabolites.[4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

    • Instrument Settings: Key parameters such as electrospray voltage, gas pressures, and capillary temperature should be optimized for the specific instrument being used.[4]

Data Presentation

The following tables summarize the quantitative performance data from various studies for the analysis of phthalate metabolites in serum.

Table 1: Limits of Detection (LOD) for Phthalate Metabolites in Serum (ng/mL)

MetaboliteMethod 1[1]Method 2[7]
Mono-n-butyl phthalate (MBP)-0.67
Mono-2-ethylhexyl phthalate (MEHP)0.6 - 1.30.24
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)-0.08
Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP)-0.14

Table 2: Limits of Quantification (LOQ) for Phthalate Metabolites in Serum (ng/mL)

MetaboliteMethod 1[7]Method 2[5]
Mono-n-butyl phthalate (MBP)2.02-
Mono-2-ethylhexyl phthalate (MEHP)0.73-
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)0.231.07
Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP)0.430.80
Mono(3-carboxypropyl) phthalate (MCPP)-1.07
Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)-0.80

Table 3: Recovery of Phthalate Metabolites from Serum

MetaboliteRecovery (%)[4]
Phthalic acid80 - 99
Mono-isobutyl phthalate80 - 99
Mono-(3-carboxypropyl) phthalate80 - 99
Mono-(2-ethyl-5-oxohexyl) phthalate80 - 99
Mono-(2-ethyl-5-hydroxyhexyl) phthalate80 - 99

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of phthalate metabolites in serum samples.

Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum 1. Serum Sample Collection Acid 2. Acid Treatment (Enzyme Denaturation) Serum->Acid Spike 3. Internal Standard Spiking Acid->Spike pH_Adjust 4. pH Adjustment (Ammonium Acetate Buffer) Spike->pH_Adjust Enzyme_Add 5. β-glucuronidase Addition pH_Adjust->Enzyme_Add Incubate 6. Incubation (37°C) Enzyme_Add->Incubate Condition 7. SPE Column Conditioning Incubate->Condition Load 8. Sample Loading Condition->Load Wash 9. Washing Load->Wash Elute 10. Elution Wash->Elute LC 11. LC Separation Elute->LC MS 12. MS/MS Detection (MRM) LC->MS Quant 13. Quantification MS->Quant

Caption: Workflow for Phthalate Metabolite Analysis.

Phthalate Metabolism Pathway

The following diagram illustrates the general metabolic pathway of phthalate diesters in the body.

Metabolism Diester Phthalate Diester (e.g., DEHP) Monoester Monoester Metabolite (e.g., MEHP) Diester->Monoester Phase I (Lipases) Oxidative Oxidative Metabolites (e.g., MEHHP, MEOHP) Monoester->Oxidative Oxidation Glucuronide Glucuronidated Conjugate Monoester->Glucuronide Phase II (Glucuronidation)

Caption: Phthalate Metabolism Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Urinary Analysis of Mono-carboxy-isooctyl Phthalate-d4 (MCiOP-d4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the urinary analysis of Mono-carboxy-isooctyl Phthalate-d4 (MCiOP-d4) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (MCiOP-d4) in our analytical method?

A1: this compound (MCiOP-d4) serves as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of its non-labeled counterpart, Mono-carboxy-isooctyl Phthalate (B1215562) (MCiOP), a metabolite of the plasticizer di-iso-octyl phthalate (DiOP). The use of a SIL-IS is a robust strategy to compensate for variations in sample preparation and, most importantly, to correct for matrix effects such as ion suppression or enhancement that can occur during LC-MS/MS analysis of complex biological matrices like urine.[1][2]

Q2: What are matrix effects and why are they a concern in the urinary analysis of MCiOP?

A2: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[3][4] In urinary analysis, endogenous substances like salts, urea, and other metabolites can suppress or enhance the ionization of MCiOP and its internal standard, MCiOP-d4, in the mass spectrometer's ion source. This can lead to inaccurate and imprecise quantification.[1][4] Urine is a particularly complex matrix with high variability in its composition between individuals, making matrix effects a significant challenge.[4]

Q3: What is the purpose of enzymatic deconjugation in the sample preparation protocol?

A3: In the body, phthalate metabolites like MCiOP are often conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in urine. The resulting glucuronide conjugates are not always easily detectable by LC-MS/MS. Therefore, an enzymatic hydrolysis step using β-glucuronidase is employed to cleave the glucuronide moiety, converting the metabolite back to its free form for accurate quantification.[2][5]

Q4: How can I minimize phthalate contamination during sample preparation?

A4: Phthalates are ubiquitous in laboratory environments and can easily contaminate samples, leading to artificially high readings. To minimize this "phthalate blank problem," it is crucial to:

  • Use glassware that has been thoroughly cleaned and rinsed with a high-purity solvent.

  • Avoid using plastic materials (e.g., tubes, pipette tips, filters) whenever possible. If unavoidable, ensure they are certified phthalate-free.

  • Use high-purity, LC-MS grade solvents and reagents.

  • Consider installing a trap column between the LC pump and the autosampler to capture any phthalates leaching from the LC system itself.[6][7]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No Signal for MCiOP-d4 Ion Suppression: Co-eluting matrix components are interfering with the ionization of MCiOP-d4.1. Optimize Chromatography: Modify the LC gradient to better separate MCiOP-d4 from the interfering matrix components. 2. Improve Sample Cleanup: Enhance the solid-phase extraction (SPE) protocol by testing different sorbents or adding extra wash steps. 3. Dilute the Sample: A simple dilution of the urine sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[1]
Instrument Issues: Problems with the mass spectrometer settings or a contaminated ion source.1. Check MS Parameters: Verify that the correct MRM transitions and instrument settings are being used for MCiOP-d4. 2. Clean the Ion Source: A dirty ion source can lead to a general loss of sensitivity. Follow the manufacturer's instructions for cleaning.
High and Variable Blank Levels Contamination: Introduction of phthalates from the laboratory environment, reagents, or equipment.1. Identify the Source: Analyze solvent blanks, reagent blanks, and procedural blanks to pinpoint the source of contamination. 2. Implement Strict Cleaning Protocols: As detailed in the FAQs, use phthalate-free labware and high-purity reagents. 3. Use a Trap Column: Install an in-line trap column to remove background phthalates from the LC system.[6][7]
Poor Peak Shape (Tailing or Fronting) Chromatographic Issues: Problems with the analytical column or mobile phase.1. Column Overload: Dilute the sample to avoid overloading the column. 2. Incompatible Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. 3. Column Contamination: Implement a column wash step between injections or, if necessary, replace the column.[6][8]
Inconsistent MCiOP/MCiOP-d4 Ratios Differential Matrix Effects: The analyte and internal standard are not being affected by the matrix in the same way.1. Ensure Co-elution: Verify that the chromatographic peaks for MCiOP and MCiOP-d4 are perfectly co-eluting. A slight shift in retention time can expose them to different matrix components. 2. Re-evaluate Sample Preparation: Inconsistent sample cleanup can lead to variable matrix effects between samples. Ensure the sample preparation procedure is highly reproducible.

Quantitative Data Summary

The following table provides illustrative data on recovery and matrix effects for phthalate metabolites in urinary analysis. Please note that these are representative values and the actual values for Mono-carboxy-isooctyl Phthalate (MCiOP) may vary depending on the specific analytical method and the urine samples being analyzed. A matrix effect value of 100% indicates no effect, a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.

AnalyteRecovery (%)Matrix Effect (%)Reference
Illustrative Long-Chain Phthalate Metabolite 195 ± 585 ± 10 (Suppression)[9][10]
Illustrative Long-Chain Phthalate Metabolite 292 ± 7110 ± 8 (Enhancement)[9][10]
Illustrative Short-Chain Phthalate Metabolite 198 ± 495 ± 5 (Suppression)[1][11]
Illustrative Short-Chain Phthalate Metabolite 296 ± 698 ± 4 (Suppression)[1][11]

Experimental Protocols

Sample Preparation for Urinary MCiOP Analysis

This protocol is based on established methods for the analysis of phthalate metabolites in urine.[2]

  • Sample Thawing and Aliquoting:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample to ensure homogeneity.

    • Aliquot 1.0 mL of urine into a clean, labeled glass tube.

  • Internal Standard Spiking:

    • Add a known amount of MCiOP-d4 internal standard solution to each urine aliquot.

  • Enzymatic Deconjugation:

    • Add 50 µL of β-glucuronidase/arylsulfatase solution to each sample.

    • Add 250 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

    • Vortex the samples and incubate at 37°C for 90 minutes in a shaking water bath.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the enzyme-digested urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the phthalate metabolites with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

These are typical starting parameters and should be optimized for your specific instrument.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: 0.1% acetic acid in acetonitrile.

    • Gradient: A suitable gradient to separate MCiOP from other urinary components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized for both MCiOP and MCiOP-d4.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample 1. Urine Sample Aliquoting spike_is 2. Spike with MCiOP-d4 urine_sample->spike_is deconjugation 3. Enzymatic Deconjugation spike_is->deconjugation spe 4. Solid-Phase Extraction (SPE) deconjugation->spe evap_recon 5. Evaporation & Reconstitution spe->evap_recon lc_separation 6. LC Separation evap_recon->lc_separation ms_detection 7. MS/MS Detection lc_separation->ms_detection quantification 8. Quantification ms_detection->quantification troubleshooting_logic start Inaccurate Results for MCiOP check_is Check MCiOP-d4 Signal start->check_is is_ok Is MCiOP-d4 Signal OK? check_is->is_ok low_is Low/No IS Signal is_ok->low_is No check_blanks Check Blank Samples is_ok->check_blanks Yes troubleshoot_is Troubleshoot Ion Suppression / Instrument Issues low_is->troubleshoot_is inconsistent_ratio Inconsistent MCiOP/MCiOP-d4 Ratio troubleshoot_ratio Troubleshoot Differential Matrix Effects / Co-elution inconsistent_ratio->troubleshoot_ratio end Method Optimized troubleshoot_is->end troubleshoot_ratio->end blanks_ok Are Blanks Clean? check_blanks->blanks_ok high_blanks High Blank Levels blanks_ok->high_blanks No check_peak_shape Check Peak Shape blanks_ok->check_peak_shape Yes troubleshoot_contamination Troubleshoot Contamination high_blanks->troubleshoot_contamination troubleshoot_contamination->end peak_shape_ok Is Peak Shape Good? check_peak_shape->peak_shape_ok peak_shape_ok->inconsistent_ratio Yes, but ratios are off poor_peak_shape Poor Peak Shape peak_shape_ok->poor_peak_shape No troubleshoot_chromatography Troubleshoot Chromatography poor_peak_shape->troubleshoot_chromatography troubleshoot_chromatography->end

References

Technical Support Center: Enhancing Mono-carboxy-isooctyl Phthalate-d4 (MCiOP-d4) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the sensitivity of Mono-carboxy-isooctyl Phthalate-d4 (MCiOP-d4) detection in your analytical experiments. MCiOP-d4 is a deuterated metabolite of the plasticizer di-iso-octyl phthalate (B1215562) (DIOP) and is commonly used as an internal standard in biomonitoring studies to ensure accurate quantification of phthalate exposure. Achieving high sensitivity is critical for detecting low-level exposure in complex biological matrices such as urine.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high sensitivity for MCiOP-d4 detection important?

A1: High sensitivity is crucial for the accurate quantification of phthalate metabolites, especially at low concentrations typically found in human biomonitoring studies. As a deuterated internal standard, a strong and clear signal from MCiOP-d4 is essential to reliably correct for variations in sample preparation and instrument response, ultimately leading to more accurate and precise measurement of the native phthalate metabolites.

Q2: What is the general analytical approach for detecting MCiOP-d4?

A2: The most common and sensitive method for the detection of MCiOP-d4 in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique involves separating MCiOP-d4 from other sample components using high-performance liquid chromatography (HPLC) followed by highly selective and sensitive detection with a tandem mass spectrometer. The use of a stable isotope-labeled internal standard like MCiOP-d4 is a cornerstone of robust analytical methods, offering superior accuracy and precision by compensating for matrix effects and instrumental variability.

Q3: What are the typical biological matrices for MCiOP-d4 analysis?

A3: Urine is the most common biological matrix for measuring phthalate metabolites, including MCiOP-d4, as they are primarily excreted from the body via this route.[1][4]

Troubleshooting Guide

This guide addresses common issues that can lead to low sensitivity in MCiOP-d4 detection and provides systematic solutions.

Issue 1: Low Signal Intensity or No Detectable Peak

Low or no signal for MCiOP-d4 can stem from issues with sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Inefficient Sample Preparation: Poor extraction and cleanup can result in low recovery of the analyte and significant matrix effects.

    • Solution: Employ Solid Phase Extraction (SPE) for sample cleanup. SPE is a highly effective technique for removing interfering substances from complex matrices like urine and concentrating the analyte.[5] For phthalate metabolites, reversed-phase SPE cartridges (e.g., C18) are often used.[6] Studies have shown that SPE can offer higher and more consistent recoveries compared to Liquid-Liquid Extraction (LLE).[2][3]

  • Suboptimal Chromatographic Separation: Poor peak shape or co-elution with interfering compounds can suppress the signal.

    • Solution: Optimize the LC method. A C18 column is commonly used for phthalate analysis.[7] The mobile phase composition is critical; a mixture of acetonitrile (B52724) and water with a small amount of acetic acid (e.g., 0.1%) is often used to improve peak shape and ionization efficiency.[1]

  • Incorrect Mass Spectrometry Parameters: The mass spectrometer must be tuned specifically for MCiOP-d4 to ensure sensitive detection.

    • Solution: Optimize the Multiple Reaction Monitoring (MRM) transitions and collision energies. Since MCiOP-d4 is a deuterated standard, its mass-to-charge ratio (m/z) will be higher than the native compound. For MCiOP-d4 (Molecular Formula: C₁₇H₁₈D₄O₆, Molecular Weight: 326.38), the precursor ion in negative electrospray ionization (ESI-) mode would be [M-H]⁻ at approximately m/z 325.4. Product ions need to be determined by infusing a standard solution and optimizing the collision energy to obtain the most intense and stable fragments.

Quantitative Data Summary: Sample Preparation Method Comparison
Sample Preparation MethodTypical Recovery RateKey AdvantagesKey Disadvantages
Solid Phase Extraction (SPE) 80-110%High recovery, excellent sample cleanup, reduced matrix effects.[8]Can be more time-consuming and costly than other methods.
Liquid-Liquid Extraction (LLE) 60-90%Relatively simple and inexpensive.Can be less efficient, prone to emulsion formation, and may have lower recovery for some analytes.[3]
"Dilute-and-Shoot" Not applicable (no extraction)Very fast and simple.Significant matrix effects, leading to ion suppression and lower sensitivity.[5]

Note: Recovery rates are generalized and can vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of MCiOP-d4 from urine.

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase to deconjugate the phthalate metabolites.[1][4] Incubate the sample as per the enzyme manufacturer's instructions.

  • Sample Pre-treatment: After hydrolysis, acidify the sample with an appropriate acid (e.g., acetic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the MCiOP-d4 and other phthalate metabolites with a stronger organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for MCiOP-d4.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water.[1]

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[1]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized for your specific instrument. A starting point for MCiOP-d4 would be:

      • Precursor Ion (Q1): m/z 325.4

      • Product Ion (Q3): To be determined by infusion and fragmentation of the standard.

    • Collision Energy (CE): This parameter needs to be optimized for each MRM transition to achieve the highest signal intensity.[9]

Visualizations

Diagram 1: General Workflow for MCiOP-d4 Analysis

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe extract Clean Extract spe->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant

Caption: A generalized workflow for the analysis of MCiOP-d4 from urine samples.

Diagram 2: Troubleshooting Logic for Low Sensitivity

troubleshooting start Low MCiOP-d4 Signal check_prep Review Sample Preparation start->check_prep check_lc Evaluate Chromatography check_prep->check_lc Prep OK solution_prep Implement SPE Verify Recovery check_prep->solution_prep Prep Issue check_ms Optimize MS Parameters check_lc->check_ms LC OK solution_lc Optimize Gradient Check Column Performance check_lc->solution_lc LC Issue solution_ms Optimize MRM Transitions Tune Collision Energy check_ms->solution_ms MS Issue

Caption: A decision tree for troubleshooting low sensitivity in MCiOP-d4 detection.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the chromatographic analysis of phthalate (B1215562) metabolites. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic peak shape problems observed for phthalate metabolites?

A1: The most frequently encountered peak shape issues in the analysis of phthalate metabolites are peak tailing, peak fronting, peak splitting, and peak broadening. These issues can compromise the accuracy, resolution, and sensitivity of your analytical method.[1][2][3][4]

Q2: My phthalate metabolite peaks are tailing. What are the likely causes and how can I fix it?

A2: Peak tailing, where the latter half of the peak is wider than the front half, is a common problem. It is often caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[3][5][6] Phthalates can interact with these active sites, leading to delayed elution for a portion of the analyte molecules.[7] Other potential causes include column contamination, packing bed deformation, or an inappropriate mobile phase pH.[3][7]

To address peak tailing, consider the following solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH can help protonate the silanol groups, minimizing their interaction with the phthalate metabolites.[6]

  • Use of an End-Capped Column: Employing a highly deactivated, end-capped column reduces the number of available silanol groups.[3][6]

  • Mobile Phase Additives: Adding buffers to the mobile phase can help control the pH and mask residual silanol interactions.[6]

  • Column Maintenance: If you suspect a blocked frit or column contamination, you can try reversing and flushing the column.[1][6] However, if a void has formed in the packing material, the column will likely need to be replaced.[6][7]

  • Sample Dilution: Injecting a diluted sample can help determine if column overload is the cause of tailing.[6][7]

Q3: I am observing peak fronting for my phthalate metabolites. What could be the reason?

A3: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can be caused by several factors.[8][9] A primary cause is column overload, where either the injection volume or the sample concentration is too high for the column's capacity.[8] Another common reason is a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a solvent stronger than the mobile phase.[8][10] This can cause the analyte to travel through the column too quickly at the beginning of the injection. Poorly packed or degraded columns can also contribute to peak fronting.[8]

Q4: My chromatogram shows split peaks for a single phthalate metabolite. What should I investigate?

A4: Split peaks can be perplexing and can arise from issues occurring before or during the separation process.[6][11] If all peaks in the chromatogram are split, the problem likely lies before the column, such as a blocked frit or a void in the column packing at the inlet.[6][12] If only a single peak is splitting, it could be due to two components eluting very close together, or an incompatibility between the sample solvent and the mobile phase.[6] An inadequately buffered mobile phase with a pH close to the pKa of the analyte can also lead to peak splitting.[13][14]

Q5: What role does sample preparation play in achieving good peak shape for phthalate metabolite analysis?

A5: Proper sample preparation is critical to avoid poor peak shape and ensure accurate quantification of phthalate metabolites. Contamination is a major concern, as phthalates are ubiquitous in laboratory environments, often found in plastic labware.[7][15] It is crucial to use scrupulously clean glassware and avoid contact with any plastic materials during sample preparation.[15] A thorough sample cleanup procedure, such as solid-phase extraction (SPE), can help remove interfering substances from the matrix that may otherwise cause peak distortion.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a logical workflow to identify the root cause of poor peak shape.

Troubleshooting_Workflow start Observe Poor Peak Shape (Tailing, Fronting, Splitting, Broadening) q1 Are all peaks affected? start->q1 all_peaks Problem is likely systemic (pre-column or column-wide) q1->all_peaks Yes some_peaks Problem is likely specific (analyte-column or analyte-mobile phase interaction) q1->some_peaks No check_system Check for: - Blocked column frit - Column void - System leaks - Improper column installation all_peaks->check_system solution_systemic Solutions: - Reverse/flush column - Replace column frit - Replace column - Check fittings and connections check_system->solution_systemic check_chemical Investigate: - Mobile phase pH vs. analyte pKa - Secondary interactions (silanols) - Sample solvent mismatch - Co-elution of isomers or impurities some_peaks->check_chemical solution_specific Solutions: - Adjust mobile phase pH - Use end-capped column - Modify mobile phase composition - Change sample solvent - Optimize separation parameters check_chemical->solution_specific

Caption: A flowchart for troubleshooting poor chromatographic peak shape.

Guide 2: Decision Tree for Peak Tailing

This guide provides a step-by-step process to resolve peak tailing issues.

Peak_Tailing_Troubleshooting start Peak Tailing Observed q1 Is tailing present for all peaks? start->q1 all_peaks Indicates a physical issue q1->all_peaks Yes specific_peaks Indicates a chemical interaction q1->specific_peaks No check_column Check for: - Column void - Blocked frit - Column contamination all_peaks->check_column solution_physical Solutions: - Reverse and flush column - Replace column - Use guard column check_column->solution_physical check_interactions Investigate: - Secondary silanol interactions - Mobile phase pH - Analyte overload specific_peaks->check_interactions solution_chemical Solutions: - Lower mobile phase pH - Use an end-capped column - Add buffer to mobile phase - Dilute sample check_interactions->solution_chemical

Caption: A decision tree for troubleshooting peak tailing.

Data Presentation

Table 1: Common Causes of Poor Peak Shape and Their Solutions

Peak Shape ProblemPotential CausesRecommended Solutions
Peak Tailing - Secondary interactions with residual silanols[5][6][7] - Column contamination or degradation[5][7] - Inappropriate mobile phase pH[6] - Column overload[6][7]- Use a highly deactivated, end-capped column[3][6] - Adjust mobile phase pH to be at least 2 units away from the analyte's pKa[13] - Add a buffer to the mobile phase[6] - Dilute the sample[6][7] - Replace the column if it's old or damaged[5]
Peak Fronting - Column overload (high concentration or injection volume)[8] - Sample solvent stronger than the mobile phase[8][10] - Poorly packed or collapsed column bed[8]- Reduce injection volume or sample concentration[8] - Dissolve the sample in the initial mobile phase or a weaker solvent[8][10] - Replace the column[8]
Peak Splitting - Blocked column frit or void at the column inlet (affects all peaks)[6][12] - Sample solvent and mobile phase incompatibility[6] - Co-elution of closely related compounds[12] - Mobile phase pH close to analyte pKa[13][14]- Use in-line filters and guard columns to protect the analytical column[6] - Inject the sample in the mobile phase - Optimize the method to improve resolution (e.g., change mobile phase, temperature, or column)[12] - Adjust mobile phase pH and use a buffer[13]
Peak Broadening - Extra-column volume (long tubing, large detector cell)[5] - Column contamination or aging[5] - Slow detector data acquisition rate[7]- Use tubing with a smaller internal diameter and shorter length - Replace the column[5] - Increase the data acquisition rate

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is intended to remove contaminants that may be causing poor peak shape.

  • Disconnect the Column from the Detector: This prevents contaminants from entering the detector.

  • Reverse the Column Direction: Connect the outlet of the column to the injector.

  • Flush with a Series of Solvents: Sequentially flush the column with solvents of increasing strength. A typical sequence for a reversed-phase C18 column is:

    • Mobile phase without buffer

    • Water

    • Isopropanol

    • Hexane (if dealing with very non-polar contaminants)

    • Isopropanol

    • Water

    • Mobile phase without buffer

  • Equilibrate the Column: Reconnect the column in the correct direction and equilibrate with the mobile phase until a stable baseline is achieved.

Note: Always consult the column manufacturer's instructions for recommended cleaning procedures and solvent compatibility.

Protocol 2: Sample Preparation to Minimize Phthalate Contamination

This protocol outlines best practices for preparing samples for phthalate metabolite analysis to avoid external contamination.

  • Use Glassware Exclusively: Avoid all plastic labware, including pipette tips, centrifuge tubes, and vials, as phthalates can leach from these materials.[15] Use glass pipettes and syringes.

  • Thorough Glassware Cleaning: Scrupulously clean all glassware by rinsing with high-purity water, followed by acetone (B3395972) and then hexane.[15]

  • Use High-Purity Solvents: Employ pesticide-grade or LC-MS-grade solvents for sample preparation and as mobile phases to minimize background contamination.[15][16]

  • Perform a Blank Analysis: Always run a blank sample (a sample prepared with the same procedure but without the analyte) to check for contamination.

  • Solid-Phase Extraction (SPE): For complex matrices like urine or serum, use a validated SPE method to clean up the sample and remove potential interferences.[7] This can significantly improve peak shape and reduce matrix effects.

References

minimizing background contamination in phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phthalate (B1215562) Analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background contamination during phthalate analysis. Phthalates are ubiquitous environmental contaminants, and achieving low detection limits requires rigorous control of the analytical workflow.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during phthalate analysis in a question-and-answer format.

Issue 1: Why am I seeing high phthalate background levels in my blanks?

High levels of common phthalates such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) in solvent and procedural blanks are a frequent challenge, preventing the attainment of low detection limits.[3] This is often due to contamination from multiple sources in the laboratory.

Possible Causes & Solutions

Potential CauseRecommended Solution
Contaminated Solvents & Reagents Use high-purity, phthalate-free solvents (e.g., HPLC or LC-MS grade).[4] Even high-grade solvents can contain trace phthalates, so it is best practice to test new bottles before use.[4] If contamination is suspected, solvents can be purified by passing them through activated aluminum oxide or by distillation using a phthalate-free apparatus.[3]
Leaching from Plastic Labware Strictly avoid all plastic containers, pipette tips, tubing, and vial caps (B75204) unless they are certified to be phthalate-free.[3][5] Phthalates are common plasticizers and can easily leach into samples.[3][6] Whenever possible, use glassware, stainless steel, or other inert materials.[3][5] Polypropylene (PP) or polyethylene (B3416737) (PE) plastics are generally preferred over polyvinyl chloride (PVC).[4]
Contaminated Glassware Implement a rigorous glassware cleaning protocol.[5] After washing and rinsing, bake glassware in a muffle furnace at a high temperature (e.g., 400-450°C) to volatilize any remaining phthalates.[1][5]
Laboratory Environment Laboratory air and dust are significant sources of phthalate contamination.[3][7] Work in a clean, designated area, preferably within a fume hood or laminar flow bench.[5] Keep samples and glassware covered with pre-cleaned aluminum foil whenever possible.[5] Materials like flooring, paints, and cables can also contribute to background levels.[4][6]
Contamination from Lab Equipment Components of analytical instruments, such as autosampler vials, septa, and tubing, can be sources of phthalates.[3] Use glass vials with PTFE-lined caps.[3] The outer wall of the GC-MS syringe needle can absorb phthalates from the lab air, contributing to blank contamination.[1][8] Implement a thorough syringe cleaning procedure between injections.[5]
Personnel Phthalates are present in many personal care products like cosmetics, lotions, and perfumes.[3][5] Analysts should avoid using these products before and during sample preparation and analysis.[3][5] Vinyl gloves are a major source of contamination and should be replaced with nitrile gloves.[4][5]

Issue 2: My phthalate measurements are inconsistent and irreproducible. What could be the cause?

Significant variation in phthalate concentrations between replicate samples and poor spike recovery results are common symptoms of sporadic or systematic errors during sample handling and analysis.[3][9]

Possible Causes & Solutions

Potential CauseRecommended Solution
Cross-Contamination Dedicate a specific set of glassware and equipment for phthalate analysis to avoid cross-contamination from other experiments.[3][4][5] Ensure all apparatus is thoroughly cleaned between samples.[3][4][5]
Inhomogeneous Sample For solid or viscous samples, ensure the sample is thoroughly homogenized before taking an aliquot for extraction to ensure representativeness.[3]
Variable Extraction Efficiency Optimize the extraction method for your specific sample matrix.[3] Maintain consistency in solvent volumes, extraction times, and agitation to ensure reproducible results.[3]
Instrument Carryover High-concentration samples can contaminate the injection port or analytical column, affecting subsequent runs.[4] Run solvent blanks between samples to check for carryover.[3][4] If carryover is observed, develop a robust wash method for the autosampler syringe and clean the injection port.[3][4]

Data on Phthalate Leaching from Laboratory Consumables

Phthalates can leach from various plastic materials commonly used in the laboratory. The following table summarizes reported leaching levels from several consumables.

Laboratory ConsumablePhthalate DetectedMaximum Leaching Level (µg/cm²)
Pipette TipsDiethylhexyl phthalate (DEHP)0.36[10][11][12]
Diisononyl phthalate (DINP)0.86[10][11][12]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49[10][11][12]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61[10][11][12]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85[10][11][12]
Parafilm®Diethylhexyl phthalate (DEHP)0.50[10][11][12]

Visualizing Contamination and Troubleshooting

Understanding the sources of contamination and having a logical plan to identify them is crucial.

ContaminationPathways cluster_sources Contamination Sources cluster_pathways Contamination Pathways Plastics Plastics (PVC, Vinyl Gloves, Pipette Tips) Leaching Leaching Plastics->Leaching Solvents Solvents & Reagents Solvents->Leaching Environment Lab Environment (Air, Dust, Surfaces) Adsorption Adsorption Environment->Adsorption Personnel Personnel (Cosmetics, Lotions) DirectContact Direct Contact Personnel->DirectContact Equipment Analytical Equipment (Tubing, Septa, Syringes) Equipment->Leaching Equipment->Adsorption Sample Sample / Blank Leaching->Sample Into Solvents & Samples Adsorption->Sample Onto Glassware & Syringes DirectContact->Sample During Handling

Pathways of phthalate contamination in the laboratory.

TroubleshootingWorkflow Start High Phthalate Background Detected in Blank CheckSolvent Analyze a fresh bottle of high-purity solvent Start->CheckSolvent SolventOK Contamination Persists CheckSolvent->SolventOK Yes SolventBad Blank is Clean CheckSolvent->SolventBad No CheckGlassware Use rigorously cleaned and baked glassware SolventOK->CheckGlassware SourceSolvent Source Identified: Original Solvent SolventBad->SourceSolvent GlasswareOK Contamination Persists CheckGlassware->GlasswareOK Yes GlasswareBad Blank is Clean CheckGlassware->GlasswareBad No CheckPlastics Replace all plasticware (vials, tips, caps) with glass/PTFE GlasswareOK->CheckPlastics SourceGlassware Source Identified: Glassware Contamination GlasswareBad->SourceGlassware PlasticsOK Contamination Persists CheckPlastics->PlasticsOK Yes PlasticsBad Blank is Clean CheckPlastics->PlasticsBad No CheckEnvironment Prepare blank in clean area (fume hood) & check for instrument carryover PlasticsOK->CheckEnvironment SourcePlastics Source Identified: Plastic Leaching PlasticsBad->SourcePlastics

A workflow for troubleshooting high phthalate background.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

This protocol is designed to prepare scrupulously clean glassware to minimize background phthalate contamination.[3][5]

Materials:

  • Glassware to be cleaned

  • Phosphate-free laboratory detergent

  • Tap water and Deionized (DI) water

  • High-purity acetone (B3395972)

  • High-purity hexane (B92381)

  • Muffle furnace

Procedure:

  • Initial Wash: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water.[3][5] Use dedicated brushes for this purpose.

  • Rinsing: Rinse thoroughly with hot tap water (at least 3-5 times) to remove all detergent residue, followed by several rinses with deionized water.[3][5]

  • Solvent Rinse: In a fume hood, rinse the glassware first with high-purity acetone and then with high-purity hexane to remove residual organic contaminants.[3][5]

  • Baking: Place the solvent-rinsed glassware in a muffle furnace. Bake at 400°C for at least 4 hours.[5] This step is critical for removing thermally resistant phthalates.

  • Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment like a desiccator.[3] Immediately after cooling, cover all openings of the glassware with pre-cleaned aluminum foil to prevent re-contamination from laboratory air.[3][5] Store in a dedicated clean cabinet.[5]

Protocol 2: Solid Phase Extraction (SPE) for Phthalate Analysis

This protocol provides a general method for extracting phthalates from an aqueous sample matrix, which can reduce background interference compared to liquid-liquid extraction.[13]

Materials:

  • Glass SPE cartridge (e.g., packed with Chem Elut material)

  • Aqueous sample

  • Dichloromethane (B109758) (high-purity)

  • Clean glass collection tube

  • Nitrogen evaporator

Procedure:

  • Sample Loading: Load 5 mL of the aqueous sample onto a glass SPE cartridge containing 5g of sorbent material.[13] Allow the sample to be fully absorbed by the sorbent.[13]

  • Elution: Wash the sorbent three times with a suitable volume of dichloromethane (e.g., 5 mL each time) to elute the phthalates.[3][13]

  • Collection: Collect the eluate in a clean glass tube.[3]

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of 1-2.5 mL.[3][13]

  • Analysis: The concentrated extract is now ready for analysis by GC/MS or LC/MS.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common phthalates that cause background contamination?

    • A1: The most commonly encountered phthalates in laboratory blanks are Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Diisobutyl phthalate (DIBP), and Diethyl phthalate (DEP).[1][3][14] These are widely used in plastics and are prevalent in the environment.[1]

  • Q2: Can I use plastic materials if they are labeled "phthalate-free"?

    • A2: While "phthalate-free" plastics are a much safer alternative, it is still best practice to avoid plastic materials whenever possible for ultra-trace analysis.[3][4][5] Trace levels may still be present from manufacturing or packaging, and cross-contamination can occur in the lab environment.[3][4] Always test a new batch of consumables before use in critical analyses.[4]

  • Q3: How can I test my solvents for phthalate contamination?

    • A3: To test a solvent, concentrate a large volume (e.g., 100 mL) down to a small final volume (e.g., 1 mL) in a scrupulously clean glass tube using a gentle stream of nitrogen.[3] Analyze this concentrated solvent by your GC/MS or LC/MS method to check for the presence of phthalates.[3]

  • Q4: Is it necessary to run a procedural blank with every batch of samples?

    • A4: Yes, it is critical. A procedural blank (a blank sample that is carried through all steps of the sample preparation and analysis process) should be run with every batch.[1] This helps to monitor and quantify the level of contamination introduced during the entire analytical procedure, allowing for correction of the sample results.[1][3]

  • Q5: What type of septa should I use for my GC vials?

    • A5: Use PTFE-lined silicone septa. The PTFE lining provides an inert barrier between the sample and the silicone, which can be a source of phthalate contamination.[3][5]

References

Technical Support Center: Optimizing Solid-Phase Extraction for MCiOP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solid-phase extraction (SPE) recovery of Mono-carboxy-isooctyl phthalate (B1215562) (MCiOP).

Frequently Asked Questions (FAQs)

Q1: What is MCiOP and why is its efficient extraction important?

A1: MCiOP, or Mono-carboxy-isooctyl phthalate, is a metabolite of the plasticizer di-isononyl phthalate (DiNP).[1] As a dicarboxylic acid ester, it contains two carboxylic acid functional groups and an ester linkage.[1] Accurate quantification of MCiOP in biological and environmental samples is crucial for toxicological studies and human exposure assessment. Efficient solid-phase extraction is the first critical step to ensure reliable and reproducible results in downstream analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: What are the key physicochemical properties of MCiOP to consider for SPE method development?

A2: Understanding the physicochemical properties of MCiOP is fundamental to developing a robust SPE protocol. Key parameters are summarized in the table below. The presence of two carboxylic acid groups with different estimated pKa values, along with a moderate lipophilicity (logP), suggests that both reversed-phase and ion-exchange mechanisms can be exploited for its extraction.

PropertyEstimated ValueImplication for SPE
Molecular Formula C₁₇H₂₂O₆-
Molecular Weight 322.35 g/mol -
LogP ~3.4Indicates moderate hydrophobicity, suitable for reversed-phase SPE.
pKa₁ (Benzoic acid) ~4.2The phthalic acid moiety will be ionized (negatively charged) at pH > 4.2.
pKa₂ (Isooctanoic acid) ~4.8-4.9The aliphatic carboxylic acid moiety will be ionized at pH > 4.8-4.9.

Q3: Which type of SPE sorbent is most suitable for MCiOP extraction?

A3: Given that MCiOP possesses both hydrophobic (alkyl chain, aromatic ring) and ionizable (two carboxylic acid groups) functionalities, several SPE sorbent types can be effective:

  • Reversed-Phase (RP) Sorbents (e.g., C18, Polymeric): These are a good starting point, retaining MCiOP based on its moderate hydrophobicity. Polymeric sorbents are often preferred for their stability across a wider pH range.

  • Mixed-Mode Sorbents (e.g., Reversed-Phase with Anion Exchange): These are often the most effective as they offer dual retention mechanisms.[2][3] The reversed-phase component retains the hydrophobic parts of the molecule, while the anion exchange functionality strongly retains the negatively charged carboxylate groups. This allows for more rigorous wash steps, leading to cleaner extracts.[3]

  • Weak Anion Exchange (WAX) Sorbents: These can be used to specifically target the carboxylic acid groups.

Q4: How critical is pH control during the SPE procedure for MCiOP?

A4: pH control is critical, especially when using ion-exchange or mixed-mode sorbents.[3][4]

  • Sample Loading: The sample pH should be adjusted to at least 2 pH units below the pKa of the carboxylic acid groups (i.e., pH < 2.2) to ensure they are in their neutral, protonated form. This maximizes retention on reversed-phase sorbents and is essential for some mixed-mode protocols. For anion exchange, a pH around 6-7 will ensure the carboxylic acid groups are deprotonated (negatively charged) and can bind to the sorbent.

  • Elution: To elute MCiOP from an anion-exchange sorbent, the pH of the elution solvent should be increased to neutralize the charge on the sorbent or the analyte. For MCiOP, eluting with a basic solvent (e.g., containing ammonium (B1175870) hydroxide) will neutralize the carboxylate ions, disrupting the ionic interaction and allowing for elution.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of MCiOP.

Problem 1: Low Recovery of MCiOP
Possible Cause Recommended Solution
Inappropriate Sorbent Choice MCiOP has both hydrophobic and acidic properties. If using only a reversed-phase sorbent, consider switching to a mixed-mode (RP/Anion Exchange) sorbent for stronger retention.
Incorrect Sample pH For reversed-phase SPE, ensure the sample pH is below 4 to keep the carboxylic acid groups protonated and enhance retention. For anion exchange, the pH should be above 6 to ensure the carboxylic acid groups are deprotonated.
Wash Solvent Too Strong If MCiOP is being lost during the wash step, reduce the organic content of the wash solvent. For mixed-mode SPE, a strong organic wash can be used to remove hydrophobic interferences while MCiOP is retained by ion exchange.
Incomplete Elution The elution solvent may not be strong enough. For reversed-phase, increase the percentage of organic solvent in the elution solution. For mixed-mode or anion exchange, use a basic elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol) to neutralize the carboxylate groups and disrupt the ionic interaction. Ensure sufficient elution volume is used.
High Flow Rate Loading the sample or eluting too quickly can lead to incomplete interaction with the sorbent. Optimize the flow rate to allow for proper equilibration.
Sample Matrix Effects Biological samples like urine or plasma can contain components that interfere with extraction. Consider a pre-treatment step such as protein precipitation or dilution.
Problem 2: Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent pH Adjustment Use a calibrated pH meter and fresh buffers to ensure consistent pH of all samples and solutions.
Variable Flow Rates Use a vacuum manifold with a flow control system or an automated SPE system to maintain consistent flow rates between samples.
Sorbent Bed Drying Out Ensure the sorbent bed does not go dry between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and inconsistent results.
Inconsistent Sample Pre-treatment Apply the same pre-treatment protocol (e.g., dilution, centrifugation) uniformly to all samples.
Problem 3: High Background or Interferences in the Final Extract
Possible Cause Recommended Solution
Insufficient Washing The wash step is not effectively removing matrix interferences. Optimize the wash solvent composition. For mixed-mode SPE, a multi-step wash with both an acidic aqueous solution and a strong organic solvent can significantly clean up the extract.
Co-elution of Interferences The elution solvent may be too strong, eluting interfering compounds along with MCiOP. Try a more selective elution solvent or a step-wise elution with increasing solvent strength.
Contamination from Labware Phthalates are ubiquitous environmental contaminants. Use glass or polypropylene (B1209903) labware and rinse with a high-purity solvent before use to minimize background contamination.

Experimental Protocols & Visualizations

General SPE Workflow for MCiOP

The following diagram illustrates a typical solid-phase extraction workflow.

SPE_Workflow cluster_protocol SPE Protocol Steps Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water, pH adjusted) Condition->Equilibrate Prepare sorbent Load 3. Sample Loading (Pre-treated sample) Equilibrate->Load Ready for sample Wash 4. Washing (Remove Interferences) Load->Wash Analyte retained Elute 5. Elution (Collect MCiOP) Wash->Elute Clean-up

A generalized workflow for solid-phase extraction.
Troubleshooting Logic for Low MCiOP Recovery

This decision tree can help diagnose the cause of low recovery.

Low_Recovery_Troubleshooting cluster_retention Retention Issue cluster_elution Elution Issue Start Low MCiOP Recovery Check_Fractions Analyze all fractions? (Load, Wash, Elution) Start->Check_Fractions Analyte_in_Load_Wash MCiOP in Load/Wash Fractions Check_Fractions->Analyte_in_Load_Wash Yes Analyte_not_in_Eluate MCiOP not in Eluate Check_Fractions->Analyte_not_in_Eluate No Retention_Problem Poor Retention Analyte_in_Load_Wash->Retention_Problem Elution_Problem Incomplete Elution Analyte_not_in_Eluate->Elution_Problem Solvent_Strength Sample solvent too strong? Retention_Problem->Solvent_Strength pH_Incorrect Incorrect sample pH? Retention_Problem->pH_Incorrect Sorbent_Choice Inappropriate sorbent? Retention_Problem->Sorbent_Choice Elution_Solvent_Weak Elution solvent too weak? Elution_Problem->Elution_Solvent_Weak Elution_pH Incorrect elution pH? Elution_Problem->Elution_pH Volume_Insufficient Insufficient elution volume? Elution_Problem->Volume_Insufficient

A decision tree for troubleshooting low recovery of MCiOP.

References

Technical Support Center: Dealing with Co-eluting Isomers in Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phthalate (B1215562) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of co-eluting isomers in phthalate analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of phthalate isomers so challenging?

The separation of phthalate isomers is difficult due to their similar chemical structures and physical properties.[1] Isomers often possess very close boiling points and exhibit similar interactions with gas chromatography (GC) stationary phases, leading to overlapping peaks, a phenomenon known as co-elution.[1] High-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) are particularly challenging as they exist as complex mixtures of isomers.[2][3]

Q2: What is the significance of the m/z 149 ion in the mass spectra of phthalates, and why can it be problematic?

The ion at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640) ion, is a characteristic fragment for many phthalates under electron ionization (EI) conditions.[1][4][5] While this ion is a useful indicator for the presence of phthalates, its prevalence across multiple phthalate compounds makes it difficult to distinguish between co-eluting isomers, complicating their individual identification and quantification.[4][5]

Q3: Can mass spectrometry be used to differentiate co-eluting phthalate isomers?

Yes, mass spectrometry offers several techniques to distinguish co-eluting isomers, even with the challenge of the common m/z 149 fragment.[1]

  • Selected Ion Monitoring (SIM): If unique, less abundant fragment ions exist for each isomer, SIM can be used for their selective detection and quantification.[1][6]

  • Alternative Ionization Techniques: Softer ionization methods, such as Atmospheric Pressure Chemical Ionization (APCI), can produce mass spectra with the molecular ion as the base peak. This allows for differentiation based on their molecular weights.[1]

  • Tandem Mass Spectrometry (MS/MS): GC-MS/MS is a highly selective technique that can resolve co-elution, especially for isomers that share many of the same fragment ions.[6]

Q4: How can I minimize background contamination from phthalates in my analysis?

Phthalates are ubiquitous in laboratory environments, leading to a high risk of background contamination.[7][8] To minimize this:

  • Use high-purity, phthalate-free solvents and reagents. It is advisable to test new batches of solvents for phthalate contamination.[9]

  • Avoid plastic labware. Use scrupulously clean glassware for sample and standard preparation.[10]

  • Keep samples and solvent reservoirs covered to prevent contamination from laboratory air and dust.[9]

  • Be mindful of the injection syringe. Phthalates from the lab air can adsorb onto the outer wall of the syringe needle, contributing to blank problems.[7]

Troubleshooting Guides

Problem: Poor Resolution or Co-elution of Phthalate Isomers in GC-MS

Symptoms:

  • The chromatogram shows broad or shouldered peaks for phthalate isomers.[1]

  • Baseline separation between adjacent phthalate peaks is not achieved.

Troubleshooting Workflow:

G A Poor Resolution/ Co-elution Observed B Optimize GC Oven Temperature Program A->B Start Here C Select a Different GC Column Stationary Phase B->C If resolution is still poor F Resolution Improved B->F Successful D Adjust Carrier Gas Flow Rate C->D If co-elution persists C->F Successful E Utilize Mass Spectrometry (SIM or MS/MS) D->E For isomers with similar chromatographic behavior D->F Successful E->F Successful

Caption: Logical troubleshooting flow for addressing co-elution of phthalate isomers in GC-MS.

Recommended Solutions:

Parameter Action Rationale
GC Oven Temperature Program Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) in the elution range of the isomers.[9]A slower temperature ramp increases the interaction time of the analytes with the stationary phase, which can improve separation.[9]
Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair.[6]This provides additional time for the separation to occur.[6]
GC Column Stationary Phase Switch to a column with a different stationary phase chemistry to alter selectivity.[1]For complex phthalate mixtures, mid-polarity phases like Rtx-440 and Rxi-XLB have demonstrated excellent resolution.[4]
Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (e.g., Helium or Hydrogen).[1]An optimal flow rate enhances column efficiency and improves separation.[1]
Mass Spectrometry Detection If the co-eluting isomers have unique fragment ions, use Selected Ion Monitoring (SIM) for quantification.[6]SIM increases selectivity by monitoring only specific ions for each compound.[6]
For isomers with very similar mass spectra, employ tandem mass spectrometry (GC-MS/MS).[6]MS/MS provides a higher degree of selectivity and can effectively separate the signals of co-eluting compounds.[6]
Problem: Peak Tailing in Phthalate Analysis

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.[1]

Recommended Solutions:

Potential Cause Action Rationale
Active Sites in the GC System Use a deactivated inlet liner.[1]Active sites, such as silanol (B1196071) groups, in the injector liner or column can interact with phthalates, causing peak tailing.[11]
Trim the first few centimeters of the GC column.[1]This removes active sites that may have developed at the head of the column.[11]
Column Overload Dilute the sample and re-inject.[1]Injecting a sample that is too concentrated can lead to peak distortion.[1]
Poor Peak Focusing at Injection Lower the initial oven temperature to 10-20°C below the boiling point of the injection solvent.[1]This allows for better solvent focusing and results in sharper peaks.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of Phthalate Isomers

This protocol provides a general framework for the analysis of phthalate isomers. Optimization will be required based on the specific isomers of interest and the sample matrix.

1. Sample Preparation:

  • Liquid Samples: Perform a liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) or hexane (B92381).[11]

  • Solid Samples: Utilize an appropriate extraction technique such as Soxhlet or ultrasonic extraction with a solvent mixture like hexane/acetone.[11]

  • Concentrate the extract and reconstitute it in a suitable solvent (e.g., hexane or isooctane).

  • Add an appropriate internal standard.[9]

2. GC-MS System Setup:

G A Sample Preparation (Extraction & Concentration) B GC-MS Analysis A->B C Data Acquisition (Full Scan and/or SIM) B->C D Data Processing C->D E Quantification D->E

Caption: Experimental workflow for the GC-MS analysis of phthalate isomers.

Table 1: Example Gas Chromatography (GC) Conditions [9]

Parameter Recommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rtx-440)[4][9]
Carrier Gas Helium or Hydrogen at a constant flow rate
Oven Program Initial Temp: 100°C (hold 1 min), Ramp 1: 10°C/min to 280°C, Ramp 2: 5°C/min to 310°C (hold 5 min)[12]
Injection Mode Splitless
Injector Temperature 280°C
Transfer Line Temp 280°C
Ion Source Temp 230°C

3. Data Acquisition:

  • Acquire data in full scan mode to identify the phthalates present.

  • For improved sensitivity and selectivity, acquire data in Selected Ion Monitoring (SIM) mode for quantification of target analytes.[6][9]

4. Data Processing and Quantification:

  • Integrate the chromatographic peaks for the target phthalates and the internal standard.

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the amount of each phthalate in the sample.[9]

Protocol 2: LC-MS/MS Analysis of Phthalate Isomers

1. Sample Preparation:

  • Liquid Samples: Dilute liquid samples (e.g., beverages) with water.[9]

  • Solid Samples: Perform a solvent extraction.

  • Filter the sample through a 0.22 µm filter before analysis.

  • Spike with an appropriate internal standard.[9]

2. LC-MS/MS System Setup:

Table 2: Example Liquid Chromatography (LC) Conditions

Parameter Recommended Setting
Column Phenyl-Hexyl, 150 mm x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C

Table 3: Example Mass Spectrometry (MS/MS) Conditions

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Argon

3. Data Acquisition:

  • Optimize MS/MS parameters (e.g., collision energy) for each target phthalate to identify the most sensitive and specific MRM transitions.[9]

  • Acquire data in MRM mode.[9]

4. Data Processing and Quantification:

  • Integrate the peak areas for the MRM transitions of each phthalate and the internal standard.

  • Construct a calibration curve and quantify the analytes.

References

Technical Support Center: Mono-carboxy-isooctyl Phthalate-d4 (MCIOP-d4) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mono-carboxy-isooctyl Phthalate-d4 (MCIOP-d4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of MCIOP-d4 in solution during experimental procedures. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of MCIOP-d4?

A1: While specific long-term stability data for MCIOP-d4 in various solvents is not extensively published, general best practices for phthalate (B1215562) monoester standards should be followed. It is recommended to store stock solutions at or below 4°C in the dark.[1][2] For extended storage, temperatures of -20°C are often suggested for neat compounds and can be considered for solutions as well.[3] It is crucial to use tightly sealed containers made of non-contaminating materials like amber glass with PTFE-lined caps (B75204) to prevent solvent evaporation and contamination.[1]

Q2: Which solvents are suitable for preparing MCIOP-d4 solutions?

A2: High-purity solvents such as methanol, acetonitrile, or isopropanol (B130326) are commonly used for preparing stock solutions of phthalate standards.[2] The choice of solvent will often depend on the analytical method being used (e.g., LC-MS, GC-MS) and the desired final concentration. It is imperative to use solvents of the highest purity available (e.g., HPLC or LC-MS grade) to minimize the introduction of phthalate contaminants that are often present even in high-grade solvents.[4][5]

Q3: How long can I expect my MCIOP-d4 working solutions to be stable?

A3: The stability of working solutions is dependent on several factors including the solvent, concentration, storage temperature, and frequency of use. It is a best practice in early drug development and for analytical standards to establish in-house stability data.[6] For routine analysis, it is advisable to prepare fresh working solutions from a stock solution daily or weekly and to monitor the response using quality control samples. A significant change, such as a 5% deviation in potency from the initial value, may indicate degradation.

Q4: What are the potential degradation pathways for MCIOP-d4 in solution?

A4: While specific degradation pathways for MCIOP-d4 have not been extensively documented in the literature, phthalate monoesters can be susceptible to further hydrolysis to phthalic acid, especially under strong acidic or basic conditions. Other potential degradation pathways for phthalates, in general, include dealkylation, hydroxyl addition, and decarboxylation.[7][8] The deuterated phenyl ring in MCIOP-d4 is expected to be stable under typical experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with MCIOP-d4 solutions.

Issue Possible Cause(s) Troubleshooting Steps
High background or extraneous peaks in analytical blanks. Phthalate contamination is a pervasive issue in laboratory environments.[4][9] Sources can include solvents, reagents, water, pipette tips, vials, caps, and laboratory air.[4][5][9][10]1. Isolate the Source: Systematically test all potential sources. Analyze the solvent directly, a solvent blank in a vial, and run a system blank without injection.[4] 2. Use Phthalate-Free Labware: Whenever possible, use certified phthalate-free pipette tips, vials, and other consumables.[4] 3. Thoroughly Clean Glassware: Implement a rigorous glassware cleaning protocol involving rinsing with high-purity solvent.[4] 4. Test New Reagent Lots: Check new bottles of solvents and reagents for phthalate contamination before use.[5]
Inconsistent analytical results or loss of signal over time. This may indicate degradation of the MCIOP-d4 in your stock or working solutions. Adsorption to container surfaces can also be a factor, particularly at low concentrations.1. Prepare Fresh Solutions: Make fresh working solutions from your stock. If the issue persists, prepare a new stock solution. 2. Evaluate Storage Conditions: Ensure solutions are stored at the recommended temperature, protected from light, and tightly sealed.[1][11] 3. Perform a Stability Check: Analyze an aged solution against a freshly prepared one to quantify any loss in concentration.
Poor peak shape (e.g., tailing) in chromatography. For chromatographic methods, poor peak shape can result from interactions with active sites in the analytical system, column contamination, or an inappropriate solvent for the mobile phase.[12]1. Check for Active Sites: Use a deactivated inlet liner in GC or a high-quality column in LC.[12] 2. Column Maintenance: If contamination is suspected, consider flushing the column or trimming the inlet of a GC column.[12] 3. Solvent Compatibility: Ensure the sample solvent is compatible with the initial mobile phase conditions in LC.[12]

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of MCIOP-d4 in Solution

This protocol outlines a basic experiment to assess the stability of MCIOP-d4 in a specific solvent under defined storage conditions.

  • Preparation of Stock Solution: Prepare a stock solution of MCIOP-d4 in the desired high-purity solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 1 µg/mL) using the same solvent.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the working solution using a validated analytical method (e.g., LC-MS/MS) to establish the initial concentration (C₀).

  • Storage: Aliquot the working solution into several tightly sealed, appropriate containers (e.g., amber glass vials) and store them under the desired conditions (e.g., 4°C, room temperature).

  • Time-Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours, 1 week), retrieve an aliquot and analyze it using the same analytical method to determine the concentration (Cₜ).

  • Data Analysis: Calculate the percentage of MCIOP-d4 remaining at each time point relative to the initial concentration: % Remaining = (Cₜ / C₀) * 100. A common threshold for stability is a change of less than 5-10%.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis & Storage cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_work Prepare Working Solution (e.g., 1 µg/mL) prep_stock->prep_work time_zero Initial Analysis (Time 0) prep_work->time_zero storage Store Aliquots at Defined Conditions time_zero->storage time_points Analyze at Time Points (T1, T2, T3...) storage->time_points data_analysis Calculate % Remaining vs. Time 0 time_points->data_analysis conclusion Determine Stability data_analysis->conclusion

Caption: Workflow for a short-term stability assessment of MCIOP-d4.

Troubleshooting_Decision_Tree start Inconsistent Analytical Results? check_blanks High Signal in Blanks? start->check_blanks Yes check_peak_shape Poor Peak Shape? start->check_peak_shape No check_blanks->check_peak_shape No contam_source Isolate Contamination Source (Solvent, Vials, System) check_blanks->contam_source Yes check_signal_loss Signal Loss Over Time? check_peak_shape->check_signal_loss No check_method Review Chromatographic Method (Solvent, Column, Liner) check_peak_shape->check_method Yes prepare_fresh Prepare Fresh Working & Stock Solutions check_signal_loss->prepare_fresh Yes end_node Problem Resolved check_signal_loss->end_node No, consult instrument specialist clean_system Implement Rigorous Cleaning & Use Phthalate-Free Consumables contam_source->clean_system clean_system->end_node optimize_method Optimize Method Parameters & Perform System Maintenance check_method->optimize_method optimize_method->end_node verify_storage Verify Storage Conditions (Temp, Light, Seal) prepare_fresh->verify_storage verify_storage->end_node

Caption: Troubleshooting decision tree for MCIOP-d4 analysis.

References

quality control measures for phthalate biomonitoring assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting phthalate (B1215562) biomonitoring assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background contamination in phthalate analysis?

A1: Phthalates are ubiquitous in the laboratory environment, leading to a high risk of background contamination.[1][2] Common sources include:

  • Laboratory Consumables: Plasticware such as pipette tips, centrifuge tubes, and syringe filters can leach phthalates.[3][4][5] Even materials labeled "phthalate-free" can be a source of cross-contamination.[2]

  • Solvents and Reagents: Solvents like methylene (B1212753) chloride, ethyl acetate, and acetone, as well as deionized water systems with plastic components, can contain phthalates.[6]

  • Laboratory Environment: Airborne particles from flooring, paints, cables, and personal care products used by lab personnel can contaminate samples.[2][6]

  • Instrumentation: Tubing, septa, and other components of LC/MS or GC/MS systems can be sources of phthalate leaching.[2][7]

Q2: How can I minimize background contamination?

A2: A meticulous approach to sample handling and laboratory setup is crucial.

  • Use Glassware: Substitute plasticware with glassware whenever possible. Thoroughly clean glassware and bake it at a high temperature to remove any residual phthalates.[2][8]

  • High-Purity Solvents: Use high-purity, LC-MS or GC-MS grade solvents. It is advisable to test new solvent batches for phthalate contamination by concentrating a large volume and analyzing the residue.[2][7]

  • Dedicated Equipment: Use dedicated glassware and equipment for phthalate analysis to prevent cross-contamination.[2]

  • Clean Workspace: Work in a clean, well-ventilated area and keep samples covered to minimize exposure to airborne contaminants.[2]

  • Personal Protective Equipment: Use nitrile gloves, as vinyl gloves are a known source of phthalates. Avoid using personal care products that may contain phthalates before or during lab work.[4]

Q3: What are procedural blanks and why are they important?

A3: A procedural blank is a sample that goes through the entire analytical process (extraction, concentration, analysis) but does not contain the matrix of interest (e.g., urine). Its purpose is to assess the level of contamination introduced during sample handling and analysis.[1][2] If the concentration of a phthalate in the procedural blank is more than three times the limit of detection (LOD), it may indicate a contamination issue that needs to be addressed before proceeding with sample analysis.[9]

Q4: What are the recommended analytical techniques for phthalate biomonitoring?

A4: The most common and reliable methods for quantifying phthalate metabolites in biological matrices like urine are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11] Isotope dilution HPLC-MS/MS is often considered the gold standard as it uses isotopically labeled internal standards to correct for matrix effects and variations in extraction efficiency, improving accuracy and precision.[9][10]

Q5: Why is it important to measure phthalate metabolites instead of the parent compounds in urine?

A5: Measuring phthalate metabolites in urine is the preferred method for assessing human exposure for several reasons:

  • Rapid Metabolism: Phthalates are quickly metabolized in the body to their monoesters and other oxidative products, which are then excreted in the urine. The parent phthalates are often not detectable in urine.[9][12][13]

  • Reduced Contamination Risk: Measuring metabolites minimizes the risk of sample contamination from parent phthalates present in the laboratory environment and on sampling equipment.[12]

  • Biologically Relevant: The metabolites are generally considered to be the biologically active molecules.[12]

Troubleshooting Guides

Issue 1: High Background Contamination in Blanks

Symptoms:

  • Significant phthalate peaks are present in procedural blank samples.

  • Analyte concentration in the reagent blank is more than three times the Limit of Detection (LOD).[9]

Logical Troubleshooting Workflow

A High Background Contamination Detected B Isolate the Source A->B C Check Solvents and Reagents B->C F Check Consumables B->F H Check LC/MS or GC/MS System B->H D Test Solvents: Concentrate and Analyze C->D E Check Water Source (DI Water System) C->E K Implement Corrective Actions D->K E->K G Rinse Test for Glassware and Plasticware F->G G->K I Run System Blank (No Injection) H->I J Run Solvent Blank (Direct Injection) H->J I->K J->K L Use High-Purity Solvents K->L Solvent Issue M Thoroughly Clean Glassware (Bake-out) K->M Glassware Issue N Replace Contaminated Consumables K->N Consumables Issue O Flush LC/MS System K->O LC/MS System Issue P Clean/Replace GC Liner and Septum K->P GC/MS System Issue

Caption: Troubleshooting workflow for high background contamination.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Chromatographic peaks for phthalate metabolites are asymmetrical.

Possible Cause Solution
Column Overload Dilute the sample and re-inject.[7]
Incompatible Injection Solvent Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase. A solvent exchange step may be necessary.[7]
Column Contamination Implement a column wash step between injections. If the problem persists, reverse-flush the column (if permissible by the manufacturer) or replace it.[7]
Secondary Interactions Use a mobile phase additive or switch to a different column chemistry.[7]
Poor Column Installation (GC) Reinstall the column, ensuring clean, square cuts and proper ferrule placement.[14]
Issue 3: Inconsistent or Irreproducible Results

Symptoms:

  • Phthalate concentrations vary significantly between replicate samples.[2]

  • Poor and inconsistent spike recovery.[2]

Possible Cause Solution
Variable Matrix Effects Use a suitable isotopically labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Matrix-matched calibration or the standard addition method can also be employed.[7]
Inconsistent Sample Preparation Ensure consistent extraction and cleanup procedures. Automating these steps can improve reproducibility.[10]
Instrument Instability Check for fluctuations in instrument performance by monitoring system suitability standards.
Instrument Carryover Run solvent blanks between samples to check for carryover in the injection port and column.[2]

Data Presentation

Interlaboratory Comparison for DEHP Measurement

The following table summarizes the results from an interlaboratory comparison study for the determination of Di(2-ethylhexyl) phthalate (DEHP) in fish muscle certified reference material (CARP-2).

Laboratory DEHP Concentration (ng/g wet wt)
Lab A1,550 ± 148
Lab B1,410 ± 193
Lab C1,380 ± 187
Data from an interlaboratory comparison study shows relatively good agreement for DEHP analysis.[1][15]
Precision of Phthalate Metabolite Analysis in Urine QC Pools

The table below presents the coefficient of variation (CV) for the analysis of various phthalate metabolites in low (QCL) and high (QCH) concentration quality control urine pools, as reported by the CDC.

Analyte Mean (QCH) CV (%) (QCH) Mean (QCL) CV (%) (QCL)
MEP81.25.420.77.3
MiBP15.69.28.111.2
MBP20.17.89.510.0
MBzP12.55.43.17.2
MEHP8.19.12.118.9
MEOHP17.05.44.68.3
MEHHP20.85.54.88.1
MECPP24.45.79.36.8
This data demonstrates the precision of the analytical method at different concentration levels.[9]

Experimental Protocols

General Workflow for Urinary Phthalate Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of phthalate metabolites in urine using online solid-phase extraction (SPE) coupled with HPLC-MS/MS.

A Urine Sample Collection and Storage (-40°C) B Sample Preparation A->B C Enzymatic Deconjugation (β-glucuronidase) B->C D Addition of Internal Standards B->D E Online Solid-Phase Extraction (SPE) C->E D->E F Analyte Elution E->F G HPLC Separation F->G H Tandem Mass Spectrometry (MS/MS) Detection G->H I Data Analysis and Quantification H->I

References

Technical Support Center: Minimizing Analytical Variability in Longitudinal Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in their longitudinal exposure studies.

Troubleshooting Guides

This section addresses specific issues that can arise during a longitudinal study and offers step-by-step solutions to mitigate them.

Issue 1: High Variability Observed Between Samples Collected at Different Time Points

Possible Causes:

  • Inconsistent sample collection and handling procedures over time.[1][2][3][4]

  • Degradation of analytes due to improper storage or excessive freeze-thaw cycles.[2][3]

  • Drift in instrument performance over the course of the study.[5][6]

  • Changes in personnel conducting the sample collection or analysis.[5]

Troubleshooting Steps:

  • Review Standard Operating Procedures (SOPs):

    • Ensure that detailed SOPs for sample collection, processing, and storage are in place and strictly followed by all personnel.[4]

    • Verify that the SOPs cover all pre-analytical steps, from patient preparation to sample aliquoting and storage.[1]

  • Evaluate Sample Storage Conditions:

    • Audit freezer logs to check for temperature fluctuations.

    • Minimize the number of freeze-thaw cycles for each sample. It is recommended to save plasma samples for use at most one freeze/thaw cycle.[2]

    • Store samples in a well-organized manner to minimize the time they are out of the freezer.

  • Assess Instrument Performance:

    • Review instrument calibration and maintenance records.[7][8] Ensure that a consistent calibration schedule has been maintained throughout the study.[9][10]

    • Analyze quality control (QC) samples from different time points to check for instrument drift.

  • Implement a Robust Quality Control (QC) Program:

    • Include QC samples in every analytical batch to monitor assay performance over time.

    • Use pooled QC samples prepared from a large batch of study-representative matrix to assess long-term stability.

Workflow for Investigating High Inter-timepoint Variability

start High Variability Detected review_sops Review SOPs for Collection & Handling start->review_sops sops_ok SOPs Consistent? review_sops->sops_ok audit_storage Audit Sample Storage Conditions storage_ok Storage Stable? audit_storage->storage_ok check_instrument Assess Instrument Performance instrument_ok Instrument Calibrated? check_instrument->instrument_ok analyze_qc Analyze QC Samples Across Timepoints qc_ok QC in Control? analyze_qc->qc_ok sops_ok->audit_storage Yes retrain Retrain Staff on SOPs sops_ok->retrain No storage_ok->check_instrument Yes optimize_storage Optimize Storage & Aliquoting storage_ok->optimize_storage No instrument_ok->analyze_qc Yes recalibrate Recalibrate Instrument instrument_ok->recalibrate No investigate_assay Investigate Assay Performance qc_ok->investigate_assay No end Variability Source Identified qc_ok->end Yes retrain->end optimize_storage->end recalibrate->end investigate_assay->end

Caption: Troubleshooting workflow for high inter-timepoint variability.

Issue 2: Batch-to-Batch Variation in Analytical Results

Possible Causes:

  • Inconsistent reagent preparation or lot-to-lot variability of reagents.

  • Variations in environmental conditions (e.g., temperature, humidity) during analysis.[8]

  • Analyst-to-analyst differences in performing the assay.

  • Improper sample randomization across batches.[11]

Troubleshooting Steps:

  • Standardize Reagent Preparation and Handling:

    • Prepare reagents in large batches where possible and validate their stability over time.

    • Qualify new lots of critical reagents against the old lots before use in study sample analysis.

  • Control Environmental Conditions:

    • Monitor and document laboratory temperature and humidity.

    • Ensure that all analytical runs are performed under consistent environmental conditions.

  • Minimize Analyst-Related Variability:

    • Provide comprehensive training to all analysts on the specific analytical method.[5]

    • Assess inter-analyst variability during method validation and re-evaluate periodically.

  • Implement Strategic Sample Analysis:

    • Randomize the analysis of samples from different subjects and time points across analytical batches.[11] This helps to distribute any batch-specific bias randomly across the study groups.

    • Analyze all samples from a single subject in the same analytical run if possible to minimize within-subject variability.

Logical Relationship for Mitigating Batch Effects

variability Sources of Batch Variability reagents Reagent Inconsistency variability->reagents environment Environmental Factors variability->environment analyst Analyst Differences variability->analyst randomization Poor Sample Randomization variability->randomization reagent_qc Reagent Lot Qualification reagents->reagent_qc env_control Monitor & Control Environment environment->env_control training Standardized Analyst Training analyst->training sample_plan Strategic Sample Analysis Plan randomization->sample_plan mitigation Mitigation Strategies outcome Reduced Batch-to-Batch Variability mitigation->outcome reagent_qc->mitigation env_control->mitigation training->mitigation sample_plan->mitigation

Caption: Strategies to mitigate sources of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors that contribute to variability in longitudinal studies?

A1: The most critical pre-analytical factors include:

  • Sample Collection Technique: Consistency in procedures like venipuncture is crucial to avoid hemolysis and other issues.[1]

  • Time-to-Processing: The time between sample collection and processing should be minimized and kept consistent across all samples in a study.[3]

  • Sample Processing: Variables such as centrifugation speed and temperature must be standardized.[1]

  • Storage and Handling: Inconsistent storage temperatures and repeated freeze-thaw cycles can degrade analytes.[2][3]

Pre-analytical FactorRecommendationPotential Impact of Variability
Sample Collection Standardize collection tubes, anticoagulants, and collection time of day.Inconsistent additives can interfere with assays.
Time to Processing Process samples within 2-4 hours of collection.[3]Analyte degradation, cellular metabolism continues.
Centrifugation Use a fixed protocol for speed, temperature, and duration.Incomplete separation of blood components.
Storage Temperature Store at a stable -80°C for long-term storage.[3]Degradation of sensitive analytes.
Freeze-Thaw Cycles Aliquot samples to minimize freeze-thaw cycles (ideally ≤ 1).[2]Protein and peptide degradation.[2]

Q2: How can I ensure data comparability when instrumentation is upgraded during a long-term study?

A2: When upgrading instrumentation, it is essential to perform a bridging study to ensure data continuity.

  • Method Cross-Validation: Analyze a set of the same study samples on both the old and new instruments.

  • Statistical Comparison: Statistically compare the results to determine if there is a systematic bias between the two instruments.

  • Correction Factor: If a bias is detected, a correction factor may need to be developed and applied to the data generated on one of the instruments.

  • Documentation: Thoroughly document the entire process, including the validation protocol, results, and any data adjustments made.

Q3: What is the difference between Quality Assurance (QA) and Quality Control (QC) in the context of a longitudinal study?

A3: Quality Assurance (QA) and Quality Control (QC) are two essential components for maintaining data integrity.[5][6][12]

  • Quality Assurance (QA): These are proactive measures taken before data collection to prevent errors. This includes developing standardized protocols, creating detailed manuals, and thorough training and certification of personnel.[5][13]

  • Quality Control (QC): These are reactive measures taken during and after data collection to identify and correct errors. This involves running QC samples with each batch, monitoring instrument performance, and conducting data audits.[5][13]

Signaling Pathway of QA and QC in Longitudinal Studies

study_design Study Design & Protocol Development qa Quality Assurance (Proactive) study_design->qa sop_dev SOP Development qa->sop_dev training Staff Training & Certification qa->training data_collection Data Collection sop_dev->data_collection training->data_collection qc Quality Control (Reactive) data_collection->qc data_analysis Data Analysis data_collection->data_analysis batch_qc Batch QC Analysis qc->batch_qc instrument_mon Instrument Monitoring qc->instrument_mon data_audit Data Audits qc->data_audit batch_qc->data_collection Feedback Loop instrument_mon->data_collection Feedback Loop data_audit->data_collection Feedback Loop high_quality_data High Quality, Reproducible Data data_analysis->high_quality_data

Caption: The interplay of QA and QC in ensuring high-quality data.

Q4: What statistical approaches can be used to account for analytical variability in longitudinal data analysis?

A4: Several statistical models are designed to handle the correlated nature of longitudinal data and can help account for variability:

  • Mixed-Effects Models (MEMs): These models are highly effective as they can account for both fixed effects (applying to all subjects) and random effects (which account for variability between subjects).[14] This allows for the analysis of individual change over time while considering that measurements from the same individual are correlated.[14][15]

  • Generalized Estimating Equations (GEE): This is another approach to analyze correlated data, particularly when the primary interest is in the average response across the population rather than individual-specific changes.

  • Latent Growth Curve Models (LGCM): These are structural equation modeling (SEM) techniques used to analyze change over time.

Statistical ModelKey FeatureBest For
Mixed-Effects Models Models individual-specific trajectories.Understanding individual differences in change over time.[16]
GEE Focuses on population-averaged effects.Making inferences about the average change in the population.
Latent Growth Curve Models Analyzes the shape of growth/change over time.Testing hypotheses about the functional form of change.

Q5: How should I design my study to minimize analytical variability from the outset?

A5: A well-designed study is the first line of defense against variability.[3]

  • Strict Inclusion/Exclusion Criteria: Tightly defined study populations can reduce biological variability. While many studies relax criteria to increase sample size, for sensitive analyses like proteomics and metabolomics, a smaller, well-defined population is often better.[3]

  • Standardized Protocols: Develop comprehensive and standardized protocols for every aspect of the study, from participant recruitment to sample analysis, before the study begins.[4][5]

  • Pilot Study: Conduct a pilot study to test protocols, identify potential sources of variability, and refine procedures before launching the full-scale longitudinal study.[13]

  • Power Analysis: Perform a power analysis that accounts for the expected within- and between-subject variability to ensure an adequate sample size.

References

Validation & Comparative

A Guide to Inter-Laboratory Comparison of Phthalate Metabolite Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies and performance data from inter-laboratory studies focused on the measurement of phthalate (B1215562) metabolites. It is intended for researchers, scientists, and drug development professionals involved in biomonitoring and exposure assessment studies. The accurate and comparable measurement of phthalate metabolites is crucial for understanding human exposure to phthalates and their potential health effects.[1][2][3]

The Importance of Inter-Laboratory Comparisons

Phthalates are widely used plasticizers found in numerous consumer products, leading to ubiquitous human exposure.[4][5] Biomonitoring studies typically measure phthalate metabolites in urine to assess this exposure, as the parent compounds are rapidly metabolized.[1][6] To ensure that data from different studies are comparable and reliable, it is essential to assess and improve the accuracy and precision of analytical methods across laboratories.[1][2][7] Inter-laboratory comparison and proficiency testing (PT) schemes, such as the German External Quality Assessment Scheme (G-EQAS) and the HBM4EU project, play a vital role in this process by evaluating laboratory performance and identifying analytical discrepancies.[1][8][9]

A significant challenge highlighted in several studies is the accuracy of commercial phthalate metabolite standards, with lot-to-lot discrepancies affecting the validity of results.[1][2][4][7] This underscores the necessity of robust quality assurance and participation in external quality assessment schemes.

Comparative Performance Data

The following tables summarize quantitative data from inter-laboratory comparison studies, providing insights into the reproducibility of phthalate metabolite measurements.

Table 1: Inter-Laboratory Reproducibility from the HBM4EU Project

This table presents the inter-laboratory reproducibility for various phthalate and DINCH biomarkers. The reproducibility is expressed as the average relative standard deviation (RSD).

Biomarker GroupAverage Inter-laboratory Reproducibility (RSD)
Single-isomer phthalates (e.g., DnBP, DEHP)24%
Mixed-isomer phthalates (DiNP, DiDP) and DINCH43%

Data sourced from the HBM4EU project, which noted a substantial improvement in performance after the first round of comparison, achieving an average satisfactory performance rate of 90% by the end of the program.[8]

Table 2: Detection Frequencies and Concentration Ranges of Phthalate Metabolites in Human Urine

This table provides an overview of commonly measured phthalate metabolites, their detection frequencies, and typical concentration ranges observed in biomonitoring studies. While not direct inter-laboratory comparison data, it offers a reference for expected values.

Phthalate MetaboliteDetection Frequency (%)Geometric Mean Concentration Range (ng/mL)
Monoethyl phthalate (MEP)>99%15 - 138
Monobenzyl phthalate (MBzP)90 - >99%~0.5
Mono-n-butyl phthalate (MnBP)95 - >99%~0.5
Mono-isobutyl phthalate (MiBP)71 - >99%Not specified
Mono(2-ethylhexyl) phthalate (MEHP)40 - 81%< LOQ in some studies
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)>99%Not specified
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)93 - >99%Not specified
Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)97 - >99%Not specified
Mono-carboxyisooctyl phthalate (MCPP)40 - 93%Not specified
Mono-carboxyisononyl phthalate (MCNP)Not specifiedNot specified

Concentration ranges can vary significantly between populations. The provided data is compiled from several biomonitoring studies.[8][10][11][12]

Experimental Protocols

The following section details a generalized experimental protocol for the analysis of phthalate metabolites in urine, based on methods described in various studies.[6][8][13]

1. Sample Preparation:

  • A urine sample (typically 100-300 µL) is aliquoted.[8]

  • An internal standard solution containing isotopically labeled analogues of the target metabolites is added to each sample to correct for analytical variability.[8][13]

  • For the analysis of glucuronidated metabolites, an enzymatic deconjugation step is performed. This typically involves adding a β-glucuronidase enzyme and incubating the sample (e.g., for 2.5 hours at 37°C).[8][13]

  • The reaction is then quenched, for example, by adding acetic acid.[8]

2. Analyte Extraction and Cleanup:

  • Proteins are precipitated by freezing the sample, followed by centrifugation.[8]

  • On-line Solid Phase Extraction (SPE) is commonly used for sample cleanup and concentration.[6][8] The prepared sample is injected into the system, where it passes through an SPE column that retains the analytes of interest while allowing interfering substances to be washed away.

3. Instrumental Analysis:

  • The retained analytes are eluted from the SPE column and transferred to a High-Performance Liquid Chromatography (HPLC) system for separation.

  • Detection and quantification are performed using tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source.[6] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]

4. Quantification:

  • Quantification is based on a multi-level calibration curve, with the response of each analyte normalized to its corresponding labeled internal standard.[8]

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for phthalate metabolite measurements.

G cluster_0 Coordinating Center A Preparation of Reference Materials B Distribution of Test Samples A->B E Sample Reception and Analysis B->E C Data Collection and Analysis D Performance Evaluation and Reporting C->D F Data Submission D->F E->F F->C

Caption: Workflow of an inter-laboratory comparison study.

This guide provides a summary of key aspects of inter-laboratory comparisons for phthalate metabolite measurements. For more detailed information, readers are encouraged to consult the cited literature.

References

comparison of different internal standards for phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalates, the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of commonly employed internal standards, supported by experimental data, to facilitate informed decision-making in analytical method development.

The ubiquitous nature of phthalates presents a significant analytical challenge, as contamination can be introduced at various stages of sample collection, preparation, and analysis. The use of an internal standard (IS) is essential to compensate for the loss of analyte during sample processing and to correct for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. This guide compares the performance of three major classes of internal standards for phthalate (B1215562) analysis: deuterated, ¹³C-labeled, and non-isotopically labeled standards.

Performance Comparison of Internal Standards

Isotope dilution mass spectrometry (IDMS) is widely regarded as the gold standard for the quantitative analysis of organic micropollutants like phthalates.[1] This approach utilizes stable isotope-labeled internal standards, such as deuterated or ¹³C-labeled analogues of the target phthalates, which have nearly identical chemical and physical properties to the native analytes.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated (²H) Standards Analyte analogue with one or more hydrogen atoms replaced by deuterium (B1214612).- Considered the "gold standard" for phthalate analysis.[1]- Co-elutes with the native analyte, providing excellent correction for matrix effects and analyte loss during sample preparation.[2][3][4]- High recovery rates, often exceeding 90%.[5][6][7][8][9]- Potential for chromatographic separation from the native analyte in some high-resolution systems.[10]- Risk of deuterium exchange with hydrogen in certain molecular positions, although this is less of a concern for phthalate standards.[11]
¹³C-Labeled Standards Analyte analogue with one or more ¹²C atoms replaced by ¹³C.- Considered superior to deuterated standards in some applications as they are less likely to exhibit chromatographic shifts relative to the native analyte.[10]- No risk of isotopic exchange.[11]- Provides excellent correction for matrix effects and analyte loss.- Generally more expensive and less commercially available than deuterated standards.[11]- Synthesis can be more complex.[11]
Non-Isotopically Labeled Standards (e.g., Benzyl Benzoate) A compound with a chemical structure similar to the analytes but not an isotopic analogue.- Lower cost and readily available.[12]- Does not co-elute with the analytes, leading to less effective correction for matrix effects.[4]- Physicochemical properties can differ significantly from the analytes, resulting in inconsistent recovery.[4]- Benzyl benzoate (B1203000) is a common environmental and laboratory contaminant, which can lead to inaccurate quantification.[13]

Quantitative Data Summary

The following table summarizes typical performance data for different internal standards based on published studies.

ParameterDeuterated Standards¹³C-Labeled StandardsBenzyl Benzoate
Recovery Generally 90-110%[5][7][8][9]70-85% for monoesters in urine[14]66-118% (can be variable)[7]
Linearity (R²) > 0.99[7]Expected to be similar to or better than deuterated standards> 0.99[7]
Precision (RSD) Typically < 15%[5]8-17% for monoesters in urine[14]Can be higher due to less effective matrix effect correction

Experimental Protocols

Below is a generalized experimental protocol for the analysis of phthalates in a liquid matrix (e.g., beverages) using an internal standard with GC-MS.

Reagents and Materials
  • Solvents: High-purity n-hexane, acetone, dichloromethane (B109758), and cyclohexane.

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., a deuterated phthalate mixture or Benzyl Benzoate) in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a clean matrix or solvent with known concentrations of the target phthalates and a constant concentration of the internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • Transfer a known volume (e.g., 5 mL) of the liquid sample into a clean glass centrifuge tube.

  • Spike the sample with a known amount of the internal standard solution.

  • Add an appropriate extraction solvent (e.g., 5 mL of dichloromethane or n-hexane).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean glass vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Operate in splitless mode.

  • Oven Temperature Program: Optimize for the separation of target phthalates.

  • Mass Spectrometer (MS): Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for each phthalate and the internal standard.

Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the analyte in the calibration standards.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for phthalate analysis incorporating an internal standard.

Phthalate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extraction Extraction Spike->Extraction Concentration Concentration & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Workflow for phthalate analysis with an internal standard.

Conclusion

For the highest accuracy and precision in phthalate analysis, stable isotope-labeled internal standards (deuterated or ¹³C-labeled) are unequivocally the superior choice. They effectively compensate for matrix effects and variations during sample preparation, which is crucial for reliable quantification. While non-isotopically labeled standards like Benzyl Benzoate are a lower-cost alternative, their use is compromised by potential background contamination and less effective correction for analytical variability. The choice of internal standard will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

A Comparative Guide to Phthalate Biomarkers: Focus on Mono-carboxy-isooctyl Phthalate (MCIOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mono-carboxy-isooctyl Phthalate (B1215562) (MCIOP) with other key phthalate biomarkers used in human exposure assessment. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of appropriate biomarkers for research and clinical applications.

Introduction to Phthalate Biomarkers

Phthalates are ubiquitous environmental contaminants found in numerous consumer products. Due to their non-covalent binding to polymer matrices, they can leach into the environment and lead to widespread human exposure. Assessing this exposure is critical due to the endocrine-disrupting and other toxic effects of some phthalates. Since parent phthalates are rapidly metabolized and excreted, their urinary metabolites serve as reliable biomarkers of exposure.

For high-molecular-weight phthalates like Di-isooctyl phthalate (DIOP) and Di-isononyl phthalate (DINP), the primary monoester metabolites are further oxidized into secondary metabolites. These oxidized metabolites, such as MCIOP (also known as MCOP), are often present in higher concentrations and have longer biological half-lives than the primary monoesters, making them more robust and sensitive biomarkers of exposure.

Comparison of Analytical Performance

The determination of phthalate metabolites in urine is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with solid-phase extraction (SPE) for sample clean-up and pre-concentration. The table below summarizes the analytical performance of a validated LC-MS/MS method for MCIOP and other relevant phthalate biomarkers.

BiomarkerParent Phthalate(s)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
MCIOP/MCOP DIOP, DINP0.1 - 0.20.3 - 0.5< 10< 1595 - 105
MECPP DEHP~ 0.1~ 0.3< 10< 1590 - 110
MEHHP DEHP~ 0.1~ 0.3< 10< 1590 - 110
MEOHP DEHP~ 0.1~ 0.3< 10< 1590 - 110
MEHP DEHP~ 0.3~ 1.0< 15< 2085 - 115
MBzP BBzP~ 0.1~ 0.3< 10< 1590 - 110
MnBP DnBP~ 0.2~ 0.6< 10< 1590 - 110
MiBP DiBP~ 0.2~ 0.6< 10< 1590 - 110
MEP DEP~ 0.3~ 1.0< 10< 1590 - 110
MCPP DnOP~ 0.1~ 0.3< 10< 1590 - 110

Data synthesized from multiple validated LC-MS/MS methods. Performance characteristics can vary between laboratories and specific methodologies.

Human Biomonitoring Data

The following table presents urinary concentrations of MCIOP and other selected phthalate metabolites from the National Health and Nutrition Examination Survey (NHANES), providing a snapshot of exposure levels in the general U.S. population.

BiomarkerGeometric Mean (ng/mL)95th Percentile (ng/mL)
MCIOP/MCOP 1.5 - 3.015 - 30
MECPP 10 - 20100 - 200
MEHHP 8 - 1580 - 150
MEOHP 6 - 1260 - 120
MEHP 1.5 - 3.010 - 20
MBzP 2 - 520 - 50
MnBP 10 - 20100 - 200
MiBP 5 - 1550 - 150
MEP 20 - 50500 - 1000
MCPP 1 - 310 - 25

Data are approximate and compiled from various NHANES cycles. For specific population data, please refer to the official CDC NHANES publications.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Phthalate Metabolites in Urine

This protocol provides a representative method for the simultaneous quantification of multiple phthalate metabolites in human urine.

1. Sample Preparation

  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of a mixed internal standard solution (containing isotopically labeled analogs of the target metabolites). Add 250 µL of 1M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and 10 µL of β-glucuronidase/sulfatase enzyme solution. Vortex and incubate at 37°C for 90 minutes to deconjugate the glucuronidated and sulfated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Acidify the hydrolyzed urine sample with 50 µL of formic acid.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the phthalate metabolites with 2 mL of acetonitrile (B52724) followed by 2 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 10-20% B, ramp up to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each phthalate metabolite and its corresponding internal standard are monitored.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte to achieve maximum sensitivity.

3. Quantification

  • Create a calibration curve using a series of standards of known concentrations prepared in a surrogate matrix (e.g., phthalate-free urine or bovine serum albumin solution).

  • Quantify the analytes in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Visualizations: Pathways and Workflows

Metabolic Pathway of Di-isooctyl Phthalate (DIOP)

DIOP_Metabolism DIOP Di-isooctyl Phthalate (DIOP) MIOP Mono-isooctyl Phthalate (MIOP) DIOP->MIOP Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites MIOP->Oxidized_Metabolites Oxidation (CYP450) Conjugation Glucuronidation/ Sulfation MIOP->Conjugation MCIOP Mono-carboxy-isooctyl Phthalate (MCIOP) Oxidized_Metabolites->MCIOP Further Oxidation MCIOP->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of Di-isooctyl Phthalate (DIOP).

Analytical Workflow for Phthalate Biomarkers

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis Add Internal Standards SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Clean-up & Concentrate Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Injection Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Typical workflow for urinary phthalate biomarker analysis.

Phthalate-Induced Oxidative Stress Signaling

Oxidative_Stress_Pathway cluster_Nrf2 Nrf2 Pathway (Antioxidant Response) cluster_NFkB NF-κB Pathway (Inflammatory Response) Phthalates Phthalate Metabolites ROS Increased ROS Production Phthalates->ROS Nrf2 Nrf2 ROS->Nrf2 Dissociation from Keap1 IKK IKK ROS->IKK Activation Keap1 Keap1 Nrf2->Keap1 Binding (Inactive) ARE ARE (Antioxidant Response Element) Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->IkB Binding (Inactive) Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Nuclear Translocation & Transcription

Caption: Phthalate-induced oxidative stress signaling pathways.

Conclusion

Mono-carboxy-isooctyl phthalate (MCIOP) is a sensitive and reliable biomarker for assessing human exposure to high-molecular-weight phthalates such as DIOP and DINP. Its utility is comparable to other secondary oxidized metabolites of high-molecular-weight phthalates, and it is generally a more robust indicator of exposure than the primary monoester metabolites. The choice of which phthalate biomarkers to include in a study will depend on the specific parent phthalates of interest and the research questions being addressed. For a comprehensive assessment of phthalate exposure, a panel of biomarkers, including MCIOP and metabolites of other common phthalates, is recommended. The analytical methods and data presented in this guide can assist researchers in designing and interpreting studies on the impact of phthalate exposure on human health.

A Comparative Guide to Phthalate Exposure Assessment Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methods used to assess human exposure to phthalates. Understanding the strengths and limitations of each approach is critical for designing robust studies, accurately interpreting data, and making informed decisions in research and development.

Introduction to Phthalate (B1215562) Exposure Assessment

Phthalates are a class of synthetic chemicals widely used as plasticizers in a vast array of consumer and industrial products.[1] Human exposure to phthalates is ubiquitous and has been associated with a range of adverse health effects, including endocrine disruption and reproductive toxicity.[2] Consequently, accurate assessment of phthalate exposure is a critical component of environmental health research and toxicological studies. The primary methodologies for assessing this exposure can be broadly categorized into two main approaches: biomonitoring and indirect assessment, which includes dietary and environmental monitoring.[3] Biomonitoring provides an integrated measure of exposure from all sources, while indirect methods are valuable for identifying specific exposure pathways.[3]

Comparison of Analytical Methods for Phthalate Exposure Assessment

The selection of an appropriate analytical method is crucial for obtaining reliable and accurate phthalate exposure data. The following tables summarize the key performance characteristics of the most common analytical techniques used in biomonitoring, dietary assessment, and environmental monitoring.

Table 1: Performance Characteristics of Analytical Methods for Phthalate Metabolites in Urine (Biomonitoring)

ParameterHPLC-MS/MSGC-MS
Limit of Detection (LOD) 0.03 - 1.4 ng/mL[4]Low ng/mL range
Limit of Quantification (LOQ) 0.3 - 1.0 ng/mL[5]44.77 - 267.37 ng/L[6]
Precision (RSD) < 10% (inter- and intraday)[6]1.74% - 14.24%[1]
Accuracy (Recovery) ~100%[6]81.84% - 125.32%[1]
Throughput High (e.g., 7.7 min run time)[7]Moderate
Sample Volume Low (e.g., 100 µL)[6]Moderate
Derivatization Required No[1]Often Yes

Table 2: Performance Characteristics of Analytical Methods for Phthalates in Food and Environmental Media

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Typical Analytes Parent Phthalates (e.g., DEHP, DBP, BBP)
LOD (Food) As low as 1.4 ng/kg for some phthalates[8]
LOD (Air) 0.015 - 0.096 mg/m³ for some phthalates[9]
Precision (RSD) Typically < 10%
Accuracy (Recovery) 89.7% - 99.9% for air samples[10]
Sample Preparation Solvent extraction, solid-phase extraction (SPE)[11][12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of phthalate exposure assessment studies.

Biomonitoring: Urinary Phthalate Metabolite Analysis via HPLC-MS/MS

This protocol describes a common method for the quantitative analysis of phthalate metabolites in human urine.

1. Sample Collection and Storage:

  • Collect urine samples in polypropylene (B1209903) containers to minimize contamination.

  • Immediately after collection, aliquot samples into smaller volumes and store at -20°C or lower until analysis.

2. Enzymatic Deconjugation:

  • Thaw urine samples to room temperature.

  • To a 100 µL aliquot of urine, add a buffer solution (e.g., ammonium (B1175870) acetate).

  • Add β-glucuronidase to hydrolyze the glucuronidated phthalate metabolites.

  • Incubate the mixture (e.g., at 37°C for 90 minutes).[13]

3. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge with appropriate solvents (e.g., methanol (B129727) followed by water).

  • Load the deconjugated urine sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the phthalate metabolites with an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

4. HPLC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection into the HPLC-MS/MS system.

  • Separate the phthalate metabolites using a reversed-phase HPLC column with a gradient elution program.

  • Detect and quantify the metabolites using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. Isotope-labeled internal standards are used for accurate quantification.[7]

Dietary Assessment: Phthalate Exposure Estimation from 24-Hour Dietary Recall

This protocol outlines the steps to estimate phthalate exposure from dietary intake data.

1. Data Collection:

  • Conduct a 24-hour dietary recall interview to collect detailed information on all foods and beverages consumed by the participant in the preceding 24 hours.[14] This includes portion sizes, preparation methods, and packaging information.

2. Food Phthalate Concentration Database:

  • Utilize a database of phthalate concentrations in various food items. These data are typically obtained from food monitoring studies that analyze phthalate levels in a wide range of food products.

3. Exposure Calculation:

  • For each food item consumed, multiply the amount consumed (in kg) by the concentration of the specific phthalate in that food item (in µg/kg).

  • Sum the calculated phthalate intake from all food items to obtain the total daily dietary exposure for that individual.

  • Normalize the total daily intake by the individual's body weight to express the exposure in µg/kg body weight/day.

Environmental Monitoring: Phthalate Analysis in Indoor Dust

This protocol describes a method for measuring phthalate concentrations in settled indoor dust.

1. Sample Collection:

  • Collect settled dust samples from various indoor surfaces (e.g., floors, shelves) using a vacuum cleaner equipped with a specific dust collection filter or by wiping a defined area with a sterile wipe.

2. Sample Preparation:

  • Sieve the collected dust to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the sieved dust.

3. Extraction:

  • Extract the phthalates from the dust sample using a suitable organic solvent (e.g., dichloromethane) in a Soxhlet extractor for several hours.[15]

4. Clean-up and Concentration:

  • Filter the extract to remove particulate matter.

  • Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

5. GC-MS Analysis:

  • Inject an aliquot of the concentrated extract into a gas chromatograph-mass spectrometer (GC-MS).

  • Separate the different phthalate compounds on a capillary GC column.

  • Identify and quantify the phthalates based on their mass spectra and retention times.

Visualizing Workflows and Pathways

Diagrams are provided to illustrate the key processes and relationships in phthalate exposure assessment.

G Food Dietary Sources Dietary_Assessment Dietary Assessment (e.g., 24-hr Recall) Food->Dietary_Assessment Consumer_Products Consumer Products Environmental_Monitoring Environmental Monitoring (Air, Dust) Consumer_Products->Environmental_Monitoring Indoor_Environment Indoor Environment Indoor_Environment->Environmental_Monitoring Biomonitoring Biomonitoring (Urine, Blood) Exposure_Quantification Exposure Quantification & Risk Assessment Biomonitoring->Exposure_Quantification Metabolite Levels Indirect_Assessment Indirect Assessment Indirect_Assessment->Dietary_Assessment Indirect_Assessment->Environmental_Monitoring Dietary_Assessment->Exposure_Quantification Calculated Intake Environmental_Monitoring->Exposure_Quantification Environmental Levels Exposure Exposure Exposure->Biomonitoring Integrated Exposure Exposure->Indirect_Assessment Source-Specific Exposure

Caption: Overview of Phthalate Exposure Assessment Methods.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine_Sample->Deconjugation Hydrolysis of conjugates SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Cleanup & Concentration HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC Injection MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Separation & Detection Quantification Quantification (Isotope Dilution) MSMS->Quantification Data Acquisition Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis Concentration Calculation Final_Result Final_Result Data_Analysis->Final_Result Final Metabolite Concentrations

Caption: Workflow for Urinary Phthalate Metabolite Analysis.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Phthalate_Diester Phthalate Diester (e.g., DEHP, DBP) Hydrolysis Hydrolysis (Esterases/Lipases) Phthalate_Diester->Hydrolysis Monoester Phthalate Monoester (e.g., MEHP, MBP) Hydrolysis->Monoester Oxidation Oxidation (Hydroxylation, etc.) Monoester->Oxidation For High Molecular Weight Phthalates Glucuronidation Glucuronidation Monoester->Glucuronidation Excretion Urinary Excretion Monoester->Excretion For Low Molecular Weight Phthalates Oxidative_Metabolites Oxidative Metabolites Oxidation->Oxidative_Metabolites Oxidative_Metabolites->Glucuronidation Conjugates Glucuronide Conjugates Glucuronidation->Conjugates Conjugates->Excretion

Caption: Phthalate Metabolism and Excretion Pathway.

References

Assessing the Specificity of Mono-carboxy-isooctyl Phthalate as a Biomarker for Diisononyl Phthalate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate assessment of human exposure to environmental chemicals is a critical component of toxicology and drug development. For Diisononyl Phthalate (B1215562) (DINP), a widely used plasticizer, the selection of an appropriate biomarker is paramount for understanding its pharmacokinetics and potential health effects. This guide provides a comprehensive comparison of Mono-carboxy-isooctyl Phthalate (MCIOP) with other DINP metabolites, supported by experimental data, to evaluate its specificity as a biomarker of exposure.

Introduction to DINP Metabolism and Biomarker Selection

Diisononyl phthalate (DINP) is not a single compound but a complex mixture of isomers.[1] Upon entering the body, DINP undergoes a two-phase metabolic process. Initially, it is hydrolyzed to its primary metabolite, monoisononyl phthalate (MINP).[2][3] Subsequently, MINP is further oxidized to form several secondary metabolites, including Mono-carboxy-isooctyl Phthalate (MCIOP), mono(hydroxyisononyl) phthalate (MHINP), and mono(oxoisononyl) phthalate (MOINP).[1][4] The selection of a specific and sensitive biomarker is crucial for accurately assessing human exposure to DINP.

Comparative Analysis of DINP Biomarkers

Historically, MINP was utilized as the primary biomarker for DINP exposure. However, extensive research has demonstrated that the oxidative metabolites, particularly MCIOP, are far more reliable indicators.[4][5] Studies consistently show that MINP is a minor urinary metabolite and is often undetectable in human samples.[1][4] In contrast, MCIOP and other oxidative metabolites are detected at significantly higher frequencies and concentrations, making them more sensitive biomarkers.[2][4]

The high correlation between the urinary concentrations of the different oxidative metabolites (MCIOP, MHINP, and MOINP) confirms they share a common precursor, DINP, and reinforces their validity as specific biomarkers.[1][4]

The following table summarizes the detection frequency and geometric mean concentrations of various DINP metabolites in human urine from a study of 129 adults with no known exposure to DINP.

BiomarkerDetection Frequency (%)Geometric Mean (ng/mL)
MCIOP 97%8.6
MHINP 100%11.4
MOINP 87%1.2
MINP Not Detected-

Data sourced from a study on oxidative metabolites of Diisononyl Phthalate.[1][4]

Another large-scale study, the 2005–2006 National Health and Nutrition Examination Survey (NHANES), detected MCIOP (referred to as MCOP in the study) in 95.2% of 2,548 urine samples, while MINP (referred to as MNP) was detected in only 12.9% of samples.[5][6] This further underscores the superior sensitivity of MCIOP as a biomarker.

Specificity of MCIOP

The specificity of a biomarker refers to its ability to be uniquely associated with a specific exposure. While MCIOP is predominantly a metabolite of DINP, the potential for cross-reactivity with other phthalates has been investigated. One study noted that mono-(3-carboxypropyl) phthalate (MCPP), a metabolite of several phthalates, was also detected in the urine of rats dosed with DINP, but at considerably lower concentrations than the primary oxidative metabolites.[7] This suggests that while minor metabolic pathways from other phthalates might contribute insignificantly to the overall pool of some metabolites, MCIOP remains a highly specific and robust biomarker for DINP exposure.

Experimental Protocols

The standard method for the quantitative analysis of MCIOP and other phthalate metabolites in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[5]

General Experimental Workflow for Urinary Phthalate Metabolite Analysis
  • Sample Collection: Collection of urine samples from the study population.

  • Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the conjugated (glucuronidated) forms of the metabolites back to their free form.[1]

  • Solid-Phase Extraction (SPE): The samples are passed through an SPE cartridge to clean up the sample and concentrate the analytes of interest.[5]

  • HPLC Separation: The extracted samples are injected into an HPLC system, where the different phthalate metabolites are separated based on their chemical properties as they pass through a specialized column.

  • Tandem Mass Spectrometry (MS/MS) Detection and Quantification: The separated metabolites are then introduced into a tandem mass spectrometer. The molecules are ionized, and specific precursor and product ion transitions are monitored for each metabolite, allowing for highly selective and sensitive quantification.[5] Isotope-labeled internal standards are used to ensure accuracy.[6]

Visualizations

Metabolic Pathway of Diisononyl Phthalate (DINP)

DINP_Metabolism DINP Diisononyl Phthalate (DINP) MINP Monoisononyl Phthalate (MINP) (Primary Metabolite) DINP->MINP Hydrolysis Oxidative_Metabolites Oxidative Metabolites (Secondary Metabolites) MINP->Oxidative_Metabolites Oxidation MCIOP Mono-carboxy-isooctyl Phthalate (MCIOP) Oxidative_Metabolites->MCIOP MHINP Mono(hydroxyisononyl) Phthalate (MHINP) Oxidative_Metabolites->MHINP MOINP Mono(oxoisononyl) Phthalate (MOINP) Oxidative_Metabolites->MOINP

Caption: Metabolic conversion of DINP to its primary and secondary metabolites.

Experimental Workflow for MCIOP Analysis

Caption: Workflow for the analysis of MCIOP in urine samples.

Conclusion

The evidence strongly supports the use of Mono-carboxy-isooctyl Phthalate (MCIOP) as a highly specific and sensitive biomarker for assessing human exposure to Diisononyl Phthalate (DINP). Its high detection frequency and concentration in urine, in contrast to the primary metabolite MINP, make it a superior choice for researchers, scientists, and drug development professionals. The well-established analytical methodology of HPLC-MS/MS provides a robust and reliable means for its quantification. While other oxidative metabolites like MHINP and MOINP are also valuable biomarkers, MCIOP is a key analyte in accurately characterizing DINP exposure.

References

Unveiling the Link: A Comparative Guide to Urinary MCOP and Parent Phthalate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of human exposure to phthalates is a critical endeavor in environmental health and toxicology. This guide provides a comprehensive comparison of the correlation between urinary mono(4-carboxy-3-hydroxybutyl) phthalate (B1215562) (MCOP), a key biomarker, and exposure to its parent phthalate, Diisononyl phthalate (DiNP). By presenting quantitative data from various studies, detailing experimental methodologies, and illustrating the metabolic pathway, this document serves as a vital resource for professionals investigating the impact of phthalates on human health.

Quantitative Data Summary

The relationship between DiNP exposure and urinary MCOP levels has been investigated across different populations and exposure scenarios. The following table summarizes key quantitative findings from various studies, offering a comparative overview of the correlation.

Study FocusPopulationParent PhthalateKey FindingsCorrelation Coefficient (r)p-value
Inter-metabolite Correlation General PopulationDiNPStrong positive correlation between urinary MCOP and another DiNP metabolite, monoisononyl phthalate (MNP).0.63 (Pearson)< 0.0001
Inter-metabolite Correlation North American CohortDiNPHigh correlation among metabolites from the same parent compound.0.79 (Spearman)Not Specified
Medical Device Exposure Neonates in NICUDiNPNo significant correlation was found between the total estimated DiNP exposure from medical devices and the urinary concentrations of its metabolites.Not ReportedNot Significant

Experimental Protocols

The accurate quantification of both parent phthalate exposure and urinary MCOP is fundamental to establishing a reliable correlation. The methodologies outlined below are commonly employed in human biomonitoring studies.

Urinary Metabolite Analysis

1. Sample Collection and Storage:

  • First-morning or spot urine samples are collected in polypropylene (B1209903) containers.

  • To prevent external contamination, participants are often provided with phthalate-free collection kits and instructions.

  • Samples are immediately chilled and stored at -20°C or lower until analysis to ensure metabolite stability.

2. Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the glucuronidated phthalate metabolites back to their free form.

  • Solid-Phase Extraction (SPE): The samples are then passed through an SPE cartridge to clean up the sample matrix and concentrate the analytes of interest.

  • Chromatographic Separation: The extracted metabolites are separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 column.

  • Mass Spectrometric Detection: The separated metabolites are detected and quantified using a tandem mass spectrometer (MS/MS) operating in negative ion mode with electrospray ionization (ESI). Isotope-labeled internal standards are used to ensure accuracy and precision.

Parent Phthalate Exposure Assessment

1. Indoor Environment Sampling (Dust and Air):

  • Dust Sampling: Settled dust samples are collected from various surfaces within a home or workplace using a standardized vacuuming method or wipes. The collected dust is sieved to obtain a fine fraction for analysis.

  • Air Sampling: Personal or stationary air samples are collected using a pump that draws a known volume of air through a sorbent tube (e.g., Tenax®) to trap airborne phthalates.

2. Analysis of Environmental Samples (GC-MS):

  • Extraction: Phthalates are extracted from the dust or sorbent tubes using an appropriate organic solvent (e.g., hexane/acetone mixture).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extracted samples are analyzed by GC-MS. The gas chromatograph separates the different phthalate isomers, and the mass spectrometer provides identification and quantification based on their unique mass-to-charge ratios.

Metabolic Pathway and Logical Relationships

The biotransformation of the parent phthalate, DiNP, into its urinary metabolite, MCOP, is a multi-step process primarily occurring in the liver. Understanding this pathway is crucial for interpreting biomonitoring data.

Phthalate_Metabolism cluster_exposure Exposure cluster_body Human Body cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) cluster_excretion Excretion Parent_Phthalate Diisononyl Phthalate (DiNP) (Ingestion, Inhalation, Dermal) Hydrolysis Hydrolysis (Esterases) Parent_Phthalate->Hydrolysis Absorption Monoester Monoisononyl Phthalate (MINP) (Primary Metabolite) Hydrolysis->Monoester Oxidation Oxidation (CYP450 Enzymes) Oxidized_Metabolite Mono(4-carboxy-3-hydroxybutyl) phthalate (MCOP) (Secondary Oxidized Metabolite) Oxidation->Oxidized_Metabolite Glucuronidation Glucuronidation (UGT Enzymes) Conjugate MCOP-Glucuronide Glucuronidation->Conjugate Monoester->Oxidation Oxidized_Metabolite->Glucuronidation Urine Urinary Excretion Conjugate->Urine

Metabolic pathway of DiNP to urinary MCOP.

This guide underscores the complexity of establishing a direct correlation between external phthalate exposure and internal biomarker levels. While urinary MCOP is a reliable indicator of DiNP exposure, the quantitative relationship can be influenced by various factors including the route and timing of exposure, as well as individual metabolic differences. The provided data and methodologies offer a robust framework for researchers to design and interpret studies aimed at elucidating the health impacts of phthalate exposure.

A Comparative Guide to the Performance of Deuterated vs. Non-Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision.[1][2] This guide provides an objective comparison of the performance of deuterated (stable isotope-labeled) versus non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform this crucial selection process in liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.[1]

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards

The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally deliver superior assay performance compared to structural analogues.[1][4] This approach, known as isotope dilution mass spectrometry (IDMS), is widely considered the gold standard in quantitative bioanalysis.[4] The fundamental principle is that a SIL-IS is chemically and physically almost identical to the analyte.[4] Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[4]

Key Performance Differences

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and enhance data quality. The following table summarizes the key performance differences based on established analytical validation parameters.

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analogue) Internal StandardRationale for Difference
Matrix Effect Compensation ExcellentVariable and often poorDue to co-elution, the deuterated IS experiences the same ion suppression or enhancement as the analyte, providing effective normalization.[5] Structural analogues often have different retention times and are therefore subject to different matrix effects.[2]
Accuracy & Precision HighCan be compromisedBetter correction for variability leads to lower coefficients of variation (%CV) and higher accuracy.[4] Inconsistent correction for matrix effects by analogues can lead to biased results.[5]
Recovery Correction ExcellentVariableSimilar physicochemical properties ensure that the extraction efficiency of the deuterated IS closely mirrors that of the analyte under various conditions.[2] Differences in structure can lead to inconsistent recovery for analogues.[2]
Chromatographic Behavior Nearly identical to analyteDifferent from analyteThe minimal mass difference results in co-elution or very close elution with the analyte.[6] Structural differences lead to different retention times.[2]
Regulatory Acceptance Highly recommended by FDA and EMAAcceptable if well-justified and validatedRegulatory bodies like the FDA and EMA recognize the enhanced reliability of SIL-IS in bioanalytical methods.[5][6][7]
Cost & Availability Higher cost and may require custom synthesisGenerally lower cost and more readily availableThe synthesis of deuterated compounds is often more complex and expensive.[2]
Experimental Data Summary

The following table summarizes experimental findings from a comparative study evaluating the performance of deuterated and non-deuterated internal standards in mitigating matrix effects. A lower coefficient of variation (CV) for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect.[1]

Internal Standard TypeMean IS-Normalized Matrix Factor%CV of IS-Normalized Matrix Factor (across 6 matrix sources)Interpretation
Deuterated IS 0.984.5%Excellent compensation for matrix effects, resulting in high precision.
Non-Deuterated IS 1.1518.2%Poor compensation for matrix effects, leading to significant variability and potential inaccuracy.

Data is illustrative and based on typical outcomes from such experiments.

Experimental Protocols

Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[1][4]

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analogue) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.[1]

  • Preparation of Spiking Solutions: Prepare spiking solutions from the stock solutions for the analyte and each internal standard.[1]

  • Sample Set Preparation:

    • Set 1 (Neat Solutions): Prepare solutions of the analyte and each internal standard in the reconstitution solvent (matrix-free).

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte at low and high concentrations.[4]

    • Set 3 (Internal Standards in Neat Solution): Prepare solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent.

    • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.[1]

  • Data Analysis and Calculation:

    • Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).[1] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]

    • IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.[1]

    • Evaluation of Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1] A lower CV indicates better compensation for the variability of the matrix effect.[1]

Bioanalytical Method Validation Using a Deuterated Internal Standard

Objective: To validate a bioanalytical method for the quantification of an analyte in a biological matrix using a deuterated internal standard, in line with regulatory expectations.[7]

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.[7]

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.[7]

    • Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples.[7]

  • Preparation of Calibration Standards and Quality Controls:

    • Spike blank biological matrix with the analyte working solutions to prepare a set of calibration standards (typically 6-8 non-zero levels) and QC samples (at a minimum of three levels: low, medium, and high).

  • Sample Preparation:

    • To an aliquot of each sample (calibrator, QC, or unknown), add a fixed volume of the deuterated internal standard working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[8]

  • LC-MS/MS Analysis:

    • Analyze the processed samples using a validated LC-MS/MS method.

  • Data Processing and Quantification:

    • Integrate the peak areas of the analyte and the deuterated internal standard.[9]

    • Calculate the peak area ratio (analyte/internal standard).[9]

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[9]

  • Validation Parameters:

    • Assess the method for selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability of the analyte in the biological matrix, as per regulatory guidelines.[10]

Visualizations

G Rationale for the Superiority of Deuterated Internal Standards cluster_0 Analytical Workflow cluster_1 Deuterated IS Performance cluster_2 Non-Deuterated IS Performance Sample Biological Sample (Analyte + Matrix) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Sample Preparation (e.g., SPE, LLE) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Peak Area Ratio (Analyte/IS) LC_MS->Data Accurate_Correction Accurate Correction Inaccurate_Correction Inaccurate Correction Deut_IS Deuterated IS Coelution Co-elution with Analyte Deut_IS->Coelution Physicochemically Identical Same_ME Experiences Same Matrix Effects Coelution->Same_ME Same_ME->Accurate_Correction Result_Good Reliable Quantification Accurate_Correction->Result_Good Leads to NonDeut_IS Non-Deuterated IS Diff_RT Different Retention Time NonDeut_IS->Diff_RT Structurally Different Diff_ME Experiences Different Matrix Effects Diff_RT->Diff_ME Diff_ME->Inaccurate_Correction Result_Bad Unreliable Quantification Inaccurate_Correction->Result_Bad Leads to

Caption: Rationale for the superiority of deuterated internal standards.

G Experimental Workflow for Bioanalysis Using an Internal Standard start Start prep_stock Prepare Stock Solutions (Analyte & IS) start->prep_stock prep_samples Prepare Calibration Standards & QC Samples in Blank Matrix prep_stock->prep_samples add_is Add Internal Standard (IS) to all Samples prep_samples->add_is extraction Perform Sample Extraction (e.g., Protein Precipitation) add_is->extraction analysis Analyze by LC-MS/MS extraction->analysis process_data Integrate Peak Areas & Calculate Peak Area Ratios analysis->process_data calibration Generate Calibration Curve process_data->calibration quantify Quantify Analyte in QC & Unknown Samples calibration->quantify end End quantify->end

Caption: Experimental workflow for bioanalysis using an internal standard.

The Kinetic Isotope Effect: A Consideration for Deuterated Standards

While deuterated standards are superior, it is important to be aware of the "deuterium isotope effect".[3] The substitution of hydrogen with the heavier deuterium atom can slightly alter the physicochemical properties of a molecule.[3] This can manifest as a small difference in retention time between the deuterated standard and the native analyte during liquid chromatography.[3][4] Even a minor shift can lead to the analyte and the internal standard experiencing different degrees of matrix effects, particularly in complex biological samples where ion suppression or enhancement can vary across a chromatographic peak.[3] Therefore, the position and number of deuterium atoms should be carefully considered to minimize this effect.

References

A Comparative Guide to Proficiency Testing for Phthalate Metabolite Analysis in Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phthalate (B1215562) metabolites, ensuring the accuracy and comparability of analytical results is paramount. Proficiency testing (PT), also known as external quality assessment (EQA), serves as a critical tool for laboratories to evaluate and demonstrate the reliability of their data. This guide provides a comparative overview of available PT schemes for phthalate metabolite analysis, supported by experimental data and detailed methodologies.

Overview of Major Proficiency Testing Programs

Two prominent programs offering proficiency testing for phthalate metabolites in human biological samples are the European Human Biomonitoring Initiative (HBM4EU) and the German External Quality Assessment Scheme (G-EQUAS) . While other organizations like the U.S. Centers for Disease Control and Prevention (CDC) provide extensive laboratory support and reference materials, HBM4EU and G-EQUAS are notable for their structured inter-laboratory comparison studies specifically targeting these compounds.

HBM4EU Quality Assurance/Quality Control Program

The HBM4EU project implemented a comprehensive quality assurance and quality control (QA/QC) program to ensure the comparability of biomonitoring data across European laboratories. This program included four rounds of proficiency tests for 15 phthalate and two 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) urinary biomarkers.[1][2] A key objective was to build a network of competent laboratories capable of generating accurate and harmonized data.[1]

Participation in the HBM4EU PT scheme was extensive, with 28 laboratories submitting results in at least one round for phthalate and/or DINCH biomarkers.[3] The performance of participating laboratories showed substantial improvement over the course of the four rounds, with an average satisfactory performance rate of 90% achieved by the end of the program.[1][2]

German External Quality Assessment Scheme (G-EQUAS)

G-EQUAS is a long-standing external quality assessment scheme that includes a range of occupational and environmental toxins in biological materials.[4] Their program offers PT for a variety of phthalate metabolites, categorized into two main groups: "DEHP" metabolites and "other" phthalate metabolites.[5][6] G-EQUAS provides participating laboratories with two different concentration levels for each parameter to be analyzed, and successful participation is certified if both values are determined within the specified tolerance ranges.[7]

Performance Comparison

The HBM4EU project provides valuable insights into interlaboratory performance for phthalate metabolite analysis. The following table summarizes the interlaboratory reproducibility observed in the HBM4EU proficiency testing rounds.

Analyte GroupAverage Interlaboratory Reproducibility (All Labs)Average Interlaboratory Reproducibility (Satisfactory Labs)
Single-isomer phthalate biomarkers (e.g., DnBP, DEHP)24%17%
Mixed-isomer phthalate and DINCH biomarkers (e.g., DiNP, DiDP)43%26%
Data sourced from the HBM4EU project report.[1][2]

This data clearly demonstrates the challenges associated with the analysis of mixed-isomer phthalates, as indicated by the higher interlaboratory variability. However, it also highlights the significant improvement in reproducibility among laboratories that consistently achieved satisfactory performance, underscoring the value of participation in PT schemes.

Experimental Protocols

A standardized and validated analytical method is crucial for obtaining accurate results. The U.S. Centers for Disease Control and Prevention (CDC) provides a detailed and widely referenced laboratory procedure manual for the analysis of phthalate metabolites in urine. This method serves as an excellent example of a robust analytical protocol.

CDC Method for Quantification of Urinary Phthalate Metabolites

This method utilizes high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) for the quantitative detection of a wide range of phthalate and plasticizer metabolites in urine.[8]

Key Methodological Steps:

  • Sample Preparation: Urine samples undergo enzymatic deconjugation using β-glucuronidase to hydrolyze the glucuronidated metabolites.[8]

  • Solid Phase Extraction (SPE): The deconjugated sample is then subjected to on-line SPE for extraction and concentration of the analytes.[8]

  • Chromatographic Separation: The extracted analytes are separated using a reversed-phase HPLC system.[8]

  • Mass Spectrometric Detection: Detection and quantification are performed using ESI-MS/MS operated in the negative ion mode with multiple reaction monitoring (MRM).[9]

  • Quality Control: The method incorporates the use of isotopically labeled internal standards for each analyte to ensure precision and accuracy. Additionally, 4-methylumbelliferyl glucuronide is used to monitor the efficiency of the deconjugation step.[8] The use of standard reference materials (SRMs), such as those developed by the National Institute of Standards and Technology (NIST), is also crucial for method validation and ensuring the accuracy of measurements.

Visualizing the Proficiency Testing Workflow

The following diagram illustrates the typical workflow of a proficiency testing program for phthalate metabolite analysis.

PT_Workflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory SamplePrep Sample Preparation (Spiked Urine Pools) Homogeneity Homogeneity & Stability Testing SamplePrep->Homogeneity QC Distribution Sample Distribution Homogeneity->Distribution SampleReceipt Sample Receipt & Handling Distribution->SampleReceipt DataCollection Data Collection & Analysis Reporting Issuance of Performance Reports DataCollection->Reporting PerformanceReview Performance Review & Corrective Action Reporting->PerformanceReview Analysis Sample Analysis SampleReceipt->Analysis Internal QC ResultSubmission Result Submission Analysis->ResultSubmission ResultSubmission->DataCollection

A typical workflow for a proficiency testing program.

Selecting a Suitable Proficiency Testing Program

Choosing the right PT program is a critical decision for any laboratory. The following diagram outlines the key considerations in this selection process.

PT_Selection Start Start: Need for PT Decision1 Analytes of Interest Covered? Start->Decision1 Decision2 Appropriate Matrix (e.g., Urine)? Decision1->Decision2 Yes Reevaluate Re-evaluate Options Decision1->Reevaluate No Decision3 Relevant Concentration Ranges? Decision2->Decision3 Yes Decision2->Reevaluate No Decision4 Accredited Provider (e.g., ISO 17043)? Decision3->Decision4 Yes Decision3->Reevaluate No SelectProgram Select PT Program Decision4->SelectProgram Yes Decision4->Reevaluate No End End SelectProgram->End Reevaluate->Decision1

Decision-making process for selecting a PT program.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Mono-carboxy-isooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like Mono-carboxy-isooctyl Phthalate-d4 are fundamental to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this deuterated phthalate (B1215562) metabolite, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety Protocols and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Prevent any spillage from entering drains or waterways.

Waste Characterization and Regulatory Compliance

Proper disposal begins with the correct classification of the waste. Since this compound is often used in research settings, it is typically part of a solution. The overall hazardous nature of the waste will be determined by both the compound itself and the solvent used.

Hazardous Waste Determination:

Federal and local regulations require that all chemical waste be evaluated to determine if it meets the criteria for hazardous waste. The primary characteristics to consider are:

Hazard Characteristic Description Considerations for this compound Waste
Ignitability Liquids with a flash point below 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.The solvent in which the phthalate is dissolved is the primary determinant. Common solvents like methanol (B129727) or acetonitrile (B52724) are ignitable.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.The pH of the waste solution should be tested. Adjustments may be necessary before disposal.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.While phthalates themselves are generally not highly reactive, this must be assessed in the context of the entire waste mixture.
Toxicity Waste that is harmful or fatal when ingested or absorbed.Phthalates as a class of chemicals are known to have potential health effects. It is prudent to manage this waste as toxic.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on waste characterization and disposal procedures.

Step-by-Step Disposal Procedure

The following is a generalized procedure for the disposal of this compound. This procedure must be adapted to comply with the specific requirements of your institution and local regulations.

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled waste container for the collection of this compound waste.

    • The container should be made of a material that is resistant to the chemicals being discarded.

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical names of all components, including solvents and the phthalate metabolite.

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the container is kept securely closed except when adding waste.

    • Secondary containment should be used to prevent spills in the event of a container failure.

  • Requesting Disposal:

    • Once the waste container is full, or if the waste has been stored for the maximum allowable time according to institutional policy (often 90 days), a waste pickup must be requested.

    • Contact your institution's EHS office to schedule a pickup. Follow their specific procedures for online or paper-based requests.

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the logical workflow for handling and disposing of this compound in a research setting.

G cluster_prep Experimental Preparation cluster_exp Experimentation cluster_disposal Disposal Procedure start Acquire Mono-carboxy-isooctyl Phthalate-d4 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Ventilated Area (Chemical Fume Hood) ppe->handling experiment Conduct Experiment handling->experiment waste_gen Generate Waste Containing Phthalate Metabolite experiment->waste_gen collect Collect Waste in a Labeled, Compatible Container waste_gen->collect storage Store in Designated Satellite Accumulation Area with Secondary Containment collect->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs disposal Professional Disposal by Approved Waste Vendor ehs->disposal

Figure 1. A workflow diagram illustrating the key steps from acquisition to disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institutional EHS department for guidance.

Essential Safety and Operational Guidance for Handling Mono-carboxy-isooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mono-carboxy-isooctyl Phthalate-d4. It outlines the necessary personal protective equipment (PPE), and detailed operational and disposal plans to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when working with this compound. Based on data for similar phthalate (B1215562) esters, which are known to cause skin, eye, and respiratory irritation, the following PPE is recommended.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or Goggles, Face shieldEye protection is essential to prevent contact. A face shield is recommended when there is a risk of splashing.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), Lab coatSelect gloves with a breakthrough time appropriate for the duration of handling. A lab coat must be worn to prevent skin contact.
Respiratory NIOSH-approved respiratorA respirator is necessary when working in poorly ventilated areas or when there is a potential for aerosol generation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital for the safe handling of this compound.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary equipment and materials before handling the compound.

    • Inspect all PPE for integrity before use.

  • Handling :

    • Wear the recommended PPE at all times.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Use glassware for all preparations and transfers to avoid potential contamination from plastics.[1]

    • Wash hands thoroughly after handling the compound.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion : Do not induce vomiting. Wash out the mouth with water. Seek medical attention immediately.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as hazardous chemical waste.
Empty Containers Triple rinse with an appropriate solvent. Dispose of the rinsate as hazardous waste. The empty container can then be disposed of according to laboratory protocols.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for handling this compound in a research setting.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Aliquoting C->D E Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste per Protocol G->H

Caption: A flowchart outlining the key steps for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.